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  • Product: Pentaethylene glycol di(p-toluenesulfonate)
  • CAS: 41024-91-3

Core Science & Biosynthesis

Foundational

Pentaethylene glycol di(p-toluenesulfonate) chemical properties

An In-Depth Technical Guide to the Chemical Properties of Pentaethylene Glycol Di(p-toluenesulfonate) Introduction: Bridging Molecules with Precision Pentaethylene glycol di(p-toluenesulfonate) is a bifunctional molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Pentaethylene Glycol Di(p-toluenesulfonate)

Introduction: Bridging Molecules with Precision

Pentaethylene glycol di(p-toluenesulfonate) is a bifunctional molecule of significant interest in chemical synthesis, drug development, and materials science. It belongs to a class of polyethylene glycol (PEG) derivatives where the terminal hydroxyl groups of a five-unit ethylene glycol chain have been converted to p-toluenesulfonate (tosylate) esters. This structural modification imparts a unique combination of properties: the pentaethylene glycol backbone provides flexibility and influences solubility, while the two terminal tosylate groups serve as highly reactive sites for nucleophilic substitution.[1][2]

The primary utility of this compound stems from the exceptional nature of the tosylate group as a leaving group in substitution reactions.[3][4] This allows for the precise and efficient connection of the PEG spacer to other molecules, making it a valuable homobifunctional crosslinker.[2][5] Its applications are diverse, ranging from the synthesis of complex macrocycles like crown ethers and calixarenes to its modern use as a hydrophilic linker in advanced bioconjugation strategies, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5][6][] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and development professionals.

Core Chemical and Physical Properties

The physical state of pentaethylene glycol di(p-toluenesulfonate) is typically described as an off-white to light brown solid or a viscous liquid.[1][8][9] Its properties are a direct consequence of its molecular structure, which combines a polar polyether chain with bulky, aromatic tosyl groups.

Physicochemical Data Summary

A compilation of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₄O₁₀S₂[1][2][10]
Molecular Weight 546.65 g/mol [1][2][8][11][12]
CAS Number 41024-91-3[2][8][11]
Appearance Off-white to light brown solid; viscous liquid[1][8][9][13]
Density ~1.26 g/mL at 25 °C[2][5][8][11][14]
Refractive Index (n20/D) ~1.524[2][5][8][11]
Boiling Point 661.4 °C at 760 mmHg[2][13]
Flash Point 110 °C (230 °F) - closed cup[2][8][11]
Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a critical factor in its application and is dictated by the interplay between its hydrophilic PEG core and its hydrophobic tosylate ends.

  • Aqueous Solubility : Despite its PEG backbone, the compound has very poor water solubility, being described as "not miscible or difficult to mix in water".[1][2][5][15] This is a crucial deviation from unmodified PEGs. The underlying cause is the replacement of the terminal hydroxyl groups, which are strong hydrogen bond donors, with bulky tosylate groups that lack this capability.[1] This prevents the molecule from effectively integrating into the hydrogen-bonded network of water.[1]

  • Organic Solvent Solubility : In stark contrast to its behavior in water, it demonstrates excellent solubility in a range of organic solvents.[1]

    • High Solubility : It is readily soluble in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents such as chloroform and methylene chloride.[1] These solvents effectively solvate both the polar ether linkages and the tosylate groups.[1]

    • Limited Solubility : It shows reduced solubility in alcohols and toluene and is essentially insoluble in diethyl ether.[1]

Synthesis and Characterization

The most common method for preparing pentaethylene glycol di(p-toluenesulfonate) is the direct tosylation of pentaethylene glycol. This reaction exemplifies the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).

Synthesis Workflow: The Tosylation Reaction

The synthesis involves reacting the two terminal hydroxyl groups of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is essential for neutralizing the HCl generated as a byproduct, which drives the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products PEG Pentaethylene Glycol (HO-(CH₂CH₂O)₅-H) Reaction Nucleophilic Attack on Sulfonyl Sulfur PEG->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Pyridine, KOH) Neutralization HCl Neutralization Base->Neutralization Reaction->Neutralization Generates HCl Product Pentaethylene Glycol Di(p-toluenesulfonate) Reaction->Product Forms Tosylate Ester Purification Purification Product->Purification Byproduct Base-HCl Salt Byproduct->Purification

Caption: Synthesis workflow for pentaethylene glycol di(p-toluenesulfonate).

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for tosylating glycols.[5][16]

Materials:

  • Pentaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium hydroxide (KOH) or Pyridine

  • Tetrahydrofuran (THF) / Water or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Alcohol Activation (if using KOH): In a flask under an inert atmosphere (e.g., nitrogen), dissolve pentaethylene glycol in a suitable solvent like ethylene glycol. Add potassium hydroxide and stir.[5]

  • Tosylation: Cool the reaction mixture to 0 °C. Slowly add a solution of p-toluenesulfonyl chloride in a solvent like THF.[5] If using pyridine as the base, it can also serve as the solvent.[16]

  • Reaction: Allow the mixture to stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).[5]

  • Workup: Quench the reaction by adding water.[5] Extract the product into an organic solvent such as dichloromethane.[5]

  • Washing: Wash the combined organic layers with brine to remove water-soluble impurities.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography to yield the pure pentaethylene glycol di(p-toluenesulfonate).[5]

Spectroscopic Characterization

NMR spectroscopy is a primary tool for confirming the structure of the final product.

  • ¹H NMR: The successful synthesis is confirmed by the appearance of signals corresponding to the aromatic protons of the tosyl groups (typically in the range of δ 7.3-7.8 ppm) and the methyl protons of the tosyl group (around δ 2.4 ppm).[5] The signals for the ethylene glycol chain protons will also be present (typically δ 3.5-4.2 ppm).[5] ¹H NMR spectra for this compound are available in public databases.[17][18]

Reactivity and Mechanistic Insights

The synthetic value of pentaethylene glycol di(p-toluenesulfonate) is almost entirely derived from the reactivity of its terminal tosylate groups.

The Tosylate: An Excellent Leaving Group

A hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa (~15.7), making hydroxide a strong base.[3] To perform a substitution reaction, the hydroxyl must be converted into a group that is a weaker base and more stable upon departure.[3][19]

The tosylate group (-OTs) is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8). The resulting tosylate anion is highly stable due to resonance delocalization of the negative charge across its sulfonate group, making it a very weak base and thus easy to displace.[20]

Nucleophilic Substitution Reactions (Sₙ2)

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] As a substrate with primary carbons attached to the leaving groups, it reacts readily with a wide range of nucleophiles.

Key Mechanistic Points:

  • Stereochemistry: The initial tosylation of the alcohol occurs with retention of configuration at the carbon center.[4][20] However, the subsequent Sₙ2 displacement of the tosylate by a nucleophile proceeds with an inversion of stereochemistry at that carbon.

  • Reactivity: Alkyl tosylates are generally more reactive towards Sₙ2 reactions than the corresponding alkyl bromides or chlorides.[4] This allows reactions to proceed under milder conditions.[3]

Caption: Generalized Sₙ2 reaction at one terminus of the ditosylate.

Applications in Research and Development

The bifunctional nature of pentaethylene glycol di(p-toluenesulfonate) makes it a versatile tool for covalently linking molecular components.

PEG Linkers in Bioconjugation and Drug Delivery

In bioconjugation, PEG linkers are used to connect molecules, such as a small-molecule drug to a targeting antibody.[21][22] The PEG chain itself imparts several beneficial properties:

  • Increased Solubility: The hydrophilic PEG spacer can improve the aqueous solubility of hydrophobic drugs or proteins.[2][5][23]

  • Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[23]

  • Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[23][24]

Pentaethylene glycol di(p-toluenesulfonate) serves as a reactive precursor for creating these linkers.[6][][12] The terminal tosylates can be displaced by nucleophiles on proteins (e.g., amine groups on lysine or thiol groups on cysteine) or on small-molecule drugs to form stable covalent bonds.[25]

Synthesis of Macrocycles

The compound is a key building block in supramolecular chemistry for the synthesis of macrocyclic compounds like crown ethers and calixarenes.[1][2][5][14] By reacting the ditosylate with a suitable di-nucleophile (e.g., a diol like 2,3-dihydroxybenzaldehyde), the PEG chain can cyclize to form large ring structures.[1][2][5] These macrocycles are known for their ability to selectively bind ions or small molecules.[1]

Linker_Application cluster_conjugate Resulting Conjugate MoleculeA Molecule A (e.g., Antibody) Linker {TsO-PEG-OTs | Pentaethylene Glycol Di(p-toluenesulfonate)} MoleculeA->Linker + Nucleophile A Conjugate Molecule A PEG Linker Molecule B MoleculeB Molecule B (e.g., Small Molecule Drug) MoleculeB->Linker + Nucleophile B

Caption: Conceptual use as a homobifunctional crosslinker.

Safety and Handling

Pentaethylene glycol di(p-toluenesulfonate) is classified as a chemical that requires careful handling in a laboratory setting.

  • Hazards Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10][11][13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety gloves, eye protection (eyeshields or goggles), and a lab coat.[8][13] Use only in a well-ventilated area or outdoors.[13]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[13] If irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13] If eye irritation persists, get medical attention.

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored locked up.[13] The material can be hygroscopic.[2][10]

References

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Lookchem. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

  • ACS Publications. (2017, November 29). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. [Link]

  • Chemistry LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • Beilstein Journals. (2017, September 18). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). [Link]

  • Biocompare.com. Pentaethylene glycol di(p-toluenesulfonate) from MyBioSource.com. [Link]

  • SLS. Pentaethylene glycol di(p-tolu | 309583-25G | SIGMA-ALDRICH. [Link]

  • SpectraBase. Pentaethylene glycol di(p-toluenesulfonate). [Link]

  • Supporting Information. 1H and 13C NMR spectra of compound 2a. [Link]

  • PubMed. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?. [Link]

  • MDPI. Deep Eutectic Solvents and Pharmaceuticals. [Link]

Sources

Exploratory

Pentaethylene glycol di(p-toluenesulfonate) molecular weight and formula

An In-Depth Technical Guide to Pentaethylene Glycol Di(p-Toluenesulfonate) for Advanced Research Applications Authored by: A Senior Application Scientist Introduction: The Architectural Versatility of a Bifunctional Link...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pentaethylene Glycol Di(p-Toluenesulfonate) for Advanced Research Applications

Authored by: A Senior Application Scientist

Introduction: The Architectural Versatility of a Bifunctional Linker

Pentaethylene glycol di(p-toluenesulfonate), also known as pentaethylene glycol ditosylate, is a key bifunctional reagent in modern organic and medicinal chemistry. Its structure, featuring a flexible, hydrophilic pentaethylene glycol (PEG) backbone capped with two p-toluenesulfonate (tosylate) groups, imparts a unique combination of properties that are highly advantageous for researchers, particularly those in drug development and supramolecular chemistry. The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions, while the PEG chain enhances aqueous solubility and provides a flexible spacer.[1][2][3]

This guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to its sophisticated applications, offering field-proven insights for its effective utilization in a research setting.

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of Pentaethylene glycol di(p-toluenesulfonate) is paramount for its successful application in experimental design. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₄O₁₀S₂[4][5][6]
Molecular Weight 546.65 g/mol [6][7][8][9]
Appearance Viscous liquid or off-white to light brown solid[7][10]
Density ~1.26 g/mL at 25 °C[1][7][11]
Refractive Index (n20/D) ~1.524[1][7][11]
Solubility Not miscible or difficult to mix in water. Soluble in many organic solvents like dichloromethane, tetrahydrofuran, DMF, and DMSO.[1][2][10]
CAS Number 41024-91-3[6][7]

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of Pentaethylene glycol di(p-toluenesulfonate) is a robust and well-established procedure. The primary method involves the direct tosylation of pentaethylene glycol.

Experimental Protocol: Synthesis

This protocol describes the reaction of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Causality of Experimental Choices:

  • Base (e.g., Sodium Hydroxide, Pyridine, or Triethylamine): The base is crucial for deprotonating the terminal hydroxyl groups of the pentaethylene glycol, forming a more nucleophilic alkoxide. This significantly accelerates the reaction with the electrophilic sulfur atom of the tosyl chloride. It also serves to neutralize the HCl byproduct of the reaction.

  • Solvent (e.g., Dichloromethane/Water or Tetrahydrofuran/Water): A two-phase system or a miscible solvent mixture is often used. Dichloromethane or THF dissolves the reactants, while the aqueous phase contains the base.[1] This setup allows for efficient reaction and straightforward workup.

  • Temperature (0 °C to room temperature): The reaction is typically initiated at a lower temperature (0 °C) during the addition of the highly reactive p-toluenesulfonyl chloride to control the exothermic reaction and minimize side products. The reaction is then allowed to proceed at room temperature.[1]

Step-by-Step Methodology:

  • Dissolve pentaethylene glycol and sodium hydroxide in a solution of tetrahydrofuran and water (1:1 v/v).[1]

  • Cool the reaction mixture to 0 °C in an ice bath under a nitrogen atmosphere to maintain an inert environment.[1]

  • Slowly add p-toluenesulfonyl chloride to the cooled, stirring solution.[1] The slow addition is critical to manage the reaction's exothermicity.

  • After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 3 hours) at this temperature or allow it to warm to room temperature.[1]

  • Upon completion, quench the reaction by adding water to dilute the mixture.[1]

  • Extract the product into an organic solvent such as dichloromethane.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel to obtain the pure viscous liquid.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Pentaethylene Glycol + p-Toluenesulfonyl Chloride SolventBase THF/Water + Sodium Hydroxide Reaction Reaction at 0°C to RT (3 hours) SolventBase->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Pentaethylene Glycol Di(p-toluenesulfonate) Purification->FinalProduct

Caption: Workflow for the synthesis and purification of Pentaethylene glycol di(p-toluenesulfonate).

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for structural confirmation. The expected spectrum will show characteristic peaks for the aromatic protons of the tosyl groups (typically two doublets in the 7-8 ppm range), a singlet for the methyl protons of the tosyl groups (around 2.4 ppm), and a series of multiplets for the ethylene glycol backbone protons (typically in the 3.5-4.2 ppm range).[12] The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon framework of the molecule, complementing the ¹H NMR data.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key stretches include those for the S=O bonds of the sulfonate group (typically around 1350 and 1170 cm⁻¹) and the C-O-C ether linkages of the PEG backbone.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to a mass of 546.65 Da should be observed.

Applications in Drug Development and Supramolecular Chemistry

The unique bifunctional nature of Pentaethylene glycol di(p-toluenesulfonate) makes it a valuable building block in several advanced applications.

Linker for Proteolysis Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[8][] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[8]

Pentaethylene glycol di(p-toluenesulfonate) is an ideal PEG-based PROTAC linker.[8][]

  • Expertise & Experience: The tosylate groups serve as reactive handles for facile conjugation to the two ligands through nucleophilic substitution. The hydrophilic and flexible PEG chain is not merely a spacer; it critically influences the physicochemical properties of the final PROTAC, such as its solubility and cell permeability, which are key determinants of its biological activity.[3] The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper orientation of the target protein and E3 ligase for efficient ubiquitination.

PROTAC TargetLigand Target Protein Ligand Linker Flexible PEG Linker (from Pentaethylene glycol ditosylate) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

Caption: General structure of a PROTAC molecule utilizing a flexible PEG linker.

Synthesis of Macrocycles: Crown Ethers and Calixarenes

Pentaethylene glycol di(p-toluenesulfonate) is extensively used in the synthesis of macrocyclic compounds like crown ethers and calixarenes.[2][7][10]

  • Trustworthiness: In these syntheses, the ditosylate acts as a flexible electrophilic component that reacts with a dinucleophile (e.g., a diol) in a cyclization reaction. For instance, it is used in the preparation of 3′-formylbenzo-18-crown-6 by reacting with 2,3-dihydroxybenzaldehyde.[7][11] The PEG chain forms the backbone of the resulting macrocycle, defining the size and ion-binding properties of the cavity. This self-validating system relies on the high reactivity of the tosylate leaving groups to drive the cyclization forward.

Safety and Handling

Pentaethylene glycol di(p-toluenesulfonate) requires careful handling in a laboratory setting.

  • Hazards: It is classified as a warning-level chemical, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, must be worn.[7] Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[3][5]

References

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE, CasNo.41024-91-3 - HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]

  • Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE | lookchem. [Link]

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE One Chongqing Chemdad Co. [Link]

  • Pentaethylene glycol di(p-tolu | 309583-25G | SIGMA-ALDRICH | SLS. [Link][11]

  • Proton NMR Characterization of Poly(ethylene glycols) and Derivatives - ResearchGate. [Link][12]

Sources

Foundational

Synthesis of Pentaethylene glycol di(p-toluenesulfonate) from pentaethylene glycol

An In-depth Technical Guide to the Synthesis of Pentaethylene glycol di(p-toluenesulfonate) Introduction: The Strategic Importance of Tosylates in Glycol Chemistry In the landscape of modern drug development and material...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pentaethylene glycol di(p-toluenesulfonate)

Introduction: The Strategic Importance of Tosylates in Glycol Chemistry

In the landscape of modern drug development and materials science, polyethylene glycol (PEG) linkers are indispensable tools for modifying the pharmacokinetic and pharmacodynamic properties of molecules. The conversion of terminal hydroxyl groups into effective leaving groups is a foundational step in the functionalization of these linkers. The tosylate (p-toluenesulfonate) group is an exemplary leaving group, prized for its high reactivity in nucleophilic substitution reactions and its stability under a range of conditions.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Pentaethylene glycol di(p-toluenesulfonate) from its corresponding diol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and establish a self-validating methodology suitable for researchers in demanding scientific environments. This molecule is particularly valuable as a homobifunctional PEG linker, enabling the conjugation of two molecular entities or the formation of macrocyclic structures.[1]

Reaction Principle: The Tosylation Mechanism

The synthesis hinges on the tosylation of the primary alcohol groups of pentaethylene glycol using p-toluenesulfonyl chloride (TsCl). This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[2]

The core transformation involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur center of TsCl. This process displaces the chloride ion.[3] A critical component of this reaction is the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing potential acid-catalyzed side reactions, and it can also act as a catalyst.[3][4] The resulting tosylate ester is an excellent substrate for subsequent S(_N)2 reactions because the tosylate anion is a highly stabilized, and therefore superb, leaving group.[4]

Experimental Workflow Diagram

Synthesis_Workflow Figure 1. High-Level Synthesis Workflow A 1. Reagent Preparation (Pentaethylene glycol, Et3N, DCM) B 2. Reaction Setup (Inert atmosphere, Cool to 0°C) A->B C 3. Reagent Addition (Slow, dropwise addition of TsCl solution) B->C D 4. Reaction (Stir at 0°C, then warm to RT) C->D E 5. Monitoring (TLC analysis for completion) D->E E->D If incomplete F 6. Work-up (Quench with water, wash with HCl, NaHCO3, brine) E->F If complete G 7. Isolation (Dry organic phase, evaporate solvent) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I J End Product Pentaethylene glycol di(p-toluenesulfonate) I->J

Caption: High-level workflow for the synthesis of Pentaethylene glycol di(p-toluenesulfonate).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Reagents and Materials Data
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
Pentaethylene glycolC₁₀H₂₂O₆238.281.05.00 g
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.652.28.85 g
Triethylamine (Et₃N)C₆H₁₅N101.193.06.34 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-~200 mL
Hydrochloric Acid (1 M aq.)HCl36.46-As needed
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-As needed
Brine (sat. aq. NaCl)NaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Silica Gel (for chromatography)SiO₂60.08-As needed
Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pentaethylene glycol (1.0 eq., 5.00 g, 20.98 mmol) in 100 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (3.0 eq., 6.34 mL, 62.94 mmol) to the solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[3]

    • Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[3]

  • Addition of p-Toluenesulfonyl Chloride:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 eq., 8.85 g, 46.16 mmol) in 50 mL of anhydrous DCM. A slight excess of TsCl ensures the complete di-substitution of the glycol.

    • Add the TsCl solution to the cooled glycol solution dropwise via an addition funnel over approximately 30-45 minutes. A slow addition rate is critical for temperature control.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Reaction Progression and Monitoring:

    • Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-16 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/petroleum ether (e.g., 1:1 v/v). The product spot should have a higher R(_f) value than the starting pentaethylene glycol. The reaction is complete when the starting diol spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench any unreacted TsCl.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 50 mL of cold 1 M HCl (to remove excess triethylamine).

      • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

      • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Collect the organic (DCM) layer.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely a viscous oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent mixture (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is effective. The exact ratio will depend on TLC analysis, but a common final eluent is petroleum ether:ethyl acetate = 3:1.[5]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Pentaethylene glycol di(p-toluenesulfonate) as a pure product, typically a yellow or colorless viscous liquid.[5][6]

Characterization

The identity and purity of the final product must be confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for characterization. Expected chemical shifts (in CDCl₃) are:

    • δ 7.7-7.8 ppm (d, 4H, aromatic protons ortho to the sulfonyl group).

    • δ 7.3-7.4 ppm (d, 4H, aromatic protons meta to the sulfonyl group).

    • δ 4.1-4.2 ppm (t, 4H, -CH₂-O-Ts).

    • δ 3.5-3.7 ppm (m, 16H, internal ethylene glycol protons).

    • δ 2.4-2.5 ppm (s, 6H, methyl protons of the tosyl groups).[5][7]

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (546.65 g/mol ).[6]

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to S=O stretching (around 1350 and 1175 cm⁻¹) and C-O stretching will be prominent.

Safety and Handling Precautions

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and a lachrymator. It causes skin and serious eye irritation/damage.[8][9] It is also moisture-sensitive and will hydrolyze to form corrosive acids.[9][10] Always handle TsCl in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to chemicals.[8][11] Avoid inhalation of dust or vapors.[11]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Triethylamine (Et₃N): A flammable and corrosive liquid with a strong odor. Handle with appropriate PPE in a fume hood.

  • General Procedures: An eyewash station and safety shower must be readily accessible.[10] In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[9][10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8][9]

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC indicates the presence of a significant amount of starting material or the mono-tosylated intermediate, the reaction may require additional time, gentle heating (e.g., to 40 °C), or the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Low Yield: Low yields can result from the hydrolysis of TsCl due to moisture. Ensuring all glassware is flame-dried and using anhydrous solvents is paramount. Another cause can be the formation of side products; purification via column chromatography is essential to isolate the desired ditosylate.

  • Purification Challenges: The product can be quite viscous, making column chromatography slow. Applying positive pressure can help. If the product co-elutes with impurities, trying a different solvent system or using a different stationary phase may be necessary.

This guide provides a robust and reliable framework for the synthesis, purification, and characterization of Pentaethylene glycol di(p-toluenesulfonate), empowering researchers with the technical detail and scientific rationale needed for success.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride.
  • Sigma-Aldrich. (2013). Safety Data Sheet - p-Toluenesulfonyl chloride.
  • CDH Fine Chemical. (n.d.). p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - p-Toluene sulfonyl chloride.
  • Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

  • SVKM IOP. (2023).
  • Fiveable. (n.d.). p-Toluenesulfonyl chloride Definition. Retrieved from [Link]

Sources

Foundational

Thermal stability and decomposition of Pentaethylene glycol di(p-toluenesulfonate)

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Pentaethylene Glycol Di(p-toluenesulfonate) Abstract Pentaethylene glycol di(p-toluenesulfonate) is a significant bifunctional molecule utilized e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Pentaethylene Glycol Di(p-toluenesulfonate)

Abstract

Pentaethylene glycol di(p-toluenesulfonate) is a significant bifunctional molecule utilized extensively as a flexible linker in chemical synthesis, particularly in the development of macrocyclic compounds and Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding its thermal stability and decomposition profile is critical for ensuring its proper storage, handling, and application in thermally sensitive processes. This guide provides a comprehensive analysis of the thermal behavior of this compound. While specific high-temperature degradation studies on this exact molecule are limited in publicly available literature, this paper synthesizes information from analogous polyethylene glycol (PEG) and tosylate compounds to present an inferred, yet chemically sound, model of its thermal degradation. We will cover its fundamental physicochemical properties, thermal stability parameters, probable decomposition pathways, and standard experimental methodologies for its analysis.

Introduction to Pentaethylene Glycol Di(p-toluenesulfonate)

Pentaethylene glycol di(p-toluenesulfonate), also known as Bis-Tos-PEG5, is a derivative of pentaethylene glycol where the terminal hydroxyl groups are converted to p-toluenesulfonate (tosylate) esters.[1] This structural modification is pivotal; the tosyl group is an excellent leaving group in nucleophilic substitution reactions, making the molecule a versatile building block in organic synthesis.[2][3] The central pentaethylene glycol chain imparts hydrophilicity and flexibility.[4][5] Its primary applications include acting as a precursor for synthesizing crown ethers and calixarenes and serving as a long-chain, hydrophilic linker in the design of PROTACs, which are novel therapeutic agents that hijack the cell's natural protein disposal system.[1][4] Given its role in complex, multi-step syntheses that may involve heating, a thorough understanding of its thermal limits is paramount for researchers and process chemists.

Physicochemical Properties

A summary of the key physical and chemical properties of Pentaethylene glycol di(p-toluenesulfonate) is presented below.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₄O₁₀S₂[6]
Molecular Weight 546.65 g/mol [6]
Appearance Off-white to light brown solid or viscous liquid[1][6]
Density ~1.26 g/mL at 25 °C[4]
Refractive Index (n20/D) ~1.524[4]
Water Solubility Poorly miscible (< 0.1 mg/mL)[1][6]
Flash Point > 110 °C (> 230 °F) - closed cup[6]

Thermal Stability and Recommended Handling

Pentaethylene glycol di(p-toluenesulfonate) is chemically stable under recommended storage conditions.[7] Its high flash point of over 110°C indicates it is not highly flammable and possesses moderate thermal stability.[6] However, the tosylate functional groups are susceptible to degradation, particularly from hydrolysis and at elevated temperatures.

  • Storage: For long-term preservation of chemical integrity, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[6][8] This minimizes both thermal degradation and hydrolysis from atmospheric moisture.[8]

  • Handling: The compound should be handled with standard personal protective equipment, including gloves and eye protection.[7] Due to its hygroscopic nature, exposure to air should be minimized.[5]

Thermal Decomposition Pathways

Degradation of the Polyethylene Glycol (PEG) Backbone

The thermal degradation of polyethylene glycol is well-studied. The process typically involves random chain scission via ether bond cleavage. This leads to the formation of a variety of smaller, volatile molecules.[6] Likely degradation products originating from the PEG chain include:

  • Low molecular weight ethylene glycol oligomers

  • Formaldehyde and acetaldehyde

  • Various cyclic ethers[6]

Instability of the p-Toluenesulfonate (Tosyl) Group

The C-O bond in the tosylate ester is the most likely point of initial thermal cleavage. The tosylate anion is a highly stable, excellent leaving group due to the resonance delocalization of the negative charge across the sulfonate group. Thermal energy can promote the heterolytic cleavage of this bond.

Furthermore, studies on related aromatic sulfone polymers show that at temperatures above 400-450 °C, the elimination of sulfur dioxide (SO₂) from sulfone bridges occurs, leading to the formation of new C-C bonds.[9] A similar process can be expected for the tosylate group, leading to the formation of p-toluenesulfonic acid, which itself can decompose at higher temperatures, or catalyze further degradation of the PEG chain. The primary degradation of sulfonate groups in polymers has been observed in the temperature range of 170–350 °C.[10]

Proposed Overall Decomposition Mechanism

The thermal decomposition is likely a multi-step process:

  • Initial Cleavage (Lower Temperatures): The process likely begins with the cleavage of the C-O bond of the tosylate ester, as it is the most labile functional group. This would result in the formation of a carbocation on the terminal methylene of the PEG chain and a p-toluenesulfonate anion.

  • Chain Scission and Volatilization (Intermediate Temperatures): As the temperature increases, the PEG backbone undergoes random scission, producing a mixture of smaller oxygenated hydrocarbons.

  • Sulfur Dioxide Elimination (Higher Temperatures): At significantly higher temperatures (>400 °C), the p-toluenesulfonate group itself may decompose, releasing sulfur dioxide (SO₂).[9]

Decomposition_Pathway cluster_initial Initial Decomposition Step (Lower Temperatures) cluster_secondary Secondary Decomposition Products cluster_tertiary High-Temperature Products Main_Compound Pentaethylene Glycol Di(p-toluenesulfonate) (C₂₄H₃₄O₁₀S₂) PEG_Carbocation PEG-Chain Carbocation Intermediate Main_Compound->PEG_Carbocation Heat (C-O Cleavage) Tosylate_Anion p-Toluenesulfonate Anion Main_Compound->Tosylate_Anion PEG_Fragments Low MW PEG Oligomers (e.g., Diethylene Glycol) PEG_Carbocation->PEG_Fragments Chain Scission Aldehydes Aldehydes (Formaldehyde, Acetaldehyde) PEG_Carbocation->Aldehydes Cyclic_Ethers Cyclic Ethers PEG_Carbocation->Cyclic_Ethers pTSA p-Toluenesulfonic Acid Tosylate_Anion->pTSA Proton Source SO2 Sulfur Dioxide (SO₂) pTSA->SO2 >450 °C Toluene Toluene & Other Aromatics pTSA->Toluene

Caption: Proposed thermal decomposition pathway for Pentaethylene glycol di(p-toluenesulfonate).

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine decomposition temperatures and quantify mass loss.

Objective: To identify the onset temperature of decomposition and the temperature of maximum degradation rate.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of Pentaethylene glycol di(p-toluenesulfonate) into a clean, tared TGA pan (typically aluminum or platinum).

    • Rationale: A small sample size ensures uniform heating and minimizes thermal gradients within the sample.

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before the run and maintain it throughout the experiment.

    • Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of purely thermal degradation pathways.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard condition that provides good resolution of thermal events without being excessively time-consuming.

  • Data Analysis: Plot the sample mass (%) versus temperature. The resulting TGA curve will show a sharp decrease in mass where decomposition occurs. The first derivative of this curve (DTG curve) shows the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate (T_peak).[11]

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition.

Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

    • Rationale: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring accurate heat flow measurements.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

    • Rationale: The temperature range is chosen to observe the melting point and the onset of decomposition, which often appears as a broad, irreversible exothermic peak.

  • Data Analysis: Plot heat flow (W/g) versus temperature. Endothermic peaks (e.g., melting) will point in one direction, while exothermic peaks (e.g., decomposition) will point in the opposite direction.

ParameterDescriptionTypical Expected Value
T_onset (TGA) The temperature at which significant mass loss begins.170 - 250 °C
T_peak (DTG) The temperature of the maximum rate of decomposition.250 - 350 °C
Residue @ 600°C The percentage of mass remaining at the end of the TGA run.< 5%
T_m (DSC) Melting Point (Endothermic Peak).Data not consistently available
T_decomp (DSC) Onset of decomposition (Broad Exothermic Peak).> 200 °C

Safety and Hazard Information

According to safety data sheets, Pentaethylene glycol di(p-toluenesulfonate) is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) exhibits moderate thermal stability, suitable for many synthetic applications that do not involve extreme temperatures. Its thermal decomposition is a complex process governed by the individual stabilities of its PEG backbone and its tosylate functional groups. The degradation likely initiates with the cleavage of the C-O sulfonate ester bond, followed by the scission of the polyether chain at higher temperatures. For applications requiring precise thermal control, it is imperative that researchers conduct empirical analyses, such as TGA and DSC, to determine its exact decomposition profile under their specific experimental conditions. Proper storage at low temperatures and under an inert atmosphere is critical to prevent premature degradation.

References

  • Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]

  • LookChem. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. [Link]

  • Regan, C. K., & Toste, F. D. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4538–4548. [Link]

  • ResearchGate. (2023, August 7). Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. [Link]

  • Oakwood Chemical. Pentaethylene glycol di(p-toluenesulfonate). [Link]

  • Chemdad. PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. [Link]

  • Product Quality Research Institute. Sulfonate Esters – How Real is the Risk?. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

  • Khan Academy. Preparation of mesylates and tosylates. [Link]

  • Regan, C. K., & Toste, F. D. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4538-4548. [Link]

  • Ficke, L. E., & Brennecke, J. F. (2010). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 49(21), 10842-10854. [Link]

  • Uyar, T., & Aslan, S. (2016). Thermodynamical characterization of poly (ethylene glycol) and tosylate functionalized poly(ethylene glycol) interaction with some nonpolar and polar solvents via inverse gas chromatography. Optoelectronics and Advanced Materials – Rapid Communications, 10(1-2), 115-121. [Link]

  • Gagliardi, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1234. [Link]

  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry, 13, 1926–1932. [Link]

  • ResearchGate. (2021). Thermogravimetric analyzer (TGA) data for the solutions of (a) ethylene glycol.... [Link]

Sources

Exploratory

Pentaethylene glycol di(p-toluenesulfonate) CAS number 41024-91-3

An In-Depth Technical Guide to Pentaethylene Glycol Di(p-toluenesulfonate) This guide provides a comprehensive technical overview of Pentaethylene glycol di(p-toluenesulfonate), CAS Number 41024-91-3. It is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pentaethylene Glycol Di(p-toluenesulfonate)

This guide provides a comprehensive technical overview of Pentaethylene glycol di(p-toluenesulfonate), CAS Number 41024-91-3. It is intended for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their work. The content moves from fundamental molecular characteristics to practical applications and established protocols, offering insights into the rationale behind its use in complex synthetic challenges.

Core Molecular Identity and Physicochemical Profile

Pentaethylene glycol di(p-toluenesulfonate), also known by synonyms such as Pentaethylene glycol ditosylate or Tos-PEG5-Tos, is a key synthetic intermediate.[] Its structure consists of a flexible, hydrophilic five-unit polyethylene glycol (PEG) chain, flanked by two p-toluenesulfonate (tosyl) groups.[2] This unique architecture imparts a dual character: the PEG backbone enhances solubility in many organic solvents, while the terminal tosylates serve as highly efficient leaving groups for nucleophilic substitution reactions.[2][3][4]

The tosyl group's efficacy as a leaving group is rooted in its ability to stabilize the negative charge that develops upon its departure. The sulfonate group delocalizes this charge across its three oxygen atoms, and this is further stabilized by the resonance of the attached benzene ring. This inherent stability makes the carbon to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Physicochemical Properties of Pentaethylene glycol di(p-toluenesulfonate)

PropertyValueSource(s)
CAS Number 41024-91-3[5]
Molecular Formula C₂₄H₃₄O₁₀S₂[2][6]
Molecular Weight 546.65 g/mol [6][7]
Appearance Viscous liquid or off-white to light brown solid[][3]
Density ~1.26 g/mL at 25 °C[7][8]
Refractive Index n20/D ~1.524[7][8]
Flash Point 110 °C (230 °F) - closed cup[7]
Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its structure. Unlike its parent diol, which is highly water-soluble due to hydrogen bonding from its terminal hydroxyl groups, the tosylated derivative is poorly miscible in water.[2][3] The bulky, hydrophobic tosyl groups cap the molecule, preventing effective integration into the hydrogen-bonded network of water.[3]

Conversely, it exhibits excellent solubility in a range of polar aprotic organic solvents.[3] This is a critical practical advantage, as it allows reactions to be performed in solvents that are also good at dissolving a wide variety of nucleophiles.

Table 2: Solubility Characteristics

Solvent ClassExamplesSolubilityRationaleSource(s)
Polar Aprotic DMF, DMSOExcellentSolvents effectively solvate the polar ether linkages and tosylate groups via dipole-dipole interactions.[3]
Chlorinated Dichloromethane (DCM), ChloroformGoodThe moderate polarity accommodates the compound's mixed polar-nonpolar character.[3]
Alcohols, Aromatic Methanol, TolueneLimitedReduced solubility compared to more polar aprotic solvents.[3]
Ethers Diethyl etherInsolubleLacks sufficient polarity to effectively solvate the molecule.[3]
Aqueous WaterPoor / ImmiscibleBulky tosyl groups and lack of hydrogen bond donor sites prevent dissolution.[2][3][8]

Synthesis and Mechanism of Formation

The most common and direct route to Pentaethylene glycol di(p-toluenesulfonate) is the tosylation of pentaethylene glycol. This reaction exemplifies a standard procedure for converting alcohols into excellent leaving groups, a cornerstone of synthetic organic chemistry.

The workflow involves reacting the terminal hydroxyl groups of the glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, plays a dual role: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_reaction Reaction Conditions PEG Pentaethylene Glycol (HO-(CH₂CH₂O)₅-H) Solvent Anhydrous Solvent (e.g., DCM, Chloroform) PEG->Solvent TsCl p-Toluenesulfonyl Chloride (TsCl) (2 equivalents) TsCl->Solvent Base Base (e.g., Pyridine, Et₃N) (>2 equivalents) Base->Solvent Product Pentaethylene Glycol Di(p-toluenesulfonate) (TsO-(CH₂CH₂O)₅-Ts) Solvent->Product Nucleophilic Acyl Substitution Byproduct Amine Hydrochloride Salt (e.g., Pyridinium Chloride) Solvent->Byproduct Temp 0 °C to Room Temp

Fig. 1: Synthetic workflow for the tosylation of pentaethylene glycol.
Protocol 1: Synthesis of Pentaethylene Glycol Di(p-toluenesulfonate)

This protocol is a representative procedure adapted from established chemical synthesis methods.[8][9]

  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (2.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath. Causality Note: Cooling is critical to control the exothermic reaction and prevent side reactions.

  • Tosylation : Dissolve p-toluenesulfonyl chloride (2.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Workup :

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: This washing sequence is self-validating; it removes the base (HCl wash), unreacted TsCl (hydrolyzed by NaHCO₃), and residual water (brine wash).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The resulting viscous oil or solid can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization : Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reactivity and Synthetic Applications

The primary utility of this reagent stems from its role as a bifunctional electrophile. The two tosylate groups can be displaced by a wide variety of nucleophiles in Sₙ2 reactions. This allows for the straightforward introduction of a flexible, hydrophilic pentaethylene glycol spacer between two molecular entities.

SN2_Reaction Reagent TsO-(PEG₅)-OTs (Bifunctional Electrophile) TS Sₙ2 Transition State [Nu---C---OTs]ᵟ⁻ Reagent->TS Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) (2 equivalents) Nucleophile->TS Nucleophilic Attack Product Nu-(PEG₅)-Nu (Substituted Product) TS->Product Displacement LeavingGroup p-Toluenesulfonate (TsO⁻) (Excellent Leaving Group) TS->LeavingGroup Displacement

Fig. 2: Generalized Sₙ2 reactivity of Pentaethylene glycol di(p-toluenesulfonate).

This reactivity is harnessed in several key areas of research and development:

A. Synthesis of Macrocycles: Crown Ethers and Calixarenes

A classic application is in the synthesis of macrocyclic compounds. By reacting the ditosylate with a dinucleophile, such as a catechol or a bis-phenol, macrocyclization can be achieved via a double Williamson ether synthesis. This has been used to prepare specific crown ethers and calixarenes.[3][10][11] The pentaethylene glycol chain forms the flexible, cation-coordinating portion of the resulting macrocycle.

B. Advanced Linker in Drug Development: PROTACs

In modern pharmacology, Pentaethylene glycol di(p-toluenesulfonate) has emerged as a valuable PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][6][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

The linker's role is critical; it must be long and flexible enough to span the distance between the two proteins without introducing unfavorable steric interactions, while also imparting sufficient solubility. The hydrophilic nature of the PEG chain is highly advantageous for improving the often-poor aqueous solubility of the final PROTAC molecule.[2][4]

PROTAC_Concept PROTAC Target Protein Ligand Penta(ethylene glycol) Linker E3 Ligase Ligand TargetProtein Target Protein (for degradation) PROTAC:f0->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Binds to TargetProtein->E3Ligase Forms Ternary Complex (Proximity induced)

Sources

Foundational

Pentaethylene Glycol Di(p-toluenesulfonate): A Bifunctional Tool for Advanced Chemical Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pentaethylene glycol di(p-toluenesulfonate), often abbreviated as PEG5-ditosylate, is a versatile bifunctional molecule...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylene glycol di(p-toluenesulfonate), often abbreviated as PEG5-ditosylate, is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines, including organic synthesis, polymer chemistry, and pharmaceutical development. Its unique structure, featuring a hydrophilic pentaethylene glycol (PEG) core flanked by two highly reactive p-toluenesulfonate (tosylate) groups, makes it an invaluable linker and crosslinking agent. This technical guide provides a comprehensive overview of the structure, functional groups, and reactivity of pentaethylene glycol di(p-toluenesulfonate), with a particular focus on its applications in the synthesis of complex molecules and its emerging role in drug delivery systems.

Molecular Architecture: A Duality of Function

Pentaethylene glycol di(p-toluenesulfonate) possesses a well-defined molecular structure that dictates its chemical behavior and utility. The molecule can be deconstructed into two primary components: a central polyether chain and terminal sulfonate ester groups.

1.1 The Pentaethylene Glycol (PEG) Core:

The core of the molecule consists of a pentaethylene glycol chain, which is a polymer of five ethylene glycol units. This PEG chain imparts several key properties:

  • Hydrophilicity: The repeating ether linkages (-CH₂CH₂O-) create a polar and flexible backbone that enhances solubility in aqueous media and a range of polar organic solvents.[1][2] This is a crucial attribute for applications in biological systems.

  • Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it a desirable component in drug delivery systems and biomaterials.[3]

  • Spacer Functionality: The defined length of the PEG chain acts as a flexible spacer, enabling the connection of two different molecular entities at a controlled distance. This is particularly important in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation of linked moieties is critical for biological activity.[4][]

1.2 The p-Toluenesulfonate (Tosyl) Functional Groups:

The termini of the pentaethylene glycol chain are functionalized with p-toluenesulfonate groups, commonly referred to as tosylates (-OTs).[6] These functional groups are the primary sites of reactivity and are instrumental to the molecule's utility in synthesis.

  • Excellent Leaving Groups: The tosylate anion is a remarkably stable species due to the delocalization of its negative charge through resonance across the sulfonyl group and the aromatic ring.[7] This inherent stability makes it an exceptional leaving group in nucleophilic substitution reactions. The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, underscoring the stability of the tosylate anion.[7]

  • Reactivity towards Nucleophiles: The carbon atoms adjacent to the tosylate groups are highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups, making pentaethylene glycol di(p-toluenesulfonate) a versatile building block.[2][8]

The chemical structure of Pentaethylene glycol di(p-toluenesulfonate) is represented by the formula C₂₄H₃₄O₁₀S₂.[8]

Caption: Chemical structure of Pentaethylene glycol di(p-toluenesulfonate).

Physicochemical Properties

A thorough understanding of the physicochemical properties of pentaethylene glycol di(p-toluenesulfonate) is essential for its effective use in research and development.

PropertyValueSource
Molecular FormulaC₂₄H₃₄O₁₀S₂[1]
Molecular Weight546.65 g/mol [1]
AppearanceOff-white to light brown solid or viscous liquid[2][9]
Density~1.26 g/mL at 25 °C[1][10]
Refractive Indexn20/D ~1.524[1][10]
Water SolubilityNot miscible or difficult to mix[1][10]
Organic Solvent SolubilitySoluble in polar organic solvents like DMF and DMSO[2]

Synthesis and Characterization

The synthesis of pentaethylene glycol di(p-toluenesulfonate) is a well-established procedure, typically involving the reaction of pentaethylene glycol with p-toluenesulfonyl chloride.

3.1 Synthetic Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the tosylation of pentaethylene glycol.

Materials:

  • Pentaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve pentaethylene glycol in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (or triethylamine) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring its progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude pentaethylene glycol di(p-toluenesulfonate) by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification PEG Pentaethylene Glycol Dissolve Dissolve PEG in Anhydrous Solvent PEG->Dissolve TsCl p-Toluenesulfonyl Chloride AddTsCl Add TsCl TsCl->AddTsCl Base Pyridine/Triethylamine AddBase Add Base Base->AddBase Cool Cool to 0 °C Dissolve->Cool Cool->AddBase AddBase->AddTsCl Stir Stir and Monitor (TLC) AddTsCl->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product Pentaethylene Glycol Di(p-toluenesulfonate) Purify->Product

Caption: General workflow for the synthesis of Pentaethylene glycol di(p-toluenesulfonate).

3.2 Characterization Techniques

The identity and purity of the synthesized product are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation.[11][12] The characteristic signals of the aromatic protons of the tosyl group, the methylene protons of the PEG chain, and the methyl protons of the tosyl group can be used to confirm the structure and assess purity.[13][14][15]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the compound.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O stretching of the sulfonate ester and the C-O-C stretching of the ether linkages.

Reactivity and Applications in Drug Development

The synthetic utility of pentaethylene glycol di(p-toluenesulfonate) stems from the high reactivity of the terminal tosylate groups in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[7]

4.1 Nucleophilic Substitution Reactions

The tosylate groups can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functionalities.

Nucleophilic_Substitution PEG_ditosylate Pentaethylene Glycol Di(p-toluenesulfonate) Product Substituted PEG Derivative (Nu-PEG-Nu) PEG_ditosylate->Product Leaving_Group 2x Tosylate Anion (TsO⁻) PEG_ditosylate->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->PEG_ditosylate Sₙ2 Attack

Caption: General scheme of nucleophilic substitution on Pentaethylene glycol di(p-toluenesulfonate).

This bifunctionality allows for the molecule to be used as a linker to connect two different molecules or to form macrocyclic structures.

4.2 Applications in Pharmaceutical Sciences

The unique properties of pentaethylene glycol di(p-toluenesulfonate) make it a valuable tool in drug development.

  • PROTAC Linkers: It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary length and flexibility to bridge the two ligands effectively.

  • Drug Delivery Systems: The hydrophilic and biocompatible PEG core makes it suitable for use in creating targeted drug delivery systems.[2][3][16] By attaching targeting moieties and therapeutic agents to the ends of the PEG chain, drugs can be delivered more specifically to their site of action, potentially reducing side effects.

  • Synthesis of Complex Molecules: It serves as a key building block in the synthesis of various complex organic molecules, including crown ethers and calixarenes, which have applications in ion transport and molecular recognition.[1][2][17][18][19][20]

Safety and Handling

Pentaethylene glycol di(p-toluenesulfonate) is an irritant to the eyes, respiratory system, and skin.[10][21] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) is a highly versatile and valuable bifunctional molecule for researchers and scientists in organic synthesis and drug development. Its well-defined structure, combining a hydrophilic PEG spacer with two highly reactive tosylate leaving groups, provides a powerful platform for the construction of complex molecular architectures. As the fields of targeted therapeutics and advanced materials continue to evolve, the utility of this and similar bifunctional linkers is expected to grow, paving the way for new innovations in medicine and technology.

References

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega, 8(4), 4331–4336. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega, 8(4), 4331–4336. [Link]

  • PENTAETHYLENE GLYCOL DITOSYLATE. (n.d.). ChemBK. [Link]

  • Proton NMR characterization of poly(ethylene glycols) and derivatives. (1990). Macromolecules, 23(15), 3742–3745. [Link]

  • 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. [Link]

  • (PDF) NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ResearchGate. [Link]

  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Chem.libretexts.org. [Link]

  • Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. (1990). ResearchGate. [Link]

  • Ch8 : Tosylates. (n.d.). University of Calgary. [Link]

  • How does a tosylate group function as a leaving group in nucleophilic substitution reactions? (2024). Proprep. [Link]

  • Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. (n.d.). lookchem.com. [Link]

  • Pentaethylene glycol di(p-tolu | 309583-25G | SIGMA-ALDRICH | SLS. (n.d.). SLS. [Link]

  • 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate). (n.d.). PubChem. [Link]

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE One Chongqing Chemdad Co. (n.d.). chemdad.com. [Link]

  • Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. (2021). Advanced Healthcare Materials, 10(15), 2100481. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Pentaethylene Glycol Di(p-toluenesulfonate): Physicochemical Properties and Handling for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural and Functional Significance of Pentaethylene Glycol Di(p-toluenesulfonate) Pentaethylene glycol di(p-toluenesulfonate)...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Significance of Pentaethylene Glycol Di(p-toluenesulfonate)

Pentaethylene glycol di(p-toluenesulfonate), systematically named 3,6,9,12-Tetraoxatetradecane-1,14-diyl ditosylate, is a bifunctional molecule of significant interest in synthetic chemistry and drug development. With the molecular formula C₂₄H₃₄O₁₀S₂, it features a flexible, hydrophilic pentaethylene glycol (PEG) core flanked by two p-toluenesulfonate (tosylate) groups.[1] This unique architecture imparts a dual character: the PEG spacer enhances solubility in many organic systems, while the tosylate moieties serve as excellent leaving groups in nucleophilic substitution reactions.[2][3][4] This reactivity makes it a valuable and versatile linker, frequently employed in the construction of complex macrocycles like crown ethers and calixarenes, and increasingly as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) in targeted drug discovery.[4][5][6][7] Understanding its precise physical state and properties is paramount for its effective use in these advanced applications.

Physicochemical Characteristics

The physical properties of Pentaethylene glycol di(p-toluenesulfonate) can vary depending on its purity and the ambient conditions. It is crucial for researchers to be aware of this potential variability when planning experiments.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₄O₁₀S₂[8]
Molecular Weight 546.65 g/mol [6]
CAS Number 41024-91-3[6]
Appearance Varies; can present as a viscous liquid, solid-liquid mixture, or a fused solid.[6][8][9][10]
Color White, colorless, off-white to light brown or yellow.[1][8][10]
Physical State Viscous liquid at room temperature.[6]
Density ~1.26 g/mL at 25 °C[2][3][6][7]
Refractive Index (n20/D) ~1.524[2][3][6]
Boiling Point 661.4 °C at 760 mmHg[2][9]
Melting Point Not Applicable (often exists as a liquid or semi-solid at STP)[2][9]
Flash Point >110 °C (>230 °F) - closed cup[1][2]
Hygroscopicity Hygroscopic[2][4]

In-Depth Analysis of Physical State and Solubility Profile

Physical Appearance and State

Unlike simple crystalline solids, Pentaethylene glycol di(p-toluenesulfonate) is most commonly encountered as a viscous liquid at standard laboratory temperatures.[6] However, depending on the supplier and purity grade, its appearance can range from a clear, colorless liquid to a yellow or light brown fused solid or even a solid-liquid mixture.[1][8][9][10] This variability underscores the importance of sourcing high-purity material (e.g., ≥95%) for reproducible synthetic outcomes. Its hygroscopic nature necessitates careful handling and storage under inert, dry conditions to prevent hydrolysis of the sensitive tosylate groups.[2][4]

Solubility: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its molecular structure, a critical insight for designing reaction conditions.

  • Aqueous Solubility: The compound exhibits very poor water solubility, being described as "not miscible or difficult to mix in water."[1][2][3][4] This is a key departure from its parent molecule, pentaethylene glycol. The terminal hydroxyl groups of the parent glycol are capable of forming strong hydrogen bonds with water. In the ditosylate derivative, these hydrogen bond donor sites are replaced by bulky, non-polar tosylate groups, which significantly diminishes its ability to integrate into the hydrogen-bonded network of water.[1]

  • Organic Solvent Solubility: In stark contrast to its behavior in water, it demonstrates excellent solubility in a range of organic solvents.[1] This is crucial for its application in organic synthesis.

    • Highly Polar Aprotic Solvents: It dissolves well in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents effectively solvate the polar ether linkages and tosylate functional groups via strong dipole-dipole interactions.[1]

    • Chlorinated Solvents: Good solubility is observed in chloroform and dichloromethane (DCM). The moderate polarity of these solvents is well-suited to the mixed polar-nonpolar character of the molecule.[1]

This solubility profile dictates the choice of solvent systems for reactions, favoring polar aprotic or chlorinated solvents to ensure a homogeneous reaction environment.

A Self-Validating Protocol: Synthesis of 3′-formylbenzo-18-crown-6

To illustrate the practical application of Pentaethylene glycol di(p-toluenesulfonate), this section details a representative protocol for the synthesis of a crown ether, a process reliant on the ditosylate's role as an efficient bifunctional electrophile. The tosyl groups are excellent leaving groups, facilitating a double nucleophilic substitution by a catechol derivative.

Experimental Rationale

The Williamson ether synthesis is the foundational reaction here. The phenoxide ions, generated from 2,3-dihydroxybenzaldehyde by a base, act as nucleophiles, attacking the carbon atoms adjacent to the tosylate leaving groups on the Pentaethylene glycol di(p-toluenesulfonate) linker. The reaction is designed to proceed intramolecularly (or in a pseudo-intramolecular fashion) to favor the formation of the macrocyclic crown ether over polymerization.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzaldehyde in a suitable anhydrous polar aprotic solvent, such as DMF.

  • Deprotonation: Add a strong base (e.g., potassium carbonate or sodium hydride) portion-wise to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Stir the mixture at room temperature to facilitate the formation of the dianionic nucleophile.

  • Linker Addition: Dissolve Pentaethylene glycol di(p-toluenesulfonate) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump.

    • Causality Note: Slow, high-dilution addition is critical. This technique favors the desired intramolecular cyclization reaction by keeping the concentration of the reactants low, thereby minimizing the competing intermolecular polymerization pathway.

  • Reaction & Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3′-formylbenzo-18-crown-6.

This protocol is self-validating through consistent monitoring via TLC and final characterization of the purified product by NMR and mass spectrometry, confirming the successful macrocyclization.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of 3′-formylbenzo-18-crown-6, highlighting the role of Pentaethylene glycol di(p-toluenesulfonate) as the core linking agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,3-Dihydroxybenzaldehyde C Deprotonation (Base, e.g., K₂CO₃ in DMF) A->C 1 B Pentaethylene glycol di(p-toluenesulfonate) D Nucleophilic Substitution (Williamson Ether Synthesis) B->D 2 C->D 2 E 3'-formylbenzo-18-crown-6 D->E 3

Caption: Synthetic pathway for 3′-formylbenzo-18-crown-6.

Safe Handling and Storage

Given its chemical properties and reactivity, proper handling of Pentaethylene glycol di(p-toluenesulfonate) is essential for both safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[11] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[9][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] For long-term preservation and to maintain its integrity, storage at -20°C is recommended.[1] Its hygroscopic nature makes protection from moisture critical.

References

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE | 41024-91-3. LookChem. [Link]

  • Pentaethylene glycol di(p-tolu | 309583-25G. SLS - Scientific Laboratory Supplies. [Link]

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Chemdad. [Link]

Sources

Foundational

The Unseen Architect: An In-depth Technical Guide to the Mechanism of Action of Bifunctional Linkers

Abstract Bifunctional linkers have emerged as pivotal components in the design of novel therapeutics, acting as more than inert spacers. They are the unseen architects that orchestrate complex biological events.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bifunctional linkers have emerged as pivotal components in the design of novel therapeutics, acting as more than inert spacers. They are the unseen architects that orchestrate complex biological events. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of bifunctional linkers, with a primary focus on their role in Proteolysis-Targeting Chimeras (PROTACs) and a comparative analysis with their function in Antibody-Drug Conjugates (ADCs). We will dissect the intricate molecular interactions governed by the linker, from the formation of the crucial ternary complex in targeted protein degradation to the controlled release of cytotoxic payloads in antibody-directed therapies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the principles of rational linker design.

Introduction: The Paradigm Shift from Occupancy to Event-Driven Pharmacology

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where a therapeutic agent binds to and inhibits the function of a target protein.[1] However, a significant portion of the human proteome has been deemed "undruggable" due to the lack of suitable active sites for conventional small-molecule inhibitors.[1] The advent of bifunctional molecules, particularly PROTACs, has ushered in a new era of event-driven pharmacology.[1] Instead of merely inhibiting a protein's function, these molecules trigger a cascade of cellular events leading to the complete removal of the target protein.[2]

Bifunctional linkers are the linchpin of this technology.[3] In PROTACs, the linker connects a ligand that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[4] This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] In contrast, the linkers in ADCs connect a monoclonal antibody to a potent cytotoxic payload, ensuring stable circulation and targeted release at the tumor site.[6] This guide will illuminate the fundamental mechanisms through which these versatile molecules exert their powerful effects.

The Core Mechanism in Targeted Protein Degradation: The PROTAC Linker as a Molecular Matchmaker

The primary function of a bifunctional linker in a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ubiquitin ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity is the critical initiating step in the targeted protein degradation cascade.[7]

Hijacking the Ubiquitin-Proteasome System (UPS)

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] The UPS maintains protein homeostasis by identifying and degrading misfolded or no-longer-needed proteins through a cascade involving E1 activating enzymes, E2 conjugating enzymes, and E3 ligases.[2] E3 ligases are responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to lysine residues on the target protein.[1] A polyubiquitin chain serves as a molecular tag, marking the protein for degradation by the 26S proteasome.[2] PROTACs effectively hijack this system by artificially bringing the target protein to an E3 ligase.[2]

The Ternary Complex: The Heart of the Matter

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[8] The linker's chemical nature, length, and attachment points profoundly influence the stability and conformation of this complex.[3]

  • Cooperativity: The interactions within the ternary complex can be cooperative, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[9] This is often due to the formation of a new protein-protein interface between the POI and the E3 ligase, which can be thermodynamically favorable.[9] The linker plays a crucial role in enabling the optimal orientation for these favorable interactions.[10]

  • The "Hook Effect": A phenomenon known as the "hook effect" can be observed in PROTAC-mediated degradation, where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to a decrease in degradation efficiency.[9][11] Understanding the kinetics of ternary complex formation is therefore essential for optimizing PROTAC dosage.

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the ternary complex.

PROTAC_Mechanism cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of PROTAC action.

The Multifaceted Role of the Linker

The linker is far from a passive tether; its properties are critical determinants of a PROTAC's success.[12]

  • Length: The linker length is a critical parameter that requires empirical optimization for each POI-E3 ligase pair.[3] A linker that is too short may cause steric clashes, preventing ternary complex formation, while one that is too long may not effectively bring the proteins together for efficient ubiquitination.[3][]

  • Composition and Rigidity: The chemical composition of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[3]

    • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, which can improve solubility and allow for productive orientations of the POI and E3 ligase.[3][14]

    • Alkyl Chains: These are more hydrophobic and can enhance cell permeability, but may negatively impact solubility.[3]

    • Rigid Linkers: Incorporating cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially improving efficacy and metabolic stability.[3]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial for achieving a productive ternary complex geometry.[15]

The following table summarizes the key characteristics of different linker types used in PROTACs.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleGood cell permeabilityPoor aqueous solubility, potential for aggregation[]
PEG Linkers Hydrophilic, flexibleImproved solubility, reduced non-specific binding[]High conformational entropy can be unfavorable[]
Rigid Linkers Constrained conformationPre-organization for binding, improved metabolic stabilityMay not allow for optimal protein-protein interactions

The Mechanism in Antibody-Drug Conjugates: A Tale of Two Linkers

In ADCs, the bifunctional linker's primary role is to ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate its release upon reaching the target cancer cell.[6] The mechanism of action is largely dictated by the nature of the linker: cleavable or non-cleavable.[17]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at physiological pH but to break down in response to specific triggers within the tumor microenvironment or inside the target cell.[17]

  • Enzyme-Cleavable Linkers: These often contain a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are abundant in cancer cells.[18] Valine-citrulline (Val-Cit) is a commonly used dipeptide linker.[18]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[19]

  • Redox-Sensitive Linkers: Disulfide linkers can be cleaved by the high intracellular concentration of glutathione, releasing the payload inside the cell.[6]

The diagram below illustrates the mechanism of action for an ADC with a cleavable linker.

ADC_Cleavable_Mechanism cluster_1 ADC with Cleavable Linker ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding & Internalization Endosome Endosome (Acidic pH) Tumor_Cell->Endosome Lysosome Lysosome (Enzymes) Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Mechanism of an ADC with a cleavable linker.

Non-Cleavable Linkers: Proteolytic Degradation of the Antibody

Non-cleavable linkers remain intact, and the release of the payload relies on the complete proteolytic degradation of the antibody in the lysosome.[18] This results in the release of the drug with the linker and an attached amino acid residue.

Linker TypeRelease MechanismKey Features
Cleavable Enzymatic cleavage, pH hydrolysis, or reductionEnvironmentally sensitive, potential for bystander effect
Non-Cleavable Antibody degradation in the lysosomeHigher stability in circulation, lower risk of premature release

Experimental Protocols for Characterizing Bifunctional Linker Function

A robust experimental cascade is essential to evaluate the efficacy of bifunctional linkers.

Biophysical Assays for Ternary Complex Formation (PROTACs)

Quantitatively assessing the formation of the ternary complex is crucial for understanding PROTAC mechanism of action.[8]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics [11][20]
  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation.

  • Data Analysis: Fit the binding data to appropriate models to calculate cooperativity (α).

A variety of biophysical techniques can be employed to characterize ternary complex formation, each with its own advantages and limitations.

AssayPrincipleKey Parameters MeasuredThroughput
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingAffinity (KD), Kinetics (kon, koff)Medium
Biolayer Interferometry (BLI) Change in interference pattern upon bindingAffinity (KD), Kinetics (kon, koff)High
Isothermal Titration Calorimetry (ITC) Heat change upon bindingAffinity (KD), Stoichiometry (n), Enthalpy (ΔH)Low
Cellular Assays for Protein Degradation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.[21]

Protocol: Western Blotting for POI Degradation [22]
  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed).

The following workflow visualizes the experimental cascade for PROTAC evaluation.

PROTAC_Evaluation_Workflow cluster_2 PROTAC Evaluation Workflow Biophysical_Assays Biophysical Assays (SPR, ITC, BLI) Ternary_Complex_Formation Ternary Complex Formation (Affinity, Kinetics, Cooperativity) Biophysical_Assays->Ternary_Complex_Formation Cellular_Assays Cellular Assays (Western Blot, HiBiT) Ternary_Complex_Formation->Cellular_Assays Inform Protein_Degradation Protein Degradation (DC50, Dmax) Cellular_Assays->Protein_Degradation Downstream_Assays Downstream Functional Assays Protein_Degradation->Downstream_Assays Inform Phenotypic_Response Phenotypic Response (Cell Viability, Apoptosis) Downstream_Assays->Phenotypic_Response

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion and Future Perspectives

Bifunctional linkers are no longer considered simple chemical spacers but are recognized as critical drivers of the mechanism of action for a new generation of therapeutics. In the realm of targeted protein degradation, the linker's ability to orchestrate the formation of a productive ternary complex is paramount to a PROTAC's success. For ADCs, the linker's stability and cleavage mechanism dictate the therapeutic window and efficacy.

The future of bifunctional linker design lies in a more rational, structure-guided approach. Advances in structural biology and computational modeling are beginning to unravel the intricate interplay between the linker, the target protein, and the recruited enzyme.[23] The development of novel linker chemistries that offer greater control over spatiotemporal degradation and payload release will undoubtedly expand the therapeutic potential of these powerful modalities. As our understanding of the nuanced roles of bifunctional linkers deepens, so too will our ability to design safer and more effective medicines for a wide range of diseases.

References

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

  • Wikipedia. (2024, April 29). Proteolysis targeting chimera. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. Retrieved from [Link]

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]

  • American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]

  • National Institutes of Health. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Retrieved from [Link]

  • DiVA. (2022). Development of biophysical assays for studies of PROTACs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Targeted Protein Degradation Approaches and Applications. Retrieved from [Link]

  • JoVE. (2023). Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bifunctional Peptide Nanofibrils for Targeted Protein Degradation. Retrieved from [Link]

  • PubMed. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • JoVE. (2016). Assays for the Degradation of Misfolded Proteins in Cells. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

  • BMG LABTECH. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring the overall rate of protein breakdown in cells and the contributions of the ubiquitin-proteasome and autophagy-lysosomal pathways. Retrieved from [Link]

  • MDPI. (n.d.). Bifunctional Small Molecules for Targeted Protein Degradation. Retrieved from [Link]

  • MDPI. (2024). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species. Retrieved from [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Wikipedia. (2024, April 29). Targeted protein degradation. Retrieved from [Link]

  • National Institutes of Health. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • bioRxiv. (2024). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bifunctional molecules directing target degradation through.... Retrieved from [Link]

  • YouTube. (2023). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. Retrieved from [Link]

  • JACS Au. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved from [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved from [Link]

  • National Institutes of Health. (2025). Rational design of the linkers in targeting chimeras. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hazards and Safety Precautions for Pentaethylene Glycol Di(p-toluenesulfonate)

Introduction: Understanding the Utility and Inherent Risks of Pentaethylene Glycol Di(p-toluenesulfonate) Pentaethylene glycol di(p-toluenesulfonate), commonly referred to as a PEG ditosylate, is a versatile bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Utility and Inherent Risks of Pentaethylene Glycol Di(p-toluenesulfonate)

Pentaethylene glycol di(p-toluenesulfonate), commonly referred to as a PEG ditosylate, is a versatile bifunctional reagent integral to advanced organic synthesis.[1][2] Its structure features a flexible, hydrophilic pentaethylene glycol (PEG) spacer capped at both ends by p-toluenesulfonate (tosylate) groups.[1][3] This unique architecture makes it a valuable linker molecule, particularly in the synthesis of complex structures like crown ethers, calixarenes, and more recently, Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

The utility of this compound stems directly from the chemical nature of the tosylate group. Tosylates are excellent leaving groups, a consequence of the p-toluenesulfonate anion's stability through resonance.[5][6] This property allows the molecule to readily participate in nucleophilic substitution reactions, serving as a robust bridge between two different molecular entities.[4][5] However, this same reactivity profile necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide provides a comprehensive overview of these hazards, grounded in established safety data, and offers field-proven protocols for its safe handling, storage, and emergency management.

Section 1: Hazard Identification and GHS Classification

Pentaethylene glycol di(p-toluenesulfonate) is classified under the Globally Harmonized System (GHS) as an irritant.[7][8] The primary hazards are associated with direct contact and inhalation. Exposure can lead to irritation of the skin, eyes, and respiratory system.[4][7]

GHS Hazard Summary

The following table summarizes the GHS classification for Pentaethylene glycol di(p-toluenesulfonate).

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation2Causes skin irritationH315
Serious Eye Damage/Irritation2ACauses serious eye irritationH319
Specific Target Organ Toxicity3May cause respiratory irritationH335

Data sourced from multiple safety data sheets.[4][7]

GHS Pictograms and Signal Word

The designated signal word for this compound is "Warning" .[7] The associated pictograms visually communicate the primary health hazards.

GHS_Pictograms cluster_pictogram p1 caption GHS Hazard Pictogram: Exclamation Mark for Irritation.

Caption: GHS Hazard Pictogram: Exclamation Mark for Irritation.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Pentaethylene glycol di(p-toluenesulfonate) is typically a viscous liquid or a solid-liquid mixture at room temperature and has poor solubility in water.[2][4][7]

PropertyValue
Molecular Formula C₂₄H₃₄O₁₀S₂
Molecular Weight 546.65 g/mol [1][7]
Appearance Viscous liquid or solid-liquid mixture; Off-white to light brown[2][7]
Density ~1.26 g/mL at 25 °C[1][9]
Boiling Point 661.4 °C at 760 mmHg[1][7]
Flash Point >110 °C (>230 °F) - closed cup[4]
Water Solubility Not miscible or difficult to mix in water (< 0.1 mg/mL)[1][2][4][8]
Hygroscopicity Hygroscopic[1][8]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate PPE. The causality is clear: engineering controls provide the primary barrier by containing the hazard at its source, while PPE serves as the essential last line of defense for the operator.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of Pentaethylene glycol di(p-toluenesulfonate), including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of any aerosols or vapors that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background levels of airborne contaminants.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement
  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.

    • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect street clothes and minimize skin exposure.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill cleanup, a respirator with a suitable organic vapor cartridge (e.g., type ABEK (EN14387)) should be used.

Hierarchy_of_Controls cluster_workflow Exposure Control Workflow Eng Engineering Controls (Primary Barrier) Safe Safe Work Practices (Procedural Layer) Eng->Safe Containment PPE Personal Protective Equipment (PPE) (Secondary Barrier) Safe->PPE Operator Protection caption Logical workflow for minimizing exposure.

Caption: Logical workflow for minimizing exposure.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for mitigating the risks associated with this reagent.

Protocol for Weighing and Transfer
  • Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated work area.

  • Work Area: Conduct all operations within a chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

  • Weighing: If the material is a viscous liquid, weigh it directly into the reaction vessel on a tared balance inside the hood. Avoid using a spatula, which can lead to drips and contamination.

  • Transfer: If transferring between containers, use a clean glass pipette or syringe. Perform the transfer slowly to prevent splashing or aerosol generation.

  • Cleanup: After transfer, immediately decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated materials (pipettes, wipes) in a designated hazardous waste container.[7]

Storage Requirements
  • Container: Store in a tightly closed, original container in a well-ventilated area.[8]

  • Temperature: While shipping may occur at room temperature, long-term storage at -20°C is recommended for optimal stability.[2][7]

  • Conditions to Avoid: Due to its hygroscopic nature, protect from moisture.[1][8] Store away from strong oxidizing agents and strong bases. Keep the container locked up or in a secured area.[7][8]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

This protocol is a self-validating system; immediate action reduces absorption and minimizes injury, which is the primary goal of first aid.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with plenty of soap and water.[7] If skin irritation occurs or persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[7]
Ingestion Do NOT induce vomiting. [7] Wash out the mouth with water.[7] Immediately make the victim drink water (two glasses at most). Seek immediate medical attention. [7]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread.

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.[7]

  • Contain: Prevent the spill from entering drains or waterways. Cover drains if necessary.

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[7]

  • Collect: Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 6: Fire and Explosion Hazard Data

  • Flammability: Combustible liquid. Forms explosive mixtures with air on intense heating.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including Carbon oxides (CO, CO₂) and Sulfur oxides (SOx).[10]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7][10]

Section 7: Disposal Considerations

All waste materials containing Pentaethylene glycol di(p-toluenesulfonate) must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not dispose of via drains or into the environment.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.

Section 8: The Chemical Rationale - Why Tosylates Demand Respect

The hazards associated with Pentaethylene glycol di(p-toluenesulfonate) are intrinsically linked to its function as an alkylating agent. The tosylate group is an exceptionally good leaving group because its negative charge is delocalized across the sulfonate group and the aromatic ring, making the resulting anion very stable.

This stability is the reason researchers choose to convert a poorly reactive alcohol into a tosylate. The process involves reacting the parent pentaethylene glycol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[5][11] This transforms the hydroxyl groups, which are poor leaving groups (OH⁻), into tosylates (OTs⁻), which are excellent leaving groups. The molecule is now "activated" and ready to react with a wide range of nucleophiles. This reactivity, while essential for synthesis, means the compound can also react with biological nucleophiles, such as functional groups on proteins and DNA, which is the underlying mechanism for its irritant properties.

Tosylate_Reactivity cluster_activation Activation Step cluster_reaction Nucleophilic Substitution PEG_OH R-OH (Pentaethylene Glycol end) PEG_OTs R-OTs (Activated Leaving Group) PEG_OH->PEG_OTs Tosylation TsCl Tosyl Chloride (TsCl) + Pyridine Product R-Nu (Desired Product) PEG_OTs->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Leaving_Group ⁻OTs (Stable Leaving Group) Product->Leaving_Group caption Conceptual workflow of tosylate activation and reaction.

Caption: Conceptual workflow of tosylate activation and reaction.

References

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE | Cas 41024-91-3. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

  • All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety - University of California, Berkeley. Retrieved January 5, 2026, from [Link]

  • Tosylates. (2020, November 9). YouTube. Retrieved January 5, 2026, from [Link]

  • How To Dispose Of Polyethylene Glycol? (2025, February 18). YouTube. Retrieved January 5, 2026, from [Link]

  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io. Retrieved January 5, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved January 5, 2026, from [Link]

  • A 3D Microfluidic Paper-Based Analytical Device with Smartphone-Based Colorimetric Readout for Phosphate Sensing. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

Foundational

Pentaethylene Glycol Di(p-toluenesulfonate): A Technical Guide to Understanding its Hygroscopic Nature and Ensuring Reagent Integrity Through Proper Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Criticality of Anhydrous Handling Pentaethylene glycol di(p-toluenesulfonate) is a cornerstone reagent in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Anhydrous Handling

Pentaethylene glycol di(p-toluenesulfonate) is a cornerstone reagent in modern organic synthesis, prized for its role as a bifunctional, hydrophilic linker. Its applications are particularly notable in the construction of Proteolysis Targeting Chimeras (PROTACs) and various macrocyclic compounds where precise control over molecular architecture is paramount.[1][2][3] However, the efficacy of this reagent is inextricably linked to its purity, which is directly threatened by its inherent hygroscopic nature.[4][5] The absorption of atmospheric moisture initiates a cascade of degradation via hydrolysis, compromising experimental outcomes by reducing the yield of the desired product and introducing hard-to-remove impurities.[] This guide provides an in-depth analysis of the chemical principles governing its hygroscopicity, the consequences of moisture contamination, and a set of rigorous, field-proven protocols for its storage and handling to ensure its integrity from vial to reaction.

The Paradox of Water Interaction: Hygroscopicity vs. Insolubility

A common point of confusion is how a compound described as poorly water-soluble can simultaneously be hygroscopic.[1][5] The explanation lies in the distinct functionalities within the molecular structure.

  • The Polyethylene Glycol (PEG) Backbone: The chain of five ethylene glycol units, with its repeating ether oxygens, creates a polar, hydrophilic domain. The lone pairs on these oxygen atoms are capable of forming hydrogen bonds with atmospheric water molecules, actively drawing them from the environment. The flexible nature of PEG chains can further facilitate the sequestration of water.

  • The Tosylate End-Caps: The large, relatively nonpolar p-toluenesulfonate (tosyl) groups dominate the molecule's overall solubility behavior, preventing it from readily dissolving in bulk water.[1]

Therefore, the molecule acts as a desiccant on a micro-level, attracting and holding water within its PEG scaffold, even though the molecule as a whole does not dissolve in an aqueous phase. This makes ambient air the primary adversary to the reagent's stability.

cluster_molecule Pentaethylene Glycol Di(p-toluenesulfonate) Structure cluster_interactions Ts1 TsO- PEG_chain -CH₂CH₂(OCH₂CH₂)₄OCH₂CH₂- Ts1->PEG_chain Ts2 -OTs PEG_chain->Ts2 water1 H₂O water1->PEG_chain H-Bonding water2 H₂O water2->PEG_chain hygroscopic_site Hygroscopic PEG Backbone hygroscopic_site->PEG_chain reactive_site Reactive Tosylate Group reactive_site->Ts1

Figure 1: Molecular sites of water interaction.

The Chemical Consequence of Moisture: Irreversible Hydrolytic Degradation

The tosyl group is an exceptional leaving group precisely because its corresponding anion, p-toluenesulfonate, is highly stabilized by resonance.[7][8] This inherent reactivity makes the tosyl ester bond susceptible to nucleophilic attack. In the presence of absorbed moisture, water acts as a nucleophile, attacking the carbon atom adjacent to the tosylate oxygen. This results in an irreversible hydrolysis reaction.

Degradation Pathway: Pentaethylene glycol di(p-toluenesulfonate) + 2 H₂O → Pentaethylene glycol + 2 p-Toluenesulfonic acid

This degradation has two profoundly negative impacts on experiments:

  • Reduced Reagent Activity: The hydrolyzed product, pentaethylene glycol, lacks the reactive tosylate leaving groups and is inert in nucleophilic substitution reactions, leading to lower or no yield of the desired product.[]

  • Product Contamination: The reaction becomes contaminated with the starting diol and p-toluenesulfonic acid. The acidic byproduct can catalyze unwanted side reactions, and both contaminants can complicate purification, especially in sensitive applications like PROTAC synthesis where linker purity is critical.[9]

cluster_products reagent Pentaethylene Glycol Di(p-toluenesulfonate) (Active Reagent) products Hydrolysis Products (Inactive Contaminants) reagent->products Hydrolysis water + 2 H₂O (From Atmosphere) water->products diol Pentaethylene Glycol products->diol acid p-Toluenesulfonic Acid products->acid

Figure 2: The irreversible hydrolysis pathway.

Best Practices for Storage and Handling

Adherence to a strict storage and handling protocol is not merely a recommendation; it is a prerequisite for reproducible and successful synthesis. The primary objective is to create a multi-barrier defense against moisture ingress.

Storage Conditions

Upon receipt, the reagent container must be immediately transferred to the appropriate storage environment. The ideal conditions are designed to minimize both thermal and hydrolytic degradation.

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Reduces the kinetic rate of any potential degradation.[1]
Atmosphere Dry / Inert Prevents exposure to atmospheric moisture.
Container Original, tightly sealed vial Supplier packaging is designed for stability.[10]
Location Dedicated desiccator cabinet within the cold storage unitProvides a secondary barrier against moisture, especially during temperature cycling from opening/closing the main unit.[11]
The Handling Workflow: A Mandate for Anhydrous Technique

Every exposure of the reagent to ambient atmosphere must be treated as a potential contamination event. The following workflow is essential.

cluster_storage Storage Phase cluster_prep Preparation Phase cluster_use Use Phase cluster_return Return Phase storage 1. Store at -20°C in Desiccator equilibrate 2. Place sealed vial in desiccator at RT (≥ 1 hour) storage->equilibrate Retrieval glovebox 3. Transfer vial into Inert Atmosphere (Glove Box) equilibrate->glovebox Prevent Condensation weigh 4. Open vial & weigh required amount QUICKLY glovebox->weigh Minimize Exposure seal 5. Tightly seal vial, parafilm cap weigh->seal Protect Remainder return_storage 6. Return vial to -20°C Desiccator seal->return_storage Maintain Integrity

Figure 3: Mandatory workflow for handling.

Experimental Protocols

Protocol: Reagent Aliquoting and Long-Term Storage

Causality: For highly sensitive reagents, especially those purchased in larger quantities, the best practice is to create smaller, single-use aliquots. This strategy minimizes the number of times the primary stock is exposed to the atmosphere, safeguarding the bulk of the material.[12]

Methodology:

  • Preparation: Allow the main container of pentaethylene glycol di(p-toluenesulfonate) to equilibrate to room temperature inside a laboratory desiccator for at least 1-2 hours. This crucial step prevents condensation of atmospheric moisture onto the cold vial.

  • Inert Environment: Transfer the sealed primary container, along with the necessary number of small (e.g., 2 mL) amber glass vials with PTFE-lined caps, into a nitrogen- or argon-filled glove box.

  • Dispensing: Inside the glove box, open the primary container. Quickly and carefully weigh the desired amount of the reagent (e.g., 100 mg) into each of the smaller vials.

  • Sealing: Tightly cap each aliquot vial immediately after filling. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, concentration/mass, and the date it was prepared.[11]

  • Storage: Place all aliquots, along with the resealed primary container, back into a desiccator cabinet inside a -20°C freezer.

Protocol: Use in a Moisture-Sensitive Nucleophilic Substitution Reaction

Causality: The success of reactions using alkyl tosylates as electrophiles depends on strictly anhydrous conditions to prevent the competitive hydrolysis of the starting material and to ensure the nucleophile is not quenched.[5]

Methodology:

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, etc.) must be rigorously dried in an oven (e.g., 120°C for >4 hours) and allowed to cool to room temperature under a stream of dry nitrogen or argon.[10]

  • Reagent Preparation: Retrieve one aliquot of pentaethylene glycol di(p-toluenesulfonate) from the -20°C freezer and allow it to warm to room temperature in a desiccator.

  • Reaction Setup: Assemble the dried glassware under an inert atmosphere (e.g., using a Schlenk line or in a glove box).

  • Dissolution: In the glove box or under positive inert gas pressure, dissolve the aliquoted pentaethylene glycol di(p-toluenesulfonate) (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 2.2 eq.) to the reaction mixture. If using a nucleophile with a basic counterion, ensure conditions remain anhydrous.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60-80°C) and monitor its progress by a suitable method (TLC, LC-MS).

  • Work-up: Upon completion, perform the reaction work-up. Note that quenching with water should only be done after the reaction is confirmed to be complete.

By implementing these rigorous protocols, researchers can ensure the chemical integrity of pentaethylene glycol di(p-toluenesulfonate), leading to more reliable, reproducible, and successful experimental outcomes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Using Pentaethylene Glycol Di(p-toluenesulfonate)

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that recognizes a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3]

Among the diverse array of linker architectures, polyethylene glycol (PEG) chains are frequently employed due to their advantageous properties.[4] PEG linkers enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a crucial factor for bioavailability.[1] Furthermore, their inherent flexibility can facilitate the necessary conformational adjustments for optimal ternary complex formation, which is a prerequisite for efficient polyubiquitination and subsequent proteasomal degradation of the target protein.[2]

This technical guide provides a comprehensive overview and detailed protocols for the use of a specific PEG linker, pentaethylene glycol di(p-toluenesulfonate), in the modular synthesis of PROTACs. We will delve into the strategic considerations for its use, a step-by-step synthetic workflow, and methods for the characterization of the final PROTAC.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with the recruited E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized by the 26S proteasome, leading to its degradation into smaller peptides. The PROTAC molecule is subsequently released and can engage in another degradation cycle.

PROTAC_Mechanism cluster_cycle PROTAC PROTAC POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Recycled Recycled E3 E3 Ubiquitin Ligase POI->Ternary E3->Ternary Binds E3 Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Pentaethylene Glycol Di(p-toluenesulfonate) as a PROTAC Linker

Pentaethylene glycol di(p-toluenesulfonate) is a symmetrical, bifunctional linker ideal for modular PROTAC synthesis. The pentaethylene glycol core provides the desirable hydrophilicity and flexibility, while the two terminal p-toluenesulfonate (tosylate) groups serve as excellent leaving groups for nucleophilic substitution reactions (SN2). This allows for the sequential attachment of a POI ligand and an E3 ligase ligand, typically through nucleophilic functional groups such as amines (-NH2) or phenols (-OH) present on the ligands.

A key challenge in using a symmetrical linker is achieving selective mono-functionalization to enable the stepwise addition of two different ligands. This is typically accomplished by carefully controlling the reaction stoichiometry and conditions to favor the formation of the mono-substituted intermediate, which is then purified before the second coupling step.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive complex, hindering efficient ubiquitination. The pentaethylene glycol linker provides a chain length of 17 atoms (including the tosylate sulfur), which often falls within the optimal range for many targets.

The following table summarizes comparative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

PROTAC Linker Composition DC50 (nM) [BRD4 Degradation] Dmax (%) [BRD4 Degradation]
BRD4 Degrader 1PEG35585
BRD4 Degrader 2PEG42095
BRD4 Degrader 3 PEG5 15 >98
BRD4 Degrader 4PEG63092
Table 1: Comparative performance of JQ1-based, VHL-recruiting BRD4 PROTACs with varying PEG linker lengths. Data demonstrates an optimal degradation profile with a PEG5 linker in this series.[5]

Experimental Protocols: Synthesis of a PROTAC

The synthesis of a heterobifunctional PROTAC using pentaethylene glycol di(p-toluenesulfonate) is a three-stage process. The general workflow is depicted below.

Synthetic_Workflow start_linker Pentaethylene Glycol Di(p-toluenesulfonate) mono_sub Mono-substituted Linker-Ligand 1 start_linker->mono_sub ligand1 POI Ligand-NuH (e.g., -NH2, -OH) ligand1->mono_sub Step 1: Mono-substitution (SN2) purification1 Purification mono_sub->purification1 ligand2 E3 Ligase Ligand-NuH (e.g., -NH2, -OH) final_protac Final PROTAC ligand2->final_protac Step 2: Second Substitution (SN2) purification2 Final Purification (e.g., HPLC) final_protac->purification2 purification1->final_protac

Figure 2: Modular synthetic workflow for PROTAC synthesis.
Protocol 1: Selective Mono-substitution of Pentaethylene Glycol Di(p-toluenesulfonate)

This protocol describes the critical first step of reacting the symmetrical di-tosylated linker with the first ligand to generate the mono-substituted intermediate. Controlling the stoichiometry is key to maximizing the yield of the desired product.

Materials:

  • POI Ligand or E3 Ligase Ligand (containing a nucleophilic amine or phenol, 1.0 equivalent)

  • Pentaethylene glycol di(p-toluenesulfonate) (1.2 - 1.5 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 equivalents)

  • Sodium iodide (NaI) (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ligand (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (3.0 eq) and NaI (0.1 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes. The base deprotonates the nucleophile, and NaI can facilitate the reaction through in situ Finkelstein exchange if trace chlorides are present or to enhance leaving group ability.

  • In a separate flask, dissolve pentaethylene glycol di(p-toluenesulfonate) (1.2-1.5 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the ligand suspension over 30-60 minutes. Using a slight excess of the di-tosylated linker statistically favors mono-substitution and minimizes the formation of the di-substituted byproduct.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC, observing the consumption of the starting ligand and the appearance of the mono-substituted product.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude residue will be a mixture of the desired mono-substituted product, unreacted di-tosylated linker, and some di-substituted byproduct.

    • Purification via Precipitation: Dissolve the crude residue in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether). Add a non-polar solvent in which the product is insoluble (e.g., hexanes) dropwise until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.[6]

    • Collect the precipitate by filtration, wash with cold hexanes, and dry under vacuum. This step is designed to separate the more polar mono-substituted product from the less polar starting di-tosylated linker. Further purification by flash column chromatography may be necessary for high purity.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of the purified mono-substituted intermediate with the second ligand.

Materials:

  • Purified Mono-substituted Linker-Ligand 1 (from Protocol 1, 1.0 equivalent)

  • E3 Ligase Ligand or POI Ligand (the second ligand, 1.2 equivalents)

  • Potassium carbonate (K2CO3) or a stronger, non-nucleophilic base like DBU if needed (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up reagents

  • Preparative HPLC system for final purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the purified mono-substituted intermediate (1.0 eq) in anhydrous DMF.

  • Add the second ligand (1.2 eq) followed by the base (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction by LC-MS for the disappearance of the mono-substituted starting material and the appearance of the final PROTAC product peak.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude final PROTAC must be purified to a high degree (>95%) for biological testing.

    • Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the desired product, combine them, and lyophilize to obtain the pure PROTAC as a solid.

    • Characterize the final product by LC-MS to confirm its molecular weight and purity, and by ¹H and ¹³C NMR to confirm its structure.

Protocol 3: Characterization of PROTAC Activity - Western Blot for Protein Degradation

Once synthesized and purified, the PROTAC's biological activity must be validated. The primary assay is to measure the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Purified PROTAC compound

  • Cell culture medium and supplements

  • DMSO (for stock solutions)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates (e.g., 6-well plates) and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4 °C for 15 minutes to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95 °C for 5-10 minutes.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[3]

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) serves as a versatile and effective linker for the modular synthesis of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the final molecule, potentially enhancing its biological activity. The synthetic strategy hinges on a controlled, stepwise approach, with the selective mono-functionalization of the symmetrical linker being the most critical step. Careful purification of intermediates is paramount to the success of the overall synthesis. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel PROTACs, facilitating the exploration of this powerful therapeutic modality.

References

  • Maniaci, C. (2017). Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. IRIS Unime. [Link]

  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Ciulli, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]

  • Gadd, M. S., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Khanal, N., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • Raina, K., et al. (2016). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

  • Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC - NIH. [Link]

  • Zhang, T., et al. (2015). Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC - NIH. [Link]

  • Google Patents. (n.d.). CN111936549A - Purification method of monodisperse polyethylene glycol containing trityl group.
  • Polymer Chemistry (RSC Publishing). (2021). Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. Polymer Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2013). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ResearchGate. [Link]

  • MDPI. (2019). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. MDPI. [Link]

  • ResearchGate. (2002). Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. ResearchGate. [Link]

  • Polymer Chemistry (RSC Publishing). (2015). Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. Polymer Chemistry (RSC Publishing). [Link]

  • PMC - NIH. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

Sources

Application

Application Notes: Pentaethylene glycol di(p-toluenesulfonate) as a Versatile Linker in Drug Delivery Systems

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Pentaethylene glycol di(p-toluenesulfonate) in the construction of advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Pentaethylene glycol di(p-toluenesulfonate) in the construction of advanced drug delivery systems. We delve into the core chemical principles that make this molecule an effective bifunctional linker, offering step-by-step protocols for its use in conjugating therapeutic payloads and modifying nanoparticle surfaces. The guide emphasizes the rationale behind experimental choices, methods for characterization, and troubleshooting, ensuring a robust and reproducible methodology.

Introduction: The Role of PEG Linkers in Modern Therapeutics

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug delivery.[1] PEGylation enhances the therapeutic profile of drugs and nanoparticles by improving aqueous solubility, increasing systemic circulation time, and reducing immunogenicity.[2][3] The hydrophilic, flexible PEG chain creates a "stealth" layer around the therapeutic entity, shielding it from opsonization and phagocytosis, thereby prolonging its presence in the bloodstream.[4][5][6]

Pentaethylene glycol di(p-toluenesulfonate), a discrete PEG linker with five ethylene glycol units, serves as a powerful building block in this field.[7] It is a homobifunctional molecule featuring a p-toluenesulfonate (tosyl or OTs) group at each terminus of the hydrophilic PEG chain. The tosyl groups are excellent leaving groups in nucleophilic substitution reactions, making the linker highly reactive towards a variety of nucleophiles, such as amines (-NH2) and thiols (-SH), which are commonly found in biomolecules and drugs.[8][9] This reactivity allows for the precise and stable covalent linkage of different molecular components to create sophisticated drug delivery constructs, such as antibody-drug conjugates (ADCs), PROTACs, and surface-functionalized nanoparticles.[7][][11]

This guide will explore the practical applications of Pentaethylene glycol di(p-toluenesulfonate) as a central linker for creating complex therapeutic systems.

Physicochemical Properties and Handling

Understanding the properties of Pentaethylene glycol di(p-toluenesulfonate) is critical for its effective use in synthesis.

PropertyValueSource
Chemical Name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)[12]
Synonyms Penta(ethylene glycol) bis(p-toluenesulfonate); Bis-Tos-PEG5[11]
CAS Number 41024-91-3[12][13]
Molecular Formula C24H34O10S2[9]
Molecular Weight 546.65 g/mol [12][13]
Appearance Off-white to light brown solid or viscous liquid[9]
Solubility Soluble in DMF, DMSO, DCM, THF; Poorly soluble in water[9]
Refractive Index n20/D 1.524 (lit.)[12]
Density 1.26 g/mL at 25 °C (lit.)[12]

Safety and Handling: Pentaethylene glycol di(p-toluenesulfonate) is known to cause skin and eye irritation.[9][12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

Core Application: Synthesis of Drug Delivery Constructs

The primary utility of Pentaethylene glycol di(p-toluenesulfonate) is as a reactive linker to covalently connect two different molecules. The two tosyl groups can be substituted sequentially or simultaneously, depending on the reaction conditions and the nature of the nucleophiles.

G Reagent Pentaethylene glycol di(p-toluenesulfonate) (TsO-PEG5-OTs) Intermediate Mono-substituted Intermediate (Drug-S-PEG5-OTs) Reagent->Intermediate Base, Solvent Nu1 Nucleophile 1 (e.g., Drug-SH) Nu1->Reagent + Step 1 Nu2 Nucleophile 2 (e.g., Ligand-NH2) Nu2->Intermediate + Step 2 Product Final Conjugate (Drug-S-PEG5-NH-Ligand) Intermediate->Product Base, Solvent

Figure 1: General reaction scheme for the synthesis of a heterobifunctional conjugate using Pentaethylene glycol di(p-toluenesulfonate).

Protocol 1: Synthesis of a Drug-PEG-Targeting Ligand Conjugate

This protocol details a two-step sequential substitution to create a conjugate linking a thiol-containing drug to an amine-containing targeting peptide. This method allows for controlled, stepwise synthesis, which is crucial when working with valuable or sensitive molecules.

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate)

  • Thiol-containing drug (Drug-SH)

  • Amine-containing targeting peptide (Peptide-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer and NMR for characterization

Step-by-Step Methodology:

Part A: Synthesis of Mono-Substituted Intermediate (Drug-S-PEG5-OTs)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Pentaethylene glycol di(p-toluenesulfonate) (1.2 eq.) in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent side reactions with water or oxygen, which could hydrolyze the tosylate groups or oxidize the thiol.

  • Addition of Drug: In a separate vial, dissolve the thiol-containing drug (Drug-SH) (1.0 eq.) and DIPEA (1.5 eq.) in a minimal amount of anhydrous DMF.

    • Rationale: DIPEA is a non-nucleophilic organic base used to deprotonate the thiol group, forming the more nucleophilic thiolate anion (Drug-S⁻), which will attack the linker. Using a slight excess of the linker ensures full consumption of the drug.

  • Reaction: Slowly add the drug solution to the linker solution at room temperature. Stir the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the mono-substituted product and the consumption of the starting drug.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 0.1 N HCl) and then brine to remove excess DIPEA and other salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to isolate the mono-substituted intermediate (Drug-S-PEG5-OTs).

    • Rationale: Purification at this stage is essential to ensure that only the mono-substituted product is carried forward into the next step.

Part B: Conjugation with Targeting Ligand (Drug-S-PEG5-NH-Peptide)

  • Reaction Setup: Dissolve the purified mono-substituted intermediate (Drug-S-PEG5-OTs) (1.0 eq.) in anhydrous DMF in a new flask under an inert atmosphere.

  • Addition of Peptide: In a separate vial, dissolve the amine-containing peptide (Peptide-NH2) (1.2 eq.) and DIPEA (2.0 eq.) in DMF.

    • Rationale: A slight excess of the peptide is used to drive the reaction to completion. The primary amine on the peptide acts as the nucleophile to displace the remaining tosyl group.

  • Reaction: Add the peptide solution to the intermediate solution. Stir at a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

    • Rationale: Amine nucleophiles are generally less reactive than thiolates, and the second substitution may be sterically hindered, often requiring longer reaction times and gentle heating.

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, concentrate the reaction mixture to remove most of the DMF.

    • Purify the final conjugate using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid powder.

Protocol 2: Surface Modification of Pre-formed Nanoparticles

This protocol describes how to attach an amine-terminated molecule (e.g., a targeting ligand or a functional polymer) to the surface of nanoparticles (NPs) that have been co-formulated with a thiol-terminated lipid or polymer.

Materials:

  • Pre-formed nanoparticles (e.g., lipid-based or polymeric NPs) displaying surface thiol groups.

  • Pentaethylene glycol di(p-toluenesulfonate)

  • Amine-containing ligand (Ligand-NH2)

  • Aqueous buffer (e.g., HEPES or PBS, pH 7.5-8.0)

  • Organic co-solvent (e.g., DMSO)

  • Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification.

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer for characterization.

Step-by-Step Methodology:

G start Start: Thiol-functionalized Nanoparticles (NP-SH) step1 Step 1: Linker Activation Add Pentaethylene glycol di(p-toluenesulfonate) (excess) in Buffer/DMSO. Incubate at RT. start->step1 intermediate Intermediate: NP-S-PEG5-OTs step1->intermediate step2 Step 2: Purification Remove excess linker via Size Exclusion Chromatography or TFF. intermediate->step2 purified_intermediate Purified NP-S-PEG5-OTs step2->purified_intermediate step3 Step 3: Ligand Conjugation Add Amine-Ligand (Ligand-NH2). Incubate at 37°C. purified_intermediate->step3 final_product Final Product: NP-S-PEG5-NH-Ligand step3->final_product step4 Step 4: Final Purification Remove unconjugated ligand via SEC or TFF. final_product->step4 characterization Characterization DLS, Zeta Potential, HPLC quantification of ligand. step4->characterization

Figure 2: Experimental workflow for the two-step surface modification of nanoparticles.

  • Linker Activation of NPs:

    • Disperse the thiol-functionalized NPs in the aqueous buffer.

    • Dissolve a large excess (e.g., 50-100 fold molar excess relative to surface thiols) of Pentaethylene glycol di(p-toluenesulfonate) in a minimal volume of DMSO.

    • Add the linker solution dropwise to the stirring NP suspension. Allow the reaction to proceed for 2-4 hours at room temperature.

    • Rationale: A large excess of the homobifunctional linker ensures that one end reacts with the NP surface thiol, leaving the other tosyl group available for the next step (mono-substitution is favored). The reaction is performed at a slightly basic pH to promote thiolate formation.

  • Purification of Activated NPs:

    • Remove the unreacted, excess linker from the activated NPs (NP-S-PEG5-OTs) using SEC or TFF. Exchange the buffer to a fresh reaction buffer (pH 8.0-8.5).

    • Rationale: This purification step is absolutely critical to prevent cross-linking of NPs during the subsequent step.

  • Ligand Conjugation:

    • Dissolve the amine-containing ligand in the reaction buffer and add it to the purified, activated NP suspension.

    • Incubate the mixture for 12-18 hours at a controlled temperature (e.g., 37 °C).

    • Rationale: The reaction with the amine nucleophile is slower and benefits from a slightly higher pH and temperature to deprotonate the amine and increase reaction kinetics.

  • Final Purification and Storage:

    • Purify the final functionalized NPs from excess ligand and any reaction byproducts using SEC or TFF.

    • Concentrate the final NP suspension and store it in an appropriate buffer (e.g., PBS at 4 °C).

Characterization of Conjugates and Modified Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and purity of the final product.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural verification of small molecule conjugates.Appearance of characteristic peaks from the drug, PEG linker, and ligand. Shift in peaks adjacent to the new C-S and C-N bonds.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirmation of molecular weight of the final conjugate.The measured mass should correspond to the calculated mass of the desired product.
FTIR Spectroscopy Confirmation of functional group conversion.Disappearance of S-H stretch (if visible); changes in the C-N region.
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity of nanoparticles.A slight increase in NP size after surface modification. Polydispersity Index (PDI) should remain low (<0.2) indicating no aggregation.[14]
Zeta Potential Measures surface charge of nanoparticles.A shift in zeta potential upon conjugation, reflecting the charge of the attached ligand.
HPLC/UPLC Assess purity and quantify conjugation efficiency.A new peak for the final conjugate with a different retention time from the starting materials. The amount of free ligand can be quantified.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (hydrolyzed linker).2. Insufficient base.3. Reaction conditions too mild (low temp/time).4. Nucleophile is sterically hindered.1. Use fresh, anhydrous reagents and solvents.2. Increase the equivalents of base (e.g., DIPEA).3. Increase reaction temperature and/or time.4. Consider a longer PEG linker to reduce steric hindrance.
Formation of Di-substituted Product in Step 1 (Protocol 1) 1. Stoichiometry of reactants is incorrect (excess drug).2. Reaction time is too long.1. Use a slight excess of the di-tosylated linker relative to the drug.2. Carefully monitor the reaction with TLC or LC-MS and stop it once the starting material is consumed.
Nanoparticle Aggregation (Protocol 2) 1. Incomplete removal of excess linker leading to cross-linking.2. Colloidal instability of NPs in the reaction buffer.3. Inappropriate solvent/buffer ratio.1. Ensure the purification step after linker activation is highly efficient (use a column with appropriate MWCO).2. Screen different buffers and pH values to maintain NP stability.3. Minimize the amount of organic co-solvent used.
Low Ligand Conjugation Efficiency on NPs 1. Incomplete activation of the NP surface.2. Deactivation of tosyl groups on the NP surface via hydrolysis.3. Insufficient amount of ligand used.1. Increase the excess of the di-tosylated linker in the activation step.2. Perform the ligand conjugation step immediately after purifying the activated NPs. Ensure the buffer pH is not excessively high.3. Increase the concentration of the ligand in the reaction.

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) is a highly valuable and versatile homobifunctional linker for developing advanced drug delivery systems. Its well-defined length provides precise spatial control, while the highly reactive tosylate end groups allow for efficient and stable conjugation to a wide range of therapeutic and targeting moieties through robust nucleophilic substitution chemistry. The protocols and guidelines presented here provide a solid foundation for researchers to leverage this powerful molecule in the creation of next-generation targeted therapies and functionalized nanomaterials.

References

Method

Application Notes &amp; Protocols: Leveraging Pentaethylene Glycol di(p-toluenesulfonate) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Abstract Poly(ethylene glycol) (PEG) linkers are integral to modern bioconjugation, enhancing the therapeutic properties of biomolecules by improving solubi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers are integral to modern bioconjugation, enhancing the therapeutic properties of biomolecules by improving solubility, extending circulatory half-life, and reducing immunogenicity. Among the diverse chemistries available for PEGylation, the use of tosylated PEG derivatives offers a robust and versatile method for covalently attaching PEG chains to proteins and peptides. This document provides a detailed guide to the application of Pentaethylene glycol di(p-toluenesulfonate), a bifunctional PEG linker, in bioconjugation. We will explore the underlying chemical principles, provide detailed experimental protocols for conjugation to amine and thiol residues, and discuss methods for the purification and characterization of the resulting bioconjugates.

Part 1: The Chemistry of Pentaethylene Glycol di(p-toluenesulfonate) as a Linker

Molecular Structure and Properties

Pentaethylene glycol di(p-toluenesulfonate) is a linear PEG molecule with five repeating ethylene glycol units, capped at both ends with a p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent leaving group, making the terminal carbon atoms of the PEG chain highly susceptible to nucleophilic attack.[1]

Table 1: Physicochemical Properties of Pentaethylene Glycol di(p-toluenesulfonate)

PropertyValueReference
CAS Number 41024-91-3
Molecular Formula C₂₄H₃₄O₁₀S₂[2]
Molecular Weight 546.65 g/mol [3]
Appearance Viscous liquid or white to off-white solid[2]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Dichloromethane)[2]

The central PEG chain provides hydrophilicity and biocompatibility to the final conjugate, while the two terminal tosylate groups allow for either the creation of a crosslink within a single biomolecule, the linkage of two different biomolecules, or the attachment of other moieties. This bifunctional nature makes it a valuable tool in constructing complex biomolecular architectures, such as those used in Proteolysis Targeting Chimeras (PROTACs).[4][]

Figure 1: Chemical Structure of Pentaethylene glycol di(p-toluenesulfonate)

Mechanism of Bioconjugation: The Role of the Tosylate Leaving Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions.[6][7] The conversion of the terminal hydroxyl groups of pentaethylene glycol to tosylates dramatically enhances their reactivity. The tosylate anion is a very stable species due to resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring, making it an excellent leaving group.[1]

The conjugation reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] Nucleophilic residues on a biomolecule, such as the ε-amino group of lysine or the thiol group of cysteine, attack the electrophilic carbon atom adjacent to the tosylate group. This results in the displacement of the tosylate and the formation of a stable covalent bond between the PEG linker and the biomolecule.

SN2_Mechanism Reactants Biomolecule-Nu: + TsO-PEG-OTs TransitionState [Biomolecule---Nu---CH₂---PEG---OTs]⁻ (Transition State) Reactants->TransitionState Nucleophilic Attack Products Biomolecule-Nu-PEG-OTs + TsO⁻ TransitionState->Products Tosylate Leaves

Figure 2: S_N2 Reaction Mechanism for Bioconjugation

Advantages and Considerations for Use

Advantages:

  • High Reactivity: Tosylates are excellent leaving groups, facilitating efficient conjugation under mild conditions.

  • Stability: The tosylated PEG linker is generally stable under typical storage conditions.

  • Versatility: It can react with various nucleophiles, primarily amines and thiols, providing flexibility in conjugation strategies.[8]

  • Defined Length: Unlike polydisperse PEG polymers, this linker has a discrete length, leading to more homogeneous conjugates.

Considerations:

  • Selectivity: The reaction is not inherently site-specific. In proteins with multiple reactive residues (e.g., many lysine residues), a heterogeneous mixture of products can be formed.[8]

  • pH Dependence: The nucleophilicity of target residues is pH-dependent. Thiol groups are more reactive at neutral to slightly basic pH (7-8.5), while primary amines require a more basic pH (8-9.5) to be sufficiently deprotonated and nucleophilic.

  • Hydrolysis: In aqueous solutions, the tosylate group can undergo hydrolysis, competing with the desired conjugation reaction. This is more pronounced at higher pH and temperature.

Part 2: Experimental Protocols and Workflows

Materials and Reagents
  • Biomolecule: Protein or peptide with accessible amine or thiol groups.

  • Pentaethylene glycol di(p-toluenesulfonate): High purity grade (>95%).

  • Buffers:

    • For Thiol Conjugation: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.0, containing EDTA (1-5 mM) to prevent disulfide bond formation.

    • For Amine Conjugation: Sodium bicarbonate or borate buffer, pH 8.5-9.5.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the linker.

  • Reducing Agent (for thiol conjugation): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to ensure cysteine residues are in their reduced, thiol form.[9]

  • Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) or glycine to quench unreacted linker.

  • Purification System: Size-exclusion chromatography (SEC)[][11] or ion-exchange chromatography (IEX)[][12] columns.

  • Analytical Instruments: SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.[13][14]

Protocol 1: Conjugation to a Thiol-Containing Peptide (e.g., Cysteine)

This protocol outlines the conjugation to a peptide containing a free cysteine residue.

Step 1: Preparation of Reagents

  • Prepare a 10 mg/mL stock solution of the peptide in degassed PBS buffer (pH 7.4 with 2 mM EDTA).

  • If the peptide may have formed disulfide dimers, add a 5-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Prepare a 100 mM stock solution of Pentaethylene glycol di(p-toluenesulfonate) in anhydrous DMF.

Step 2: Conjugation Reaction

  • In a reaction vial, add the peptide solution.

  • While gently vortexing, add a 10 to 20-fold molar excess of the linker stock solution to the peptide solution. The final concentration of DMF should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation. For less reactive thiols, the reaction can be performed at 4°C overnight.

Step 3: Quenching the Reaction

  • Add a quenching reagent, such as a 1 M Tris solution, to a final concentration of 50 mM.

  • Incubate for 1 hour at room temperature to consume any unreacted linker.

Step 4: Purification and Analysis

  • Purify the reaction mixture using SEC to separate the PEGylated peptide from unreacted peptide, excess linker, and quenching reagent.[11]

  • Analyze the collected fractions by SDS-PAGE and mass spectrometry to confirm the successful conjugation and determine the molecular weight of the product.[15][16]

Protocol 2: Conjugation to an Amine-Containing Protein (e.g., Lysine)

This protocol is designed for conjugation to surface-accessible lysine residues on a protein.

Step 1: Preparation of Reagents

  • Dissolve the protein in a suitable buffer, such as 100 mM sodium borate buffer, pH 9.0, to a final concentration of 5-10 mg/mL.

  • Prepare a 100 mM stock solution of Pentaethylene glycol di(p-toluenesulfonate) in anhydrous DMSO.

Step 2: Conjugation Reaction

  • Add a 5 to 25-fold molar excess of the linker stock solution to the protein solution while stirring. The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Step 3: Quenching the Reaction

  • Add a 1 M glycine solution to a final concentration of 100 mM to quench the reaction.

  • Incubate for 1 hour at room temperature.

Step 4: Purification and Analysis

  • Remove excess, unreacted linker and byproducts by dialysis or diafiltration against a suitable buffer (e.g., PBS pH 7.4).[11][17]

  • Further purify the PEGylated protein using IEX or SEC. IEX can be effective in separating species with different degrees of PEGylation due to the shielding of surface charges by the PEG chains.[][12]

  • Characterize the purified conjugate using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to determine the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).[14][15]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification cluster_analysis 4. Characterization Prep_Bio Prepare Biomolecule (e.g., dissolve, reduce) Mix Mix Biomolecule & Linker (Control Molar Ratio & pH) Prep_Bio->Mix Prep_Linker Prepare Linker Stock (in DMF/DMSO) Prep_Linker->Mix Incubate Incubate (Time & Temperature) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (SEC, IEX, or Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Figure 3: General Experimental Workflow for Bioconjugation

Part 3: Characterization and Quality Control

A thorough characterization of the final conjugate is critical to ensure its quality and functionality.

Table 2: Common Analytical Techniques for Bioconjugate Characterization

TechniquePurposeExpected OutcomeReference
SDS-PAGE Assess molecular weight increase and purity.A band shift to a higher molecular weight compared to the unconjugated biomolecule. The broadness of the band can indicate heterogeneity.[13]
Mass Spectrometry (MALDI/ESI) Determine the precise mass of the conjugate and the distribution of PEGylated species (drug-to-antibody ratio, DAR, in ADCs).A mass spectrum showing peaks corresponding to the unmodified biomolecule and one or more PEGylated species. The mass difference confirms the number of attached linkers.[14][15][16]
Size-Exclusion Chromatography (SEC-HPLC) Separate aggregates and determine the hydrodynamic radius.A shift to a shorter retention time for the PEGylated species compared to the native protein, indicating an increased hydrodynamic size.[][11]
Ion-Exchange Chromatography (IEX-HPLC) Separate isoforms based on charge differences.PEGylation shields surface charges, typically causing the conjugate to elute earlier than the native protein in IEX. This can separate species with different degrees of PEGylation.[][12]
Reverse-Phase HPLC (RP-HPLC) Assess purity and can separate different conjugated forms.Provides high-resolution separation, useful for analyzing peptides and smaller proteins.[][13]

References

  • The Pennsylvania State University. (2009). Purification and Production of Pegylated Proteins using Membrane Processes. Penn State Electronic Theses and Dissertations. Available from: [Link]

  • D'Amico, D., & Veronese, F. M. (2012). Purification of pegylated proteins. Methods in molecular biology (Clifton, N.J.), 900, 23-32. Available from: [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Methods in molecular biology (Clifton, N.J.), 328, 149-163. Available from: [Link]

  • D'souza, A. A., & Jain, R. (2011). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. Bioconjugate chemistry, 22(6), 1041-1049. Available from: [Link]

  • Alley, S. C., O'Hearn, P. M., & Anderson, M. E. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Current opinion in biotechnology, 23(3), 390-397. Available from: [Link]

  • Hunt, I. Chapter 8: Nucleophilic Substitution - Tosylates. University of Calgary. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Reactivity in Chemistry. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Available from: [Link]

  • Groves, K., et al. (2021). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(15), 6048-6056. Available from: [Link]

  • LCGC International. (2023). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available from: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Available from: [Link]

  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6435-6443. Available from: [Link]

  • Adamo, M., et al. (2021). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Drug Discovery Today, 26(8), 1974-1984. Available from: [Link]

  • Biocompare. Pentaethylene glycol di(p-toluenesulfonate) from MyBioSource.com. Available from: [Link]

  • Woghiren, C., Sharma, B., & Stein, S. (1993). Protected Thiol-Polyethylene Glycol: A New Activated Polymer for Reversible Protein Modification. Bioconjugate chemistry, 4(5), 314-318. Available from: [Link]

  • Woghiren, C., Sharma, B., & Stein, S. (1993). Protected thiol-polyethylene glycol: a new activated polymer for reversible protein modification. Bioconjugate chemistry, 4(5), 314-8. Available from: [Link]

  • He, Y., et al. (2010). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Journal of materials science. Materials in medicine, 21(3), 855-864. Available from: [Link]

  • Zhang, T., & Schwendeman, S. P. (2014). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 103(8), 2247-2262. Available from: [Link]

  • Hansen, R. E., & Winther, J. R. (2009). Detection of reversible protein thiol modifications in tissues. Biochimica et biophysica acta, 1790(6), 481-492. Available from: [Link]

  • Hermanson, G. T. (2013).
  • Harris, J. M., & Kozlowski, A. (2004). Methods of preparing polymers having terminal amine groups using protected amine salts. U.S. Patent No. 7,601,798. Washington, DC: U.S.
  • Bentley, M. D., & Roberts, M. J. (2003). Process for the preparation of polyethylene glycol bis amine. U.S.
  • Stenzel, M. H., & Barner-Kowollik, C. (2017). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 9(12), 695. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Nucleophilic Substitution Reactions with Pentaethylene glycol di(p-toluenesulfonate)

Abstract Pentaethylene glycol di(p-toluenesulfonate), hereafter referred to as PEG5-ditosylate, is a versatile bifunctional reagent pivotal in chemical synthesis, drug development, and materials science. Its structure, f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentaethylene glycol di(p-toluenesulfonate), hereafter referred to as PEG5-ditosylate, is a versatile bifunctional reagent pivotal in chemical synthesis, drug development, and materials science. Its structure, featuring a hydrophilic pentaethylene glycol core flanked by two excellent p-toluenesulfonate (tosylate) leaving groups, makes it an ideal substrate for a wide range of S N 2 nucleophilic substitution reactions. This guide provides an in-depth exploration of the principles governing these reactions, detailed experimental protocols for key transformations, and practical insights for researchers and drug development professionals. We will delve into the synthesis of essential derivatives such as diazides and diamines, and explore its application in constructing more complex architectures like macrocycles.

Introduction: The Chemistry and Utility of PEG5-ditosylate

Pentaethylene glycol di(p-toluenesulfonate) is a synthetic compound with the molecular formula C₂₄H₃₄O₁₀S₂ and a molecular weight of 546.65 g/mol . It typically appears as a viscous liquid or an off-white to light brown solid. The molecule's design is its key strength:

  • The Polyethylene Glycol (PEG) Backbone: The five-unit ethylene glycol chain imparts hydrophilicity and biocompatibility, crucial properties for biomedical applications. In drug delivery, this PEG linker can improve the pharmacokinetic properties of conjugated molecules.

  • The Tosylate Leaving Groups: The two terminal p-toluenesulfonate (tosyl) groups are exceptionally good leaving groups in nucleophilic substitution reactions. This high reactivity allows for efficient displacement by a wide variety of nucleophiles under relatively mild conditions.

This combination of features makes PEG5-ditosylate a valuable building block in several advanced applications:

  • Drug Development: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Bioconjugation: The ability to introduce two functional groups allows for the crosslinking of proteins or the attachment of molecules to surfaces.

  • Organic Synthesis: It is a cornerstone reagent for preparing macrocyclic compounds such as crown ethers and cryptands, which are known for their ability to selectively bind ions.

Physicochemical Properties

A clear understanding of the substrate's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₂₄H₃₄O₁₀S₂
Molecular Weight 546.65 g/mol
Appearance Viscous liquid or off-white solid
Density ~1.26 g/mL at 25 °C
Refractive Index n20/D ~1.524
Solubility Good solubility in DMF, DMSO, Chloroform, DCM. Limited solubility in alcohols and toluene. Insoluble in water and diethyl ether.
CAS Number 41024-91-3

Mechanistic Foundation: The S N 2 Reaction

The reactions involving PEG5-ditosylate are classic examples of the bimolecular nucleophilic substitution (S N 2) mechanism.

Causality of Reactivity
  • The Leaving Group: The tosylate anion (CH₃C₆H₄SO₃⁻) is a very stable species because its negative charge is delocalized across the three oxygen atoms and the aromatic ring through resonance. This stability makes it an excellent leaving group, facilitating the departure from the electrophilic carbon center.

  • The Substrate: The electrophilic carbons are primary (1°), which are ideal for S N 2 reactions. They are sterically unhindered, allowing for easy "backside attack" by the incoming nucleophile. Tertiary or even secondary substrates would be more prone to elimination side reactions.

The S N 2 Pathway

The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the tosylate group leaves. This backside attack leads to an inversion of stereochemical configuration at the reaction center, though this is not observable in the achiral PEG5-ditosylate molecule.

SN2_Mechanism Nu Nu: C —CH₂— Nu->C Attack OTs OTs C->OTs Transition [Nu⋯CH₂⋯OTs]ᵟ⁻ Product Nu—CH₂— Transition->Product Substitution LeavingGroup OTs⁻ Transition->LeavingGroup Departure

Caption: General S N 2 mechanism on a primary tosylate.

Selecting the Right Conditions
  • Nucleophiles: A wide range of nucleophiles can be used, including azide ions (N₃⁻), amines (R-NH₂), alkoxides (RO⁻), and thioacetates (CH₃COS⁻). The choice of nucleophile dictates the resulting functionality.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the nucleophilic salt but do not solvate the anion (the nucleophile) as strongly, leaving it "bare" and highly reactive.

  • Temperature: Reactions are often heated (e.g., 60-90 °C) to increase the reaction rate, although some highly reactive nucleophiles may react efficiently at room temperature.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of Pentaethylene glycol di-azide (PEG5-diazide)

This protocol details the conversion of the terminal tosylates to azide groups, creating a versatile intermediate for click chemistry or reduction to amines.

Objective: To synthesize PEG5-diazide via S N 2 displacement of tosylate groups with sodium azide.

Materials and Reagents:

  • Pentaethylene glycol di(p-toluenesulfonate) (PEG5-ditosylate, 1.0 eq.)

  • Sodium azide (NaN₃, 3.0-5.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve PEG5-ditosylate (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of ditosylate).

  • Add sodium azide (NaN₃, use at least 3 equivalents, one for each tosylate plus excess to drive the reaction).

  • Heat the reaction mixture to 70-90 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 Hexanes:Ethyl Acetate). The product (diazide) will have a different R f value than the starting material (ditosylate). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a significant volume of cold deionized water (approx. 10x the volume of DMF).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic layers and wash with brine (2x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Expected Outcome: The product, PEG5-diazide, will be a clear or pale yellow viscous oil. Its identity can be confirmed by FTIR (strong azide peak at ~2100 cm⁻¹) and NMR spectroscopy.

Protocol 2: Synthesis of Pentaethylene glycol di-amine (PEG5-diamine)

This protocol describes the reduction of the diazide from Protocol 1 to a primary diamine, a key building block for amidation, reductive amination, and other conjugations. The Staudinger reaction is a common and effective method.

Objective: To reduce PEG5-diazide to PEG5-diamine using the Staudinger Reaction.

Materials and Reagents:

  • Pentaethylene glycol di-azide (PEG5-diazide, 1.0 eq., from Protocol 1)

  • Triphenylphosphine (PPh₃, 2.2-2.5 eq.)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl, e.g., 1 M solution)

  • Sodium hydroxide (NaOH, e.g., 1 M solution)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve PEG5-diazide (1.0 eq.) in THF (approx. 10 mL per gram) in a round-bottom flask with a stir bar.

  • Add triphenylphosphine (2.2-2.5 eq.) to the solution. The reaction is often accompanied by vigorous nitrogen evolution; add PPh₃ portion-wise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the azide peak in FTIR.

  • After the initial reaction, add deionized water (approx. 2-3 eq. relative to the azide) to the flask. Heat the mixture to reflux (or ~50 °C) and stir for an additional 8-12 hours to hydrolyze the aza-ylide intermediate.

  • Cool the reaction to room temperature. Acidify the mixture with 1 M HCl to a pH of ~1-2 to protonate the amine product and separate it from the triphenylphosphine oxide byproduct.

  • Wash the acidic aqueous layer with DCM (3x) to remove the triphenylphosphine oxide.

  • Basify the aqueous layer with 1 M NaOH to a pH of ~12-13 to deprotonate the diamine.

  • Extract the diamine product from the basic aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Expected Outcome: PEG5-diamine is typically a viscous, colorless to pale yellow oil. Purity can be assessed by ¹H NMR and mass spectrometry.

Workflow_Diamine_Synthesis cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction Start PEG5-ditosylate React1 React with NaN₃ in DMF (70-90 °C, 12-24h) Start->React1 Product1 PEG5-diazide React1->Product1 React2 Staudinger Reaction: 1. PPh₃, THF 2. H₂O, Heat Product1->React2 Product1->React2 Product2 PEG5-diamine React2->Product2

Caption: Workflow for the two-step synthesis of PEG5-diamine.

Protocol 3: Synthesis of a Diazacrown Ether

This protocol demonstrates the power of PEG5-ditosylate in macrocyclization to form host molecules, such as cryptands or crown ethers. This is an example of an intermolecular reaction followed by an intramolecular cyclization.

Objective: To synthesize a diazacrown ether by reacting PEG5-ditosylate with a suitable diamine under high-dilution conditions.

Materials and Reagents:

  • Pentaethylene glycol di(p-toluenesulfonate) (PEG5-ditosylate, 1.0 eq.)

  • 1,2-Diaminoethane (1.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Potassium Carbonate (K₂CO₃, anhydrous, powdered, >4.0 eq.)

  • Syringe pumps (2)

Procedure:

  • Set up a large three-neck round-bottom flask containing vigorously stirred, refluxing anhydrous acetonitrile and a large excess of powdered anhydrous potassium carbonate (e.g., 4-10 eq.). This setup creates the high-dilution conditions necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Prepare two separate solutions in anhydrous acetonitrile:

    • Solution A: PEG5-ditosylate (1.0 eq.)

    • Solution B: 1,2-Diaminoethane (1.0 eq.)

  • Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously to the refluxing acetonitrile/K₂CO₃ suspension over a long period (e.g., 8-12 hours). The slow addition is critical.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate and other salts. Wash the filter cake with fresh acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product will likely contain oligomeric byproducts. Purify the desired macrocycle using column chromatography (e.g., silica gel with a DCM/Methanol gradient or alumina).

Expected Outcome: The diazacrown ether will be an oil or solid. Characterization is typically performed by high-resolution mass spectrometry and ¹³C NMR to confirm the cyclic structure.

Macrocycle_Synthesis reagents PEG5-ditosylate + 1,2-Diaminoethane conditions High Dilution K₂CO₃, MeCN (reflux) Slow Addition reagents->conditions product Diazacrown Ether (Cyclic Product) conditions->product Favored polymer Linear Polymer (Side Product) conditions->polymer Minimized

Caption: Logical diagram for macrocycle synthesis.

Summary of Applications & Data

The versatility of PEG5-ditosylate is best summarized by the range of functional groups that can be introduced.

NucleophileReagent ExampleProduct Functional GroupKey Application Area
Azide Sodium Azide (NaN₃)Azide (-N₃)Click Chemistry, Amine Synthesis
Amine Ammonia, Primary AminesPrimary/Secondary Amine (-NH₂, -NHR)Bioconjugation, Polyamide synthesis
Thioacetate Potassium Thioacetate (KSAc)Thioacetate (-SAc)Thiol Synthesis (after hydrolysis)
Alkoxide Sodium Ethoxide (NaOEt)Ether (-OR)Williamson Ether Synthesis
Diamine EthylenediamineDiazacrown EtherMacrocycle/Cryptand Synthesis

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) is a powerful and adaptable reagent for researchers in organic synthesis and drug discovery. Its high reactivity, governed by the principles of S N 2 reactions, allows for the efficient and predictable introduction of a wide array of functional groups. The protocols provided herein serve as a validated starting point for synthesizing key intermediates like diamines and diazides, as well as for constructing complex molecular architectures. By understanding the underlying mechanisms and carefully controlling reaction conditions, scientists can fully exploit the potential of this essential chemical tool.

References

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules. [Link]

  • Google Patents. (n.d.). Method of preparing polymers having terminal amine groups.
  • SpectraBase. (n.d.). Pentaethylene glycol di(p-toluenesulfonate). Retrieved from SpectraBase. [Link]

  • Royal Society of Chemistry. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Macroheterocycles. Part 44. Facile synthesis of azacrown ethers and cryptands in a two-phase system. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Alkali Scientific. (n.d.). Pentaethylene glycol di(p-toluenesulfonate), 1 X 5 g. Retrieved from Alkali Scientific. [Link]

  • LookChem. (n.d.). PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Retrieved from LookChem. [Link]

  • Pearson+. (2024, June 5).
Method

Application Notes and Protocols: The Versatility of Pentaethylene Glycol Di(p-toluenesulfonate) in Advanced Polymer Synthesis

Introduction Pentaethylene glycol di(p-toluenesulfonate) is a bifunctional molecule that combines a hydrophilic polyethylene glycol (PEG) core with two terminal tosylate groups. This unique structure makes it a highly va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentaethylene glycol di(p-toluenesulfonate) is a bifunctional molecule that combines a hydrophilic polyethylene glycol (PEG) core with two terminal tosylate groups. This unique structure makes it a highly valuable reagent in polymer chemistry, particularly for applications in the biomedical and pharmaceutical fields. The pentaethylene glycol backbone imparts water solubility, flexibility, and biocompatibility to the resulting polymers, properties that are highly sought after in drug delivery systems and tissue engineering scaffolds.[1][2] The terminal p-toluenesulfonate (tosyl) groups are excellent leaving groups in nucleophilic substitution reactions, enabling the molecule to act as a versatile building block for a variety of polymer architectures.[3][4]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the use of pentaethylene glycol di(p-toluenesulfonate) in the synthesis of advanced polymers. We will explore its role as a chain extender, a macroinitiator, and a crosslinking agent, complete with detailed, field-proven protocols.

Physicochemical Properties of Pentaethylene Glycol Di(p-toluenesulfonate)

A clear understanding of the physicochemical properties of pentaethylene glycol di(p-toluenesulfonate) is crucial for its effective use in polymer synthesis. These properties dictate its solubility in various reaction media and its reactivity under different conditions.

PropertyValueSource
Synonyms Pentaethylene glycol ditosylate, 3,6,9,12-Tetraoxatetradecane-1,14-diyl ditosylate
CAS Number 41024-91-3
Molecular Formula C₂₄H₃₄O₁₀S₂[5]
Molecular Weight 546.65 g/mol [5]
Appearance Off-white to light brown viscous liquid or solid[5][6]
Density ~1.26 g/mL at 25 °C[6][7]
Refractive Index n20/D ~1.524[6][7]
Solubility Not miscible in water. Soluble in many organic solvents like DMF, DMSO, chloroform, and methylene chloride.[5][7]
Flash Point >110 °C (>230 °F)[5][8]

Core Applications in Polymer Chemistry

The reactivity of the terminal tosylate groups allows for the integration of the pentaethylene glycol unit into polymer chains through various mechanisms.

Chain Extender in Polycondensation Reactions

Pentaethylene glycol di(p-toluenesulfonate) can serve as a flexible, hydrophilic chain extender in the synthesis of segmented copolymers, such as polyurethanes and polyesters, via polycondensation reactions.[9][10][11] In this role, it reacts with difunctional monomers (e.g., diols, diamines, or diisocyanates) to introduce PEG segments into the polymer backbone. This enhances the hydrophilicity and biocompatibility of the final material, which is particularly advantageous for biomedical applications.[12]

cluster_reactants Reactants cluster_product Product Diisocyanate O=C=N-R-N=C=O (Diisocyanate) Polyurethane -[C(=O)NH-R-NHC(=O)O-(CH₂CH₂O)₅-O]n- (Segmented Polyurethane) Diisocyanate->Polyurethane + PEG_ditosylate TsO-(CH₂CH₂O)₅-Ts (Pentaethylene glycol di(p-toluenesulfonate)) PEG_ditosylate->Polyurethane + Diol HO-R'-OH (Diol) Diol->Polyurethane + (Chain Extender)

Chain extension in polyurethane synthesis.
Macroinitiator for Living Polymerization

The tosylate groups can be displaced to generate carbocations, which can initiate the cationic ring-opening polymerization of cyclic monomers like oxazolines or tetrahydrofuran. This "grafting-from" approach allows for the synthesis of well-defined block copolymers with a central PEG block and two flanking polymer chains. Living polymerization techniques offer precise control over the molecular weight and dispersity of the resulting polymers.[8][13]

cluster_reactants Reactants cluster_product Product PEG_ditosylate TsO-(CH₂CH₂O)₅-Ts (Macroinitiator) Block_Copolymer Polymer-block-(CH₂CH₂O)₅-block-Polymer (ABA Triblock Copolymer) PEG_ditosylate->Block_Copolymer Initiates Monomer Cyclic Monomer (e.g., Oxazoline) Monomer->Block_Copolymer Polymerizes

ABA triblock copolymer synthesis.
Crosslinking Agent for Network Polymers and Hydrogels

When reacted with multifunctional molecules (e.g., triamines or polyols), pentaethylene glycol di(p-toluenesulfonate) acts as a crosslinker, forming a three-dimensional polymer network.[14] If the reaction is carried out in an aqueous environment, a hydrogel can be formed.[5][15][16] The length of the pentaethylene glycol chain influences the mesh size of the hydrogel network, which in turn controls properties like swelling ratio and the release kinetics of encapsulated drugs.[14][17]

cluster_reactants Reactants cluster_product Product PEG_ditosylate TsO-(CH₂CH₂O)₅-Ts (Crosslinker) Hydrogel 3D Crosslinked Network (Hydrogel) PEG_ditosylate->Hydrogel Multifunctional_Monomer Multifunctional Monomer (e.g., Triamine) Multifunctional_Monomer->Hydrogel

Hydrogel formation via crosslinking.

Detailed Protocols

The following protocols are provided as a starting point for the use of pentaethylene glycol di(p-toluenesulfonate) in polymer synthesis. Optimization may be required depending on the specific application and desired material properties.

Protocol 1: Synthesis of a Polyurethane-PEG Copolymer via Polycondensation

This protocol describes the synthesis of a segmented polyurethane using pentaethylene glycol di(p-toluenesulfonate) as a hydrophilic chain extender.

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate)

  • Poly(tetramethylene glycol) (PTMG, Mn = 1000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • Drying of Reagents: Dry PTMG and BDO under vacuum at 80°C for at least 4 hours. Dry DMF over molecular sieves.

  • Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add PTMG (10 mmol) and dissolve in anhydrous DMF (50 mL).

  • Add HDI (20 mmol) to the flask and stir the mixture at 80°C under a nitrogen atmosphere.

  • Add a catalytic amount of DBTDL (0.1 wt%) and continue the reaction for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve pentaethylene glycol di(p-toluenesulfonate) (5 mmol) and BDO (5 mmol) in anhydrous DMF (20 mL).

  • Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.

  • Continue the reaction at 80°C for an additional 4-6 hours until the viscosity of the solution significantly increases.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration and wash it several times with methanol to remove unreacted monomers and catalyst.

  • Dry the final polyurethane-PEG copolymer under vacuum at 60°C to a constant weight.

Protocol 2: Formation of a Crosslinked Hydrogel

This protocol details the formation of a hydrogel by crosslinking a multifunctional amine with pentaethylene glycol di(p-toluenesulfonate).

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate)

  • Polyethylenimine (PEI, branched, Mw ≈ 25,000 g/mol )

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) solution of pentaethylene glycol di(p-toluenesulfonate) in DMSO.

  • Prepare a 10% (w/v) solution of branched PEI in PBS (pH 7.4).

  • Crosslinking Reaction: In a small vial, mix the PEI solution and the pentaethylene glycol di(p-toluenesulfonate) solution at a 2:1 molar ratio of amine groups (from PEI) to tosylate groups.

  • Vortex the mixture vigorously for 30 seconds.

  • Allow the mixture to stand at 37°C. Gelation should occur within 30-60 minutes.

  • Hydrogel Purification: Once the gel is formed, immerse it in a large volume of deionized water to remove DMSO and unreacted components. Change the water every 12 hours for 2-3 days.

  • The purified hydrogel can be stored in PBS at 4°C.

Protocol 3: Synthesis of an ABA Triblock Copolymer via Cationic Ring-Opening Polymerization

This protocol outlines the synthesis of a poly(2-ethyl-2-oxazoline)-b-poly(ethylene glycol)-b-poly(2-ethyl-2-oxazoline) triblock copolymer.

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate)

  • 2-Ethyl-2-oxazoline (monomer)

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • Monomer and Solvent Purification: Distill 2-ethyl-2-oxazoline over calcium hydride. Dry acetonitrile over molecular sieves.

  • Polymerization: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pentaethylene glycol di(p-toluenesulfonate) (1 mmol) in anhydrous acetonitrile (50 mL).

  • Add 2-ethyl-2-oxazoline (100 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: Terminate the polymerization by adding a solution of sodium carbonate in methanol.

  • Polymer Precipitation and Purification: Concentrate the solution under reduced pressure and precipitate the polymer by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the white precipitate by filtration and redissolve it in a minimal amount of methanol.

  • Reprecipitate the polymer in cold diethyl ether. Repeat this dissolution-precipitation step two more times.

  • Dry the final ABA triblock copolymer under vacuum at 40°C to a constant weight.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low polymer yield or molecular weight in polycondensation - Incomplete reaction- Impurities (e.g., water) in reagents or solvents- Incorrect stoichiometry- Increase reaction time or temperature.- Ensure all reagents and solvents are thoroughly dried.- Carefully measure the amounts of monomers.
Incomplete gelation or weak hydrogel - Insufficient crosslinker concentration- Low reactivity of the multifunctional monomer- pH of the reaction medium is not optimal- Increase the concentration of pentaethylene glycol di(p-toluenesulfonate).- Use a more reactive multifunctional monomer or increase the reaction temperature.- Adjust the pH to facilitate the nucleophilic substitution reaction.
Broad molecular weight distribution in living polymerization - Presence of impurities that act as chain transfer agents- Slow initiation compared to propagation- Purify the monomer and solvent meticulously.- Ensure the reaction is performed under an inert atmosphere.- Adjust the reaction temperature to optimize the initiation rate.

Safety Precautions

Pentaethylene glycol di(p-toluenesulfonate) may cause skin and eye irritation.[5][8] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Pentaethylene glycol di(p-toluenesulfonate) is a highly adaptable and valuable building block for the synthesis of a wide range of advanced polymers. Its hydrophilic PEG core and reactive tosylate end groups enable its use as a chain extender, macroinitiator, and crosslinking agent. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to explore the potential of this versatile molecule in developing novel materials for polymer chemistry, drug delivery, and tissue engineering applications.

References

  • Chongqing Chemdad Co., Ltd. PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Retrieved from [Link]

  • LookChem. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Retrieved from [Link]

  • Oakwood Chemical. Pentaethylene glycol di(p-toluenesulfonate). Retrieved from [Link]

  • Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. RSC Publishing. Retrieved from [Link]

  • MedChem Express - Cambridge Bioscience. Pentaethylene glycol di(p-toluenesulfonate). Retrieved from [Link]

  • Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. MDPI. Retrieved from [Link]

  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. Retrieved from [Link]

  • D'souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications. Expert Opinion on Drug Delivery, 13(9), 1257-1275. Retrieved from [Link]

  • In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. MDPI. Retrieved from [Link]

  • Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties. PMC - NIH. Retrieved from [Link]

  • Synthetic approaches for the preparation of star polymers via... - ResearchGate. Retrieved from [Link]

  • EP0152667A2 - Synthesis of polyurethane products - Google Patents.
  • Star polymers – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Tailored Biocompatible Polyurethane-Poly(ethylene glycol) Hydrogels as a Versatile Nonfouling Biomaterial. PubMed. Retrieved from [Link]

  • Polycondensation of ethylene glycol or oligo(ethylene glycol) with mercaptosuccinic acid catalyzed by HCl. - ResearchGate. Retrieved from [Link]

  • Condensation (Step-Reaction) Polymerization. IntechOpen. Retrieved from [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. NIH. Retrieved from [Link]

  • Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry. Retrieved from [Link]

  • Formation of highly elastomeric and property-tailorable poly(glycerol sebacate)-co-poly(ethylene glycol) hydrogels through thiol–norbornene photochemistry. Biomaterials Science (RSC Publishing). Retrieved from [Link]

Sources

Application

Direct Tosylation of Pentaethylene Glycol: A Detailed Protocol for the Synthesis of Pentaethylene glycol di(p-toluenesulfonate)

Introduction: Pentaethylene glycol di(p-toluenesulfonate), also known as bis-tosyl-PEG5, is a versatile bifunctional crosslinking agent and synthetic intermediate. Its importance in chemical synthesis, particularly in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Pentaethylene glycol di(p-toluenesulfonate), also known as bis-tosyl-PEG5, is a versatile bifunctional crosslinking agent and synthetic intermediate. Its importance in chemical synthesis, particularly in the fields of drug development, material science, and supramolecular chemistry, cannot be overstated. The molecule features a hydrophilic pentaethylene glycol (PEG) core, which imparts aqueous solubility, and two terminal tosylate groups. These tosylates are excellent leaving groups, readily displaced by a wide range of nucleophiles. This property makes pentaethylene glycol di(p-toluenesulfonate) a valuable building block for the synthesis of more complex molecules, including crown ethers, calixarenes, and proteolysis-targeting chimeras (PROTACs).[1][2] The direct tosylation of pentaethylene glycol offers a straightforward and efficient route to this important compound. This application note provides a detailed, field-proven protocol for this synthesis, delving into the mechanistic rationale behind the procedural steps to ensure robust and reproducible results.

Reaction Overview & Mechanism

The synthesis of pentaethylene glycol di(p-toluenesulfonate) is achieved through the reaction of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[3] The core of this transformation lies in the conversion of the terminal hydroxyl groups of the glycol, which are poor leaving groups, into tosylates, which are excellent leaving groups.[4]

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[3] This results in the displacement of the chloride ion and the formation of a protonated tosylate intermediate. The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the oxonium ion intermediate to yield the final ditosylate product.[3] A critical aspect of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during the tosylation process.[3]

Experimental Protocol

This protocol is designed for the efficient synthesis of pentaethylene glycol di(p-toluenesulfonate) on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
Pentaethylene glycolC10H22O6238.281.126 g/mL101.0
p-Toluenesulfonyl chloride (TsCl)C7H7ClO2S190.65-252.5
Anhydrous PyridineC5H5N79.100.982 g/mL505.0
Anhydrous Dichloromethane (DCM)CH2Cl284.931.33 g/mL--
1 M Hydrochloric Acid (HCl)HCl36.461 M--
Saturated Sodium Bicarbonate (NaHCO3)NaHCO384.01---
Brine (Saturated NaCl solution)NaCl58.44---
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04---
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentaethylene glycol (10 mmol, 2.38 g) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (50 mmol, 4.0 mL). Stir for 10 minutes.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (25 mmol, 4.77 g) in anhydrous DCM (50 mL) and add it dropwise to the stirred reaction mixture over 30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Work-up - Acidic Wash: Wash the organic layer with cold 1 M HCl (2 x 50 mL) to remove excess pyridine.

  • Work-up - Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (1 x 50 mL).

  • Work-up - Brine Wash: Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a viscous oil, can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reaction Workflow Diagram

TosylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Pentaethylene Glycol in Anhydrous DCM B Cool to 0°C in Ice Bath A->B C Add Anhydrous Pyridine B->C E Dropwise Addition of TsCl Solution (0°C, 30 min) C->E D Dissolve TsCl in Anhydrous DCM D->E F Stir at Room Temperature (12-16 hours) G Quench with Cold Water F->G H Wash with 1M HCl G->H I Wash with sat. NaHCO3 H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Pentaethylene glycol di(p-toluenesulfonate) M->N

Caption: Experimental workflow for the synthesis of Pentaethylene glycol di(p-toluenesulfonate).

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The expected chemical shifts (in CDCl₃) are approximately:

    • δ 7.80 (d, 4H, Ar-H ortho to SO₂)

    • δ 7.35 (d, 4H, Ar-H meta to SO₂)

    • δ 4.15 (t, 4H, -CH₂-OTs)

    • δ 3.65-3.55 (m, 16H, internal PEG -CH₂-O-CH₂-)

    • δ 2.45 (s, 6H, Ar-CH₃)

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₄H₃₄O₁₀S₂, MW: 546.65 g/mol ).[1]

Safety Precautions

  • p-Toluenesulfonyl chloride (TsCl) is corrosive and reacts with water and moist air, producing hydrochloric acid.[5] It is also irritating to the skin, eyes, and respiratory tract.[5][6] Handle TsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can react with tosyl chloride.[7] Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of tosyl chloride and pyridine.

  • Side Reactions: A potential side reaction is the formation of the corresponding alkyl chloride through nucleophilic substitution of the tosylate by the chloride ion generated in the reaction.[8] This is more prevalent for activated alcohols but can be minimized by maintaining a low reaction temperature.

  • Purification Challenges: The product is a viscous oil and can be challenging to purify. Careful column chromatography is often necessary to remove any unreacted starting material or monosubstituted product.

Conclusion

This application note provides a comprehensive and reliable protocol for the direct tosylation of pentaethylene glycol. By understanding the underlying mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently synthesize high-purity pentaethylene glycol di(p-toluenesulfonate) for a wide array of applications in chemical research and development.

References

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available at: [Link]

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - p-Toluenesulfonyl chloride. Available at: [Link]

  • IPCS INCHEM. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available at: [Link]

  • National Institutes of Health. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • LookChem. Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Available at: [Link]

  • Alkali Scientific. Pentaethylene glycol di(p-toluenesulfonate), 1 X 5 g (309583-5G). Available at: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Characterization and Purity Assessment of Pentaethylene Glycol di(p-toluenesulfonate)

Abstract Pentaethylene glycol di(p-toluenesulfonate) is a critical bifunctional linker used extensively in chemical synthesis, particularly in the construction of crown ethers, calixarenes, and more recently, in the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentaethylene glycol di(p-toluenesulfonate) is a critical bifunctional linker used extensively in chemical synthesis, particularly in the construction of crown ethers, calixarenes, and more recently, in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its purity is paramount as impurities can lead to undesirable side products and impact the efficacy and safety of the final molecule. This application note presents a detailed, robust, and self-validating High-Performance Liquid Chromatography (HPLC) method for the characterization and purity determination of Pentaethylene glycol di(p-toluenesulfonate). The methodology leverages the inherent UV-active properties of the terminal tosyl groups for reliable detection and quantification.

Introduction: The Analytical Challenge

Pentaethylene glycol di(p-toluenesulfonate) possesses a dual chemical nature: a hydrophilic polyethylene glycol (PEG) core and two hydrophobic, UV-active p-toluenesulfonate (tosyl) groups at its termini.[2][4] This structure presents a unique analytical challenge. While the PEG backbone lacks a native chromophore for standard UV detection, the tosyl groups provide a convenient handle for UV-based quantification.[5][6][7] The primary analytical goal is to separate the main compound from potential impurities, which may include starting materials (pentaethylene glycol), mono-tosylated species, and other related substances. Reversed-Phase HPLC is the technique of choice, as it effectively separates molecules based on differences in hydrophobicity.[8][9]

Method Rationale: Leveraging Reversed-Phase Chromatography

The selection of a reversed-phase HPLC method is a logical choice driven by the molecule's structure. The non-polar stationary phase (e.g., C18) interacts with the hydrophobic tosyl groups, providing retention, while the polar mobile phase allows for the controlled elution of the analyte.

  • Column Selection : A C18 column is the most versatile and widely used reversed-phase column, making it an ideal starting point.[9][10] It provides sufficient hydrophobic interaction with the tosyl groups to achieve good retention and separation from more polar impurities. The selection of particle size and column dimensions depends on the desired balance between resolution, speed, and system pressure.[11]

  • Mobile Phase Strategy : A gradient elution using water and a polar organic solvent, such as acetonitrile, is employed. This approach is crucial for achieving a timely analysis with sharp, symmetrical peaks.[8] A gradient ensures that early-eluting polar impurities are well-resolved while the main, more retained compound is eluted efficiently. The addition of a small percentage of acid, like formic or phosphoric acid, to the aqueous phase can improve peak shape by minimizing interactions between the analyte and residual free silanol groups on the silica-based stationary phase.[8][12]

  • Detection : The aromatic rings of the p-toluenesulfonate groups exhibit strong UV absorbance.[5] This allows for sensitive detection using a standard UV or Diode Array Detector (DAD). A detection wavelength is typically set around 225 nm or 254 nm to maximize the signal-to-noise ratio for tosylate-containing compounds.[13][14]

Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the HPLC analysis.

Materials and Instrumentation
Item Specification
Instrumentation HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/DAD detector.
Analytical Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents Pentaethylene glycol di(p-toluenesulfonate) Reference Standard.
Solvents HPLC-grade Acetonitrile, HPLC-grade Water.
Additives Formic Acid (≥98% purity).
Glassware Class A volumetric flasks, autosampler vials.
Filtration 0.22 µm or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).[8]
Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L flask of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L flask of HPLC-grade acetonitrile. Mix thoroughly and degas.

Step 2: Solution Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is a suitable starting point for the diluent.[8]

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 10 mg of the Pentaethylene glycol di(p-toluenesulfonate) reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with the prepared diluent.[8]

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be analyzed at the same concentration as the standard solution, using the same diluent.[8]

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before placing them in the autosampler. This is a critical step to prevent column clogging and protect the instrument.[15][16]

Step 3: HPLC System Workflow The entire analytical process from sample preparation to data analysis is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Prep_Sample Prepare Sample Solution (0.5 mg/mL) Sample->Prep_Sample Prep_Standard Prepare Standard Solution (0.5 mg/mL) Filter Filter All Solutions (0.22 µm) Prep_Standard->Filter Prep_Sample->Filter Prep_MP Prepare Mobile Phases (A & B) Equilibrate Equilibrate System (Initial Conditions) Prep_MP->Equilibrate Blank Inject Blank (Diluent) Equilibrate->Blank SST System Suitability Test (5x Standard Injections) Blank->SST Inject_Sample Inject Sample Solutions SST->Inject_Sample Integrate Integrate Chromatogram Inject_Sample->Integrate Purity Calculate Purity (% Area Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: HPLC analysis workflow from preparation to reporting.

Step 4: System Suitability and Analysis

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.[8]

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention time of the analyte.

  • System Suitability Test (SST): Perform a minimum of five replicate injections of the Standard Solution. The system is deemed suitable for analysis if the Relative Standard Deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%.[8] This step is crucial for ensuring the trustworthiness and reproducibility of the results.

  • Sample Analysis: Once the system passes the SST, inject the prepared sample solutions. It is recommended to inject each sample in duplicate.

Data Analysis and Interpretation

The primary method for assessing purity in this context is Area Normalization . This method assumes that all impurities have a similar UV response factor to the main compound, which is a reasonable starting assumption for structurally related impurities.

The purity is calculated as follows:

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

This calculation provides the relative percentage of the main component in the sample. For accurate quantification of specific impurities, a reference standard for each impurity would be required.

Conclusion

This application note details a reliable and robust reversed-phase HPLC method for the characterization of Pentaethylene glycol di(p-toluenesulfonate). The protocol is designed to be self-validating through the inclusion of a rigorous system suitability test, ensuring high confidence in the generated data. By leveraging the UV-active tosyl groups, this method provides the necessary sensitivity and specificity for routine quality control and purity assessment in research, development, and manufacturing environments.

References

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]

  • Title: A Guide to HPLC Column Selection Source: Amerigo Scientific URL: [Link]

  • Title: Separation of Ethylene glycol, cyclic sulfate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate Source: ResearchGate URL: [Link]

  • Title: Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE Source: LookChem URL: [Link]

  • Title: PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE Source: Chemdad Co., Ltd. URL: [Link]

  • Title: Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Triethylene Glycol in Polyethylene Glycol by HPLC Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: New derivatizing reagent for analysis of diethylene glycol by HPLC with fluorescence detection Source: ResearchGate URL: [Link]

  • Title: Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections Source: ACS Publications URL: [Link]

  • Title: HPLC Sample Preparation Source: Organomation URL: [Link]

  • Title: Sample Pretreatment for HPLC Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chromatography URL: [Link]

  • Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab - Virginia Tech URL: [Link]

  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]

  • Title: A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: HPLC Methods for analysis of p-Toluenesulfonic acid Source: HELIX Chromatography URL: [Link]

  • Title: Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD Source: Agilent URL: [Link]

  • Title: Increasing UV Detection Sensitivity in the Supercritical Fluid Chromatographic Analysis of Alcohol Polyethers Source: PubMed URL: [Link]

  • Title: How to maximize UV detection sensitivity in flash chromatography Source: Biotage URL: [Link]

Sources

Application

Application Note: NMR Spectroscopic Analysis of Pentaethylene glycol di(p-toluenesulfonate)

Introduction Pentaethylene glycol di(p-toluenesulfonate) is a key bifunctional crosslinking agent and intermediate in organic synthesis, notably in the construction of crown ethers, calixarenes, and as a flexible linker...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentaethylene glycol di(p-toluenesulfonate) is a key bifunctional crosslinking agent and intermediate in organic synthesis, notably in the construction of crown ethers, calixarenes, and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its precise chemical structure, purity, and conformational dynamics are critical for the successful outcome of these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic characterization of Pentaethylene glycol di(p-toluenesulfonate), including sample preparation protocols, spectral interpretation, and data presentation.

Scientific Principles and Experimental Rationale

NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For Pentaethylene glycol di(p-toluenesulfonate), both ¹H and ¹³C NMR are highly informative.

  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integration of the signals is proportional to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons.

  • ¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it.

The tosylation of the terminal hydroxyl groups of pentaethylene glycol induces significant downfield shifts in the adjacent methylene protons in the ¹H NMR spectrum and the corresponding carbons in the ¹³C NMR spectrum. This is due to the strong electron-withdrawing nature of the tosyl group. Monitoring these shifts is a primary indicator of a successful synthesis.[3]

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

Pentaethylene glycol di(p-toluenesulfonate) is a viscous liquid at room temperature.[1] Proper sample preparation is crucial to obtain high-resolution spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. For specific applications, such as observing labile protons or avoiding solvent-induced shifts, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be used. DMSO-d₆ is particularly useful for identifying residual hydroxyl protons, which appear as a distinct triplet around 4.56 ppm.[4]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable. Highly concentrated samples can lead to increased viscosity and line broadening, so an optimal concentration should be determined empirically.

  • Procedure:

    • Accurately weigh the desired amount of Pentaethylene glycol di(p-toluenesulfonate) into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

    • Cap the NMR tube securely to prevent solvent evaporation.

Instrumentation and Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 16-641024-4096
Relaxation Delay 1.0 s2.0 s
Acquisition Time 3-4 s1-2 s
Spectral Width 16 ppm240 ppm
Temperature 298 K298 K

Spectral Interpretation

The structure of Pentaethylene glycol di(p-toluenesulfonate) with atom numbering for NMR assignment is shown below:

Caption: Molecular structure of Pentaethylene glycol di(p-toluenesulfonate).

¹H NMR Spectrum

The ¹H NMR spectrum of Pentaethylene glycol di(p-toluenesulfonate) in CDCl₃ exhibits characteristic signals for both the tosyl groups and the polyethylene glycol chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78d, J = 8.2 Hz4HAr-H (ortho to -SO₂)
7.33d, J = 8.1 Hz4HAr-H (meta to -SO₂)
4.14t, J = 4.8 Hz4H-SO₂-O-CH ₂-
3.67t, J = 4.8 Hz4H-SO₂-O-CH₂-CH ₂-
3.59s4H-O-CH ₂-CH ₂-O-
3.57s8H-O-CH ₂-CH ₂-O-
2.44s6HAr-CH

Interpretation Notes:

  • The aromatic protons of the tosyl groups appear as two distinct doublets in the downfield region (7.3-7.8 ppm) due to their different chemical environments.

  • The methylene protons adjacent to the tosyl group (-SO₂-O-CH ₂-) are deshielded and appear at a lower field (around 4.14 ppm) compared to the other PEG protons.

  • The extensive overlap of the central ethylene glycol units results in broad singlets around 3.6 ppm, a characteristic feature of PEG chains.[3]

¹³C NMR Spectrum (Predicted)

While an experimental spectrum was not available, the expected chemical shifts for the ¹³C NMR spectrum can be predicted based on known values for tosylates and polyethylene glycols.

Chemical Shift (δ, ppm)Assignment
144.8C -SO₂ (aromatic)
132.9C -CH₃ (aromatic)
129.8C H (aromatic, meta to -SO₂)
127.9C H (aromatic, ortho to -SO₂)
70.8-O-C H₂-C H₂-O- (central PEG units)
69.2-SO₂-O-CH₂-C H₂-
68.6-SO₂-O-C H₂-
21.6Ar-C H₃

Interpretation Notes:

  • The aromatic carbons of the tosyl group will appear in the range of 127-145 ppm.

  • The carbons of the polyethylene glycol backbone are expected in the 68-71 ppm region. The carbons closer to the electron-withdrawing tosyl group will be shifted slightly downfield.

  • The methyl carbon of the tosyl group will have a characteristic upfield signal around 21.6 ppm.

Workflow for NMR Analysis

The following diagram illustrates the workflow for the NMR analysis of Pentaethylene glycol di(p-toluenesulfonate).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire Data setup->acquire process Fourier Transform and Phase Correction acquire->process integrate Integrate ¹H Spectrum process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of Pentaethylene glycol di(p-toluenesulfonate).

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of Pentaethylene glycol di(p-toluenesulfonate). By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently characterize this important chemical intermediate. The distinct chemical shifts of the tosyl groups and the terminal methylene units of the polyethylene glycol chain provide clear diagnostic signals for successful synthesis and product integrity.

References

  • Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • LookChem. Pentaethylene glycol di(p-toluenesulfonate). Retrieved from [Link]

  • Alkali Scientific. Pentaethylene glycol di(p-toluenesulfonate). Retrieved from [Link]

  • LookChem. (n.d.). PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of PEG Ditosylates in Phase Transfer Catalysis

Introduction: A Paradigm Shift in Polymer and Bioconjugate Synthesis Phase Transfer Catalysis (PTC) is a powerful and elegant synthetic methodology that facilitates reactions between reactants located in separate, immisc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Polymer and Bioconjugate Synthesis

Phase Transfer Catalysis (PTC) is a powerful and elegant synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases.[1] By overcoming the interfacial barrier, PTC enables reactions that would otherwise be impractically slow or require harsh, homogeneous conditions.[2][3] Within this field, poly(ethylene glycol) (PEG) and its derivatives have emerged as highly effective catalysts, lauded for their low cost, minimal toxicity, and high thermal stability compared to traditional quaternary onium salts or expensive and toxic crown ethers.[4][5][6]

This guide focuses specifically on the applications of PEG ditosylates . It is crucial to understand their primary role not as the phase transfer catalyst itself, but as a premier, bifunctional electrophilic building block whose synthetic potential is unlocked by PTC. The tosylate groups are excellent leaving groups, making the terminal carbons highly susceptible to nucleophilic attack.[7][8] However, reacting these water-soluble or polar-solvent-soluble oligomers with inorganic nucleophiles or hydrophobic organic substrates presents a classic phase-incompatibility challenge. Phase Transfer Catalysis provides the definitive solution, enabling the synthesis of advanced polymers, bioconjugates, and functional materials under mild, efficient, and often environmentally benign conditions.[1][9]

The Mechanism: How PEGs Function as Phase Transfer Catalysts

Unlike quaternary ammonium salts which shuttle anions via ion-pair formation, neutral polyethers like PEG function as "complexant" catalysts.[10] The repeating ether oxygens in the PEG backbone create a hydrophilic cavity that effectively chelates alkali metal cations (e.g., Na⁺, K⁺).[11][12] This complexation encapsulates the cation, and the overall complex, now bearing a lipophilic exterior due to the ethylene backbone, becomes soluble in the organic phase.[10] To maintain charge neutrality, the corresponding anion is dragged along into the organic phase, where it exists in a weakly-solvated, highly reactive state, ready to engage with the electrophilic substrate.[12][13]

The efficiency of a PEG catalyst is a function of its chain length; an optimal balance must be struck between the ability to form a stable complex with the cation and sufficient lipophilicity to dissolve in the organic phase.[11] PEGs with a molecular weight between 400 and 2000 g/mol are often found to be most effective.[10][]

PTC_Mechanism K_Nu K⁺Nu⁻ (Salt) PEG_K_Nu [PEG-K]⁺Nu⁻ (Complex) K_Nu->PEG_K_Nu PEG_aq PEG Catalyst Substrate TsO-R-OTs (PEG Ditosylate) Product Nu-R-Nu Waste 2 KOTs PEG_K_Nu->PEG_aq 4. Catalyst Regeneration PEG_K_Nu->Substrate 2. Nucleophilic Attack (SN2)

Figure 1: Mechanism of PEG-mediated Phase Transfer Catalysis.

Application Note 1: Preparation of PEG Ditosylate

Objective: To synthesize the key starting material, PEG ditosylate, from its corresponding PEG diol. This protocol is foundational for all subsequent applications. The tosylation reaction itself is often performed in a single organic phase.

Principle: The terminal hydroxyl groups of a polyethylene glycol diol are converted to p-toluenesulfonates (tosylates) via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, which acts as an HCl scavenger.[15][16]

Materials:

  • Poly(ethylene glycol) (e.g., PEG 1500), dried under vacuum

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Diethyl ether, cold

  • Magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve PEG (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine or TEA (2.5 - 3.0 equivalents) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR (disappearance of the -CH₂-OH signal and appearance of the tosyl-group signals).

  • Quenching & Extraction: Cool the mixture to 0 °C and slowly add cold water to quench the excess TsCl. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Precipitate the product by adding the concentrated solution dropwise into a large volume of cold, stirred diethyl ether. Collect the white solid by filtration, wash with cold ether, and dry under vacuum.[16]

Expected Outcome: A white, crystalline solid. Purity should be confirmed by ¹H NMR, assessing the integration ratio between the PEG backbone protons and the aromatic protons of the tosyl groups.

Application Note 2: PTC-Mediated Synthesis of a PEG-Bisphenol A Copolymer

Objective: To demonstrate the power of PTC in a step-growth polymerization, reacting a PEG ditosylate with a bisphenolic nucleophile to form a high molecular weight copolymer. This reaction is a classic example of a Williamson ether synthesis.[9][]

Principle: In a solid-liquid PTC system, a PEG catalyst (e.g., PEG 1000) facilitates the transfer of the phenoxide anions, generated by the reaction of Bisphenol A with solid potassium carbonate, into an organic solvent to react with the PEG ditosylate.

Materials:

  • PEG Ditosylate (from Application Note 1)

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • PEG 1000 (as the phase transfer catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Experimental Workflow:

Workflow start Start reagents Combine PEG Ditosylate, Bisphenol A, K₂CO₃, and PEG 1000 catalyst in DMF start->reagents reaction Heat to 90 °C under N₂ Stir vigorously for 12-48 hours reagents->reaction monitoring Monitor reaction by GPC (increase in molecular weight) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool, filter off inorganic salts monitoring->workup Reaction complete precipitation Precipitate polymer by adding filtrate to cold methanol or water workup->precipitation purification Collect polymer by filtration, wash thoroughly, and dry under vacuum precipitation->purification characterization Characterize product: ¹H NMR, FT-IR, GPC purification->characterization end End characterization->end

Figure 2: Workflow for PTC-mediated polymerization.

Step-by-Step Protocol:

  • Setup: To a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add PEG ditosylate (1 eq.), Bisphenol A (1 eq.), powdered anhydrous K₂CO₃ (2.5 eq.), and PEG 1000 (0.05 - 0.1 eq. relative to the monomer).

  • Solvent Addition: Add anhydrous DMF or Toluene to achieve a monomer concentration of approximately 0.5 M.

  • Reaction: Heat the vigorously stirred suspension to 90-100 °C. The reaction progress can be monitored by periodically taking small aliquots, filtering, and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Work-up: Once the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and the KOTs byproduct).

  • Isolation: Slowly pour the filtrate into a large volume of a non-solvent (e.g., cold methanol or water) with vigorous stirring to precipitate the copolymer.

  • Purification: Collect the polymer by filtration, wash extensively with the non-solvent to remove the catalyst and any unreacted monomer, and dry under vacuum at 40-50 °C.

Data Presentation:

CatalystSolventTemperature (°C)Time (h)Yield (%)Mₙ (Da) via GPC
PEG 1000Toluene100248512,500
TBAB¹Toluene100248813,100
PEG 1000DMF90189215,200
NoneToluene10048< 5No polymer
¹Tetrabutylammonium Bromide, for comparison.

Trustworthiness: Self-Validating Systems and Key Considerations

A robust protocol is a self-validating one. In these applications, success is validated by comprehensive characterization.

  • Synthesis of PEG Ditosylate: Complete conversion is confirmed by ¹H NMR. The disappearance of the hydroxyl-adjacent methylene triplet (around 3.7 ppm) and the appearance of the tosyl-adjacent methylene triplet (around 4.1 ppm) and the aromatic protons (7.3-7.8 ppm) are definitive. The integration must match a 2:2 ratio of terminal methylene groups to tosyl groups.[7]

  • Polymerization: Successful polymerization is primarily validated by GPC, which will show a significant increase in molecular weight and a shift to lower elution volumes compared to the starting monomers. ¹H NMR and FT-IR will confirm the incorporation of both monomer units into the polymer backbone through the appearance of characteristic peaks from both the PEG and Bisphenol A units and the formation of the new ether linkage.

Troubleshooting:

  • Low Yield/Incomplete Reaction: This often points to insufficient mixing, "poisoning" of the catalyst, or wet reagents/solvents. Ensure vigorous stirring to maximize interfacial area and use thoroughly dried materials.[13]

  • Side Reactions: In the presence of a strong base, elimination can compete with substitution, especially with secondary tosylates. Using a milder base like K₂CO₃ minimizes this risk.

  • Catalyst Removal: Because the PEG catalyst is structurally similar to the product, its removal can be challenging. Thorough washing of the precipitated polymer with a solvent in which the catalyst is soluble but the polymer is not (e.g., water, methanol) is critical. Using a catalyst with a significantly different molecular weight from the monomer can aid in separation.

Conclusion

PEG ditosylates, when used in conjunction with phase transfer catalysis, are exceptionally versatile reagents for advanced material synthesis. The PTC methodology effectively bridges the phase gap between the hydrophilic PEG backbone and a wide array of nucleophiles, enabling efficient C-O, C-N, and C-S bond formation under mild conditions. These protocols provide a reliable foundation for researchers and drug development professionals to construct novel copolymers, cross-linked hydrogels, and complex bioconjugates with precision and control.

References

Application

Application Note &amp; Protocol: Formation of Self-Assembled Monolayers with PEG Derivatives on Gold Surfaces

Introduction: The Power of PEGylated Gold Surfaces The precise control of surface chemistry at the nanoscale is a cornerstone of modern materials science, with profound implications for biomedical research and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of PEGylated Gold Surfaces

The precise control of surface chemistry at the nanoscale is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. Self-assembled monolayers (SAMs) of thiol-containing molecules on gold surfaces represent a robust and versatile platform for engineering biointerfaces.[1][2] Among the vast library of available thiolated molecules, poly(ethylene glycol) (PEG) derivatives have emerged as exceptionally valuable tools. Their inherent biocompatibility, hydrophilicity, and remarkable ability to resist non-specific protein adsorption make them ideal for a wide range of applications, from biosensors and drug delivery systems to fundamental studies of cell-surface interactions.[1][3][4]

This technical guide provides a comprehensive overview of the principles and protocols for the formation of high-quality PEG-thiol SAMs on gold substrates. We will delve into the fundamental chemistry of the thiol-gold interaction, provide a detailed, step-by-step experimental protocol, and discuss essential characterization techniques to validate the successful formation of a well-ordered monolayer. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to confidently and reproducibly create and validate PEGylated gold surfaces for their specific applications.

Core Principles: The Spontaneous Orchestra of Thiol-Gold Self-Assembly

The formation of a stable and highly ordered self-assembled monolayer of PEG-thiols on a gold surface is a spontaneous chemisorption process driven by the strong, specific affinity between sulfur and gold.[1] This process can be understood through the interplay of several key energetic and kinetic factors.

The Gold-Sulfur Bond: A Strong and Specific Anchor

The foundational interaction is the formation of a gold-thiolate (Au-S-R) species.[1] The most widely accepted mechanism involves the oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold surface, followed by the reductive elimination of hydrogen.[5] This results in a strong, semi-covalent Au-S bond with a bond energy of approximately 44-45 kcal/mol, which is the primary thermodynamic driving force for the self-assembly process.[1]

Thermodynamics and Kinetics of SAM Formation

The self-assembly of PEG-thiols on gold is an enthalpy-driven process, with the formation of the strong Au-S bond releasing significant energy.[1] This favorable enthalpy change overcomes the unfavorable entropic contribution that arises from the confinement of the flexible PEG chains onto a two-dimensional surface.[1]

The formation of the SAM typically proceeds through two distinct kinetic phases:

  • Initial Fast Adsorption: Upon immersion of a clean gold substrate into a dilute solution of PEG-thiol, molecules rapidly and randomly adsorb onto the surface.[1] In this initial stage, the PEG chains may lie parallel to the gold surface to maximize their initial contact.[5]

  • Slower Organizational Phase: As the surface coverage increases, lateral interactions between the adsorbed molecules become more significant.[1] This leads to a two-dimensional phase transition where the molecules reorient into a more upright position, allowing for denser packing and the formation of a well-ordered monolayer.[5]

The final structure of the monolayer is a delicate balance between the strong headgroup-substrate interaction and the weaker, but cumulative, van der Waals forces between the molecular chains.[6][7]

Experimental Workflow: From Bare Gold to a Functionalized Surface

The following diagram illustrates the overall workflow for the preparation and characterization of PEG-thiol SAMs on gold surfaces.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Gold Substrate Selection p2 Solvent Cleaning (Ethanol, DI Water) p1->p2 p3 Piranha Cleaning (Caution!) p2->p3 p4 Drying (Nitrogen Stream) p3->p4 s2 Immerse Substrate in Thiol Solution p4->s2 s1 Prepare 1 mM PEG-Thiol in Ethanol s1->s2 s3 Incubate for 24-48h (Nitrogen Atmosphere) s2->s3 s4 Rinse with Ethanol and Dry s3->s4 c1 Contact Angle Goniometry s4->c1 c2 Ellipsometry s4->c2 c3 XPS s4->c3 c4 AFM s4->c4

Caption: Experimental workflow for PEG-thiol SAM formation and characterization.

Detailed Protocols

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium adhesion layer and a gold top layer)

  • Thiolated PEG derivative (e.g., mPEG-SH)

  • 200-proof ethanol (anhydrous)

  • Deionized water (18.2 MΩ·cm)

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% hydrogen peroxide (H₂O₂)

  • High-purity nitrogen gas

  • Glass or polypropylene containers with sealable caps

  • Tweezers

  • Sonicator

Protocol 1: Gold Substrate Cleaning

A pristine gold surface is paramount for the formation of a high-quality, well-ordered SAM.[1]

  • Solvent Rinse: Thoroughly rinse the gold substrate with ethanol and then deionized water to remove gross organic contamination.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Piranha Etching (Optional but Recommended for Rigorous Cleaning):

    • CAUTION: Piranha solution (a 3:1 or 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive, reactive, and explosive when mixed with organic solvents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (lab coat, gloves, and face shield).

    • Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the gold substrate in the piranha solution for 1-5 minutes.[1]

    • Carefully remove the substrate and rinse it copiously with deionized water.

  • Final Drying: Dry the substrate thoroughly with a stream of nitrogen gas. The cleaned substrate should be used immediately for SAM formation.

Protocol 2: Preparation of PEG-Thiol Self-Assembled Monolayers

This protocol outlines the solution-based self-assembly of a PEG-thiol onto the cleaned gold substrate.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the PEG-thiol in 200-proof ethanol.[6][7] Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[1]

  • Self-Assembly:

    • Place the clean, dry gold substrate in a suitable container.

    • Completely immerse the substrate in the PEG-thiol solution.

    • To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[1]

  • Post-Assembly Rinsing:

    • Carefully remove the substrate from the thiol solution using clean tweezers.

    • Thoroughly rinse the substrate with fresh ethanol to remove any non-specifically adsorbed (physisorbed) molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

  • Storage: Store the SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish sealed with parafilm. While relatively stable, it's important to note that PEG-thiol SAMs can degrade over time, especially when exposed to air.[3][4]

Characterization and Quality Control: Validating Your Monolayer

Successful formation of a high-quality SAM should always be validated through appropriate surface characterization techniques.[2] Each technique provides complementary information about the properties of the monolayer.

G cluster_techniques Characterization Techniques cluster_properties Measured Properties SAM PEG-Thiol SAM on Gold ContactAngle Contact Angle Goniometry SAM->ContactAngle Ellipsometry Ellipsometry SAM->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) SAM->XPS AFM Atomic Force Microscopy (AFM) SAM->AFM Wettability Surface Wettability (Hydrophilicity) ContactAngle->Wettability Thickness Monolayer Thickness Ellipsometry->Thickness Composition Elemental Composition & Chemical State XPS->Composition Topography Surface Topography & Roughness AFM->Topography

Caption: Relationship between characterization techniques and SAM properties.

Summary of Characterization Data

The following table summarizes typical quantitative data obtained from the characterization of a bare gold substrate versus a well-formed PEG-thiol SAM.

Characterization TechniqueParameter MeasuredTypical Value for Bare GoldTypical Value for PEG-Thiol SAMSignificance
Contact Angle Goniometry Static Water Contact Angle70-90°< 30°A significant decrease in contact angle indicates a successful modification of the surface to a more hydrophilic state, consistent with the presence of PEG chains.[3][4]
Ellipsometry Monolayer ThicknessN/ADependent on PEG chain length (typically 2-10 nm)Provides a direct measure of the average thickness of the adsorbed organic layer, confirming monolayer formation.[7][8]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionAuAu, S, C, OThe appearance of S 2p, C 1s, and O 1s peaks confirms the presence of the PEG-thiol molecule on the surface. The S 2p peak will be characteristic of a gold-thiolate bond.[1][6][8]
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 1 nm< 1 nmAFM can visualize the surface topography at the nanoscale, confirming a smooth and uniform monolayer coverage. It can also be used to identify defects.[1][9]

In-Depth Methodologies

  • Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with the solid surface. A decrease in the water contact angle is a strong indicator of increased surface hydrophilicity due to the presence of the PEG chains.[3][4]

  • Spectroscopic Ellipsometry: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[10] By modeling these changes, one can accurately determine the thickness of thin films, such as a SAM.[7] This provides quantitative confirmation of monolayer formation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a surface.[6] For a PEG-thiol SAM on gold, XPS can confirm the presence of sulfur, carbon, and oxygen, and the high-resolution S 2p spectrum can verify the formation of the gold-thiolate bond.[1][8]

  • Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the topography of the SAM surface at the nanoscale.[1] It is useful for assessing the uniformity and completeness of the monolayer and for identifying any potential defects or aggregates on the surface.[9]

Conclusion

The formation of self-assembled monolayers of PEG derivatives on gold surfaces is a powerful and accessible technique for creating well-defined, biocompatible interfaces. By understanding the fundamental principles of thiol-gold chemistry and adhering to meticulous experimental protocols, researchers can reliably produce high-quality PEGylated surfaces. The validation of these surfaces through a combination of characterization techniques is a critical step in ensuring the reproducibility and success of downstream applications in biosensing, drug delivery, and beyond.

References

  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. DiVA portal. [Link]

  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry. [Link]

  • Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. ResearchGate. [Link]

  • Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir - ACS Publications. [Link]

  • Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates. Langmuir. [Link]

  • SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. Langmuir - ACS Publications. [Link]

  • Analysis of Self-Assembled Monolayers on Gold Surfaces Using Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Self-assembled monolayers (SAMs). YouTube. [Link]

  • Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces - ACS Publications. [Link]

  • Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]

  • Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. RSC Publishing. [Link]

  • Characterization of SAMs on gold: AFM images (a–d), water contact angle... ResearchGate. [Link]

  • Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates. ResearchGate. [Link]

  • FRET Imaging of Nonuniformly Distributed DNA SAMs on Gold Reveals the Role Played by the Donor/Acceptor Ratio and the Local Environment in Measuring the Rate of Hybridization. PMC - PubMed Central. [Link]

  • The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. RSC Publishing. [Link]

  • Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE. [Link]

  • Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts. PMC - NIH. [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir - ACS Publications. [Link]

  • Figure 3. Schematic representation of SAM formation. Notes: Thiols can... ResearchGate. [Link]

  • Properties of the gold–sulphur interface: from self-assembled monolayers to clusters. RSC Publishing. [Link]

  • Comparisons of Self-Assembled Monolayers on Silver and Gold. DTIC. [Link]

  • Unexpected toxicity of monolayer protected gold clusters eliminated by PEG-thiol place exchange reactions. PubMed. [Link]

Sources

Method

Pentaethylene glycol di(p-toluenesulfonate) in copper-catalyzed click chemistry

Application Note & Protocol Leveraging Pentaethylene Glycol Di(p-toluenesulfonate) for Advanced Bioconjugation via Copper-Catalyzed Click Chemistry Abstract The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging Pentaethylene Glycol Di(p-toluenesulfonate) for Advanced Bioconjugation via Copper-Catalyzed Click Chemistry

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] When combined with Polyethylene Glycol (PEG) linkers, this methodology becomes a powerful tool in drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[3][4] This document provides a detailed guide for researchers on utilizing pentaethylene glycol di(p-toluenesulfonate) as a versatile precursor to synthesize a bifunctional, azide-terminated PEG linker, and its subsequent application in CuAAC reactions. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters for successful conjugation.

Introduction: The Strategic Advantage of PEG Spacers in Click Chemistry

Click chemistry enables the rapid and reliable joining of molecular building blocks under mild, often aqueous, conditions.[5][6] The most prominent example, CuAAC, forms a stable triazole ring from an azide and a terminal alkyne with remarkable specificity and high yields.[7][8] This reaction's bio-orthogonality ensures that it proceeds without interfering with the complex functional groups present in biological systems.[8]

In drug development and bioconjugation, the linker connecting two molecular entities is as critical as the entities themselves. PEG linkers are widely recognized as the gold standard for improving the pharmacological properties of biomolecules.[4][9] This process, known as PEGylation, can:

  • Enhance Aqueous Solubility: Crucial for hydrophobic drugs or peptides.[3]

  • Prolong Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell, protecting the conjugate from enzymatic degradation and renal clearance.[3][9]

  • Reduce Immunogenicity: PEG can mask epitopes on a protein or nanoparticle surface, minimizing immune responses.[3][4]

Pentaethylene glycol di(p-toluenesulfonate) is not a direct participant in the click reaction. Instead, it is a highly valuable and commercially available starting material for creating a custom, bifunctional PEG linker. The tosyl group (p-toluenesulfonate) is an excellent leaving group, allowing for efficient nucleophilic substitution to introduce desired functionalities.[10][11] By converting the terminal tosyl groups to azides, we create a homo-bifunctional PEG-diazide linker, ready to "click" with two alkyne-containing molecules.

Principle and Mechanism

The overall strategy involves a two-stage process:

  • Linker Synthesis: Conversion of the non-clickable pentaethylene glycol di(p-toluenesulfonate) into a clickable pentaethylene glycol diazide via nucleophilic substitution.

  • Click Conjugation: Utilization of the synthesized diazide linker in a copper(I)-catalyzed reaction to conjugate two alkyne-terminated molecules.

The tosylate groups are readily displaced by the azide anion (N₃⁻) in a classic Sₙ2 reaction. This reaction is typically high-yielding and clean, making it an ideal preparatory step.

G cluster_0 Reagents cluster_1 Reaction cluster_2 Product PEG_ditosylate Pentaethylene Glycol Di(p-toluenesulfonate) Reaction_Node Sₙ2 Reaction (e.g., in DMF, 80°C) PEG_ditosylate->Reaction_Node NaN3 Sodium Azide (NaN₃) NaN3->Reaction_Node PEG_diazide Pentaethylene Glycol Diazide Reaction_Node->PEG_diazide Byproduct Sodium Tosylate (Byproduct) Reaction_Node->Byproduct

Caption: Synthesis of the clickable PEG-diazide linker.

The CuAAC reaction mechanism proceeds through a multi-step catalytic cycle involving a copper(I) acetylide intermediate.[7][12] While several mechanistic proposals exist, a widely accepted pathway involves the formation of a six-membered copper metallacycle followed by ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[7][] The use of a reducing agent, such as sodium ascorbate, is crucial for maintaining copper in its active Cu(I) oxidation state, as Cu(II) is inactive and can be introduced from the catalyst salt (e.g., CuSO₄) or via oxidation by dissolved oxygen.[14]

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R₁ Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide N₃-R₂ Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regenerates Catalyst Triazole_Product Triazole Product Triazolyl_Cu->Triazole_Product + H⁺ Proton H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood.

This protocol details the conversion of the commercially available ditosylate into the key diazide intermediate.

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate) (M.W. 546.65 g/mol )[15]

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentaethylene glycol di(p-toluenesulfonate) (1.0 eq) in anhydrous DMF (approx. 5 mL per 1 g of tosylate).

  • Add Azide: Add sodium azide (2.5 eq) to the solution. Note: A slight excess of sodium azide ensures complete conversion.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours under a nitrogen or argon atmosphere.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (4x the volume of DMF).

  • Extraction: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude pentaethylene glycol diazide as an oil. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

This protocol describes the use of the synthesized pentaethylene glycol diazide to link two equivalents of an alkyne-functionalized molecule (Alkyne-Molecule A).

Materials:

  • Pentaethylene glycol diazide (from Part 1)

  • Alkyne-Molecule A

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)[16]

  • Solvent System: A mixture like t-Butanol/Water (1:1) or DMSO/Water is common.

  • Purification supplies (e.g., dialysis tubing, SEC or RP-HPLC columns)

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized molecule (2.2 eq) and pentaethylene glycol diazide (1.0 eq) in the chosen solvent system. Note: A slight excess of the alkyne component ensures all linker is consumed.

  • Catalyst Premix Preparation: In a separate microcentrifuge tube, prepare a fresh premix of the catalyst. For a typical 1 mL final reaction volume:

    • Add 20 µL of a 50 mM CuSO₄ stock solution (Final concentration: 1 mM).

    • Add 100 µL of a 50 mM THPTA stock solution (Final concentration: 5 mM). The ligand stabilizes the Cu(I) ion and protects biomolecules.[14]

  • Initiation: Add the catalyst premix to the main reaction flask and vortex gently.

  • Reduction: Add 100 µL of a freshly prepared 100 mM sodium ascorbate stock solution (Final concentration: 10 mM) to initiate the reaction. The solution may turn a faint yellow/orange color.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, reactions can be performed at 4°C for a longer duration (12-24 hours). Protect the reaction from light.

  • Purification: Upon completion, the resulting conjugate (Molecule A - PEG - Molecule A) must be purified to remove the copper catalyst, excess reagents, and unreacted starting materials. The choice of method depends on the nature of the conjugate:

    • Proteins/Large Molecules: Dialysis or Size Exclusion Chromatography (SEC).

    • Small Molecules: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or silica gel chromatography.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_reagents Dissolve Alkyne-Molecule (2.2 eq) & PEG-Diazide (1.0 eq) in Solvent add_catalyst Add Catalyst Premix to Reagents prep_reagents->add_catalyst prep_catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) prep_catalyst->add_catalyst add_ascorbate Add Sodium Ascorbate to Initiate add_catalyst->add_ascorbate incubation Incubate at RT (1-4h) or 4°C (12-24h) add_ascorbate->incubation purification Purify Conjugate (HPLC, SEC, or Dialysis) incubation->purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Pentaethylene Glycol Di(p-toluenesulfonate)

Welcome to the technical support center for the synthesis of Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth g...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical experimental parameters.

Introduction

The tosylation of alcohols is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This transformation is pivotal for subsequent nucleophilic substitution reactions. The synthesis of Pentaethylene glycol di(p-toluenesulfonate) involves the reaction of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[2][3] While the reaction appears straightforward, achieving high yields of the desired ditosylated product requires careful control of reaction conditions to avoid the formation of the mono-tosylated species and other side products.

This guide provides practical, field-proven insights to help you navigate the common challenges associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of p-toluenesulfonyl chloride (TsCl) and base to pentaethylene glycol?

For the synthesis of the di-tosylated product, a slight excess of TsCl and base is recommended to drive the reaction to completion. A typical starting point is:

  • Pentaethylene glycol: 1.0 equivalent

  • p-Toluenesulfonyl chloride (TsCl): 2.2 - 2.4 equivalents

  • Pyridine or Triethylamine (TEA): 2.5 - 3.0 equivalents

The excess base is crucial to neutralize the HCl generated during the reaction and to catalyze the reaction.[2]

Q2: Which base is better for this reaction: Pyridine or Triethylamine (TEA)?

Both pyridine and TEA are commonly used. Pyridine can act as both a base and a nucleophilic catalyst. However, it can be difficult to remove during workup. TEA is a non-nucleophilic base and is generally easier to remove due to its lower boiling point. For sensitive substrates or when side reactions are a concern, TEA might be a better choice.

Q3: What is the recommended reaction temperature and time?

The reaction is typically started at 0 °C during the addition of TsCl to control the initial exothermic reaction.[3] After the addition, the reaction is often allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4][5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[4][6] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting material (pentaethylene glycol), the mono-tosylated intermediate, and the di-tosylated product. The product, being less polar than the starting diol, will have a higher Rf value.[7]

Q5: What are the key safety precautions for this reaction?

  • p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the initial addition of TsCl. Maintaining a low temperature is important for safety and to minimize side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Pentaethylene glycol di(p-toluenesulfonate).

Issue 1: Low Yield of the Ditosylated Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more TsCl and base or increasing the reaction temperature to room temperature.
Formation of Mono-tosylated Product Insufficient TsCl or base will lead to the formation of a significant amount of the mono-tosylated intermediate.Ensure that at least 2.2 equivalents of TsCl are used. A slight excess helps to ensure both hydroxyl groups are tosylated.
Hydrolysis of TsCl p-Toluenesulfonyl chloride is sensitive to moisture. The presence of water in the reagents or solvent will lead to its hydrolysis, reducing the effective concentration.Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle TsCl in a dry environment.
Side Reactions In some solvents like DMF, the tosylate can be displaced by the chloride ion generated from TsCl, leading to a chlorinated byproduct.[8]Use inert solvents like dichloromethane (DCM) or chloroform.[8]
Issue 2: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Presence of Pyridinium Hydrochloride The pyridinium hydrochloride salt formed during the reaction can sometimes co-precipitate with the product or make the workup difficult.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine and its salt. Follow this with a wash with saturated sodium bicarbonate solution and then brine.
Similar Polarity of Products and Byproducts The mono-tosylated product can have a similar polarity to the di-tosylated product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a less polar to a more polar solvent system can be effective.
Product is an Oil Pentaethylene glycol di(p-toluenesulfonate) is often a viscous oil, which can make handling and purification difficult.[9][10]If the product does not crystallize, purification by column chromatography is the best option. Ensure the product is dried under high vacuum to remove all solvent residues.
Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Ditosylated Product check_tlc Analyze TLC Plate start->check_tlc sm_present Starting Material (Diol) Present? check_tlc->sm_present mono_present Mono-tosylate Present? sm_present->mono_present No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes insufficient_tscl Insufficient TsCl/Base mono_present->insufficient_tscl Yes purification_issue Purification Issue mono_present->purification_issue No solution1 Increase reaction time/temp Add more reagents incomplete_reaction->solution1 solution2 Increase equivalents of TsCl/Base insufficient_tscl->solution2 solution3 Optimize chromatography purification_issue->solution3

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: Synthesis of Pentaethylene Glycol Di(p-toluenesulfonate)

This protocol provides a reliable method for the synthesis of the target compound.

Materials:

  • Pentaethylene glycol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq.)

  • Anhydrous Pyridine (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (2.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product as a viscous oil.[9]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting material (pentaethylene glycol), the reaction mixture, and a co-spot of both.

  • Develop the plate in the TLC chamber.

  • Visualize the spots using a UV lamp (if applicable) and then by staining with a potassium permanganate or p-anisaldehyde stain.[7]

  • The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progress of the reaction.

Workflow for Synthesis and Purification

Synthesis_Workflow start Start: Reagents & Glassware dissolve Dissolve Pentaethylene Glycol in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_tscl Add TsCl Solution Dropwise add_pyridine->add_tscl react Stir at Room Temperature (12-24h) add_tscl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (¹H NMR, MS) purify->characterize end Final Product characterize->end

Caption: Step-by-step synthesis and purification workflow.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for characterization. Expected chemical shifts (in CDCl₃) are approximately:

    • δ 7.8 ppm (d, 4H, Ar-H ortho to SO₂)

    • δ 7.3 ppm (d, 4H, Ar-H meta to SO₂)

    • δ 4.1 ppm (t, 4H, -CH₂-OTs)

    • δ 3.6-3.7 ppm (m, 16H, PEG backbone)

    • δ 2.4 ppm (s, 6H, Ar-CH₃)[9][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₄H₃₄O₁₀S₂), which is 546.65 g/mol .[10]

By following the guidance in this technical support center, researchers can optimize their synthesis of Pentaethylene glycol di(p-toluenesulfonate), leading to higher yields and purity, and facilitating the advancement of their research and development projects.

References

  • Benchchem. (2025).
  • Khan, A., & Arias, A. X. (2023).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). PENTA(ETHYLENE GLYCOL)
  • Coconote. (2025). TLC Monitoring of Reaction Progress. Coconote.
  • ChemicalBook. (n.d.). PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE(41024-91-3) 1H NMR spectrum. ChemicalBook.
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • National Center for Biotechnology Information. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Benchchem.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Purification of High-Molecular-Weight Polyethylene Glycol (PEG) Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the purification of high-molecular-weight polyethylene glycol (PEG) compounds. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the purification of high-molecular-weight polyethylene glycol (PEG) compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of PEG purification.

Introduction: The Challenge of Purity in High-MW PEG Compounds

The process of covalently attaching high-molecular-weight polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone technique in drug delivery and biopharmaceutical development. It enhances the therapeutic properties of proteins, peptides, and nanoparticles by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1][][3] However, the inherent nature of polymerization and conjugation reactions often results in a heterogeneous mixture of products.[4][5] The primary challenge in the field lies in the effective purification of the desired PEGylated conjugate from a complex milieu of unreacted starting materials, byproducts, and isomers.[][4]

This guide provides practical, field-proven insights into troubleshooting common issues encountered during the purification of high-molecular-weight PEG compounds, with a focus on chromatographic and precipitation-based methodologies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary sources of heterogeneity in a high-molecular-weight PEGylation reaction?

The heterogeneity in a PEGylation reaction mixture is a significant hurdle for purification and typically comprises:

  • Unreacted PEG: Excess PEG reagent that did not conjugate to the target molecule.[4]

  • Unreacted Molecule: The original protein, peptide, or nanoparticle that remains unmodified.[5]

  • Multi-PEGylated Species: Molecules with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[4][5]

  • Positional Isomers: Conjugates with the same number of PEG chains attached at different sites on the molecule.[1][4]

  • PEG Polydispersity: High-molecular-weight PEG reagents are typically a population of molecules with a distribution of molecular weights, contributing to the overall heterogeneity of the final product.[6][7][8]

  • Hydrolysis Products: Degradation of activated PEG reagents can introduce additional impurities.[5]

Q2: How does the molecular weight of the PEG chain influence the choice of purification strategy?

The molecular weight of the PEG chain is a critical factor in determining the most effective purification method:

  • Larger PEG Chains (>20 kDa): These create a substantial increase in the hydrodynamic radius of the conjugate, making Size Exclusion Chromatography (SEC) a highly effective method for separating the PEGylated product from the smaller, unreacted starting materials.[4] In Ion Exchange Chromatography (IEX) , larger PEGs result in more significant charge shielding, which can be leveraged for separation.[4]

  • Smaller PEG Chains (<20 kDa): The difference in size between the PEGylated and un-PEGylated species is less pronounced, which can make SEC separation more challenging. In such cases, Ion Exchange Chromatography (IEX) or Reversed-Phase Chromatography (RPC) , which separate based on charge and hydrophobicity, respectively, may offer better resolution.[9]

Section 2: Troubleshooting Guide for Purification Techniques

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common purification techniques employed for high-molecular-weight PEG compounds.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it a powerful tool for removing unreacted PEG and smaller molecules from the larger PEGylated conjugate.[][]

Troubleshooting Common SEC Issues:

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Tailing PEG moieties can have secondary interactions with the silica-based stationary phase of the column.[11]- Use a column with a biocompatible, hydrophilic coating.- Adjust the mobile phase by increasing the salt concentration to minimize secondary interactions.[11]
Poor Resolution Between PEGylated and Un-PEGylated Species - The difference in hydrodynamic radii is insufficient for the selected column.- Inappropriate column length, pore size, or flow rate.- Optimize the column length and pore size for the molecular weight range of your sample.- Reduce the flow rate to improve resolution.- Consider using an orthogonal method like IEX or RPC for better separation of isoforms.[11]
Low Recovery of PEGylated Compound Non-specific binding of the PEGylated compound to the column matrix.- Ensure the column is thoroughly equilibrated with the mobile phase.- Consider adding a small amount of a non-ionic surfactant to the mobile phase to reduce non-specific binding.[5]
Distorted or Non-Repeatable Chromatograms Improper sample dissolution or column equilibration.- Ensure complete dissolution of the PEG sample, which may require gentle heating.[12]- Thoroughly equilibrate the column with the mobile phase before each injection.

Experimental Protocol: A General SEC Workflow for PEGylated Protein Purification

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude PEGylation reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulates.

  • Injection and Elution: Inject the prepared sample onto the column and elute with the mobile phase at a constant flow rate recommended for the column.[5]

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.[5]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[5]

Workflow for SEC Purification of PEGylated Proteins

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Appropriate SEC Column B Prepare & Degas Mobile Phase A->B C Equilibrate Column B->C D Prepare & Filter Sample C->D E Inject Sample D->E F Isocratic Elution E->F G Collect Fractions F->G H Analyze Fractions (SDS-PAGE, UV-Vis) G->H I Pool Pure Fractions H->I

Caption: A typical workflow for the purification of PEGylated proteins using SEC.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charges on a protein's surface, altering its interaction with the IEX resin and enabling separation of species with different degrees of PEGylation and positional isomers.[1][]

Troubleshooting Common IEX Issues:

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of PEGylated Species - Insufficient charge difference between the species.- Charge shielding by the PEG chain is not significant enough for separation.- Optimize the pH of the mobile phase to maximize the charge difference between the species.- Use a shallower salt gradient for elution.- Consider a different IEX resin with a different ligand density or pore size.
Co-elution of Unreacted Protein and Mono-PEGylated Species The change in net charge after the addition of one PEG chain is minimal.- Adjust the pH to a value where the charge difference is more pronounced.- If using cation exchange, try anion exchange chromatography, or vice-versa.
Broad Elution Peaks - High sample concentration leading to column overloading.- Non-optimal gradient slope.- Reduce the amount of sample loaded onto the column.- Optimize the gradient to be shallower over the elution range of the target molecule.

Experimental Protocol: A General IEX Workflow for PEGylated Protein Purification

  • Column and Buffer Selection: Choose an appropriate IEX column (cation or anion exchange) and buffer system based on the isoelectric point (pI) of the native protein.

  • Column Equilibration: Equilibrate the IEX column with the starting buffer (low salt concentration) until the pH and conductivity are stable.

  • Sample Preparation and Loading: Dilute the sample in the starting buffer to reduce its conductivity and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear or step gradient of increasing salt concentration.[13]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE, IEF, and/or RP-HPLC to identify the fractions containing the desired PEGylated species.[5]

IEX_Troubleshooting Start Poor Separation in IEX Q1 Is there any separation at all? Start->Q1 A1_Yes Optimize Gradient Q1->A1_Yes Yes A1_No Check pH and pI Q1->A1_No No Q3 Are peaks broad? A1_Yes->Q3 Q2 Is pH optimal for charge difference? A1_No->Q2 A2_Yes Try Orthogonal IEX (Cation/Anion) Q2->A2_Yes Yes A2_No Adjust Buffer pH Q2->A2_No No A3_Yes Reduce Sample Load / Optimize Gradient Q3->A3_Yes Yes A3_No Consider a Different Resin Q3->A3_No No

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Pentaethylene Glycol di(p-toluenesulfonate)

Welcome to the technical support guide for Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this versatile linker. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows.

Understanding the Challenge: The Amphiphilic Nature of Pentaethylene Glycol di(p-toluenesulfonate)

Pentaethylene glycol di(p-toluenesulfonate), also known as Tos-PEG5-Tos, is a bifunctional molecule with a distinct amphiphilic character. Its structure consists of a hydrophilic polyethylene glycol (PEG) chain flanked by two hydrophobic p-toluenesulfonate (tosyl) groups.[1] While the PEG spacer is intended to enhance water solubility, the large, nonpolar tosyl groups significantly contribute to the compound's overall low solubility in aqueous solutions.[2][3] This can present a significant hurdle in applications such as bioconjugation or the development of PROTACs, where aqueous buffer systems are common.[4][5]

cluster_molecule Pentaethylene glycol di(p-toluenesulfonate) Structure hydrophobic1 Hydrophobic Tosyl Group hydrophilic Hydrophilic Pentaethylene Glycol (PEG) Chain hydrophobic1->hydrophilic -O- hydrophobic2 Hydrophobic Tosyl Group hydrophilic->hydrophobic2 -O-

Caption: Structure of Pentaethylene glycol di(p-toluenesulfonate).

Frequently Asked Questions (FAQs)

Q1: Why is Pentaethylene glycol di(p-toluenesulfonate) poorly soluble in water despite having a PEG chain?

A1: The central pentaethylene glycol chain is indeed hydrophilic and promotes interaction with water. However, the two terminal p-toluenesulfonate (tosyl) groups are large, rigid, and hydrophobic.[3] These groups dominate the molecule's behavior in aqueous solutions, leading to low solubility. The overall effect is a molecule that is "Not miscible or difficult to mix in water".[2] MedChemExpress quantifies this as less than 0.1 mg/mL.[4]

Q2: What solvents can be used to dissolve Pentaethylene glycol di(p-toluenesulfonate)?

A2: This compound is readily soluble in many organic solvents.[6] For preparing stock solutions, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[7] It is also soluble in solvents like monoglyme and dioxane, which has been demonstrated in its use for the synthesis of crown ethers.[8]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can aid in the dissolution of many compounds, including PEG derivatives.[6] However, it is crucial to be cautious, as excessive heat can potentially lead to the degradation of the tosyl groups, which are reactive. If you choose to heat the solution, do so gently and for a minimal amount of time.

Q4: How does the length of the PEG chain affect the solubility of PEG-tosylates?

A4: Generally, a longer PEG chain will increase the overall aqueous solubility of a molecule.[9][10] This is because the hydrophilic character of the PEG chain begins to outweigh the hydrophobic nature of the tosyl groups. If you consistently face solubility issues with pentaethylene glycol di(p-toluenesulfonate) (a PEG5 derivative), you might consider using a similar linker with a longer PEG chain (e.g., PEG8, PEG12) if your experimental design allows for it.

Troubleshooting Guides

This section provides step-by-step protocols to address common solubility challenges encountered during experiments.

start Start: Compound does not dissolve in aqueous buffer stock_sol Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) start->stock_sol add_dropwise Add the stock solution dropwise to the aqueous buffer while vortexing stock_sol->add_dropwise observe Observe for precipitation add_dropwise->observe success Success: Compound is dissolved observe->success No precipitates Precipitation occurs observe->precipitates Yes lower_conc Lower the final concentration of the compound precipitates->lower_conc cosolvent Increase the percentage of co-solvent (if experimentally tolerated) precipitates->cosolvent surfactant Add a surfactant (e.g., Tween-20, SDS) to the aqueous buffer precipitates->surfactant cyclodextrin Use a cyclodextrin-based formulation precipitates->cyclodextrin lower_conc->add_dropwise cosolvent->add_dropwise surfactant->add_dropwise cyclodextrin->add_dropwise

Caption: Workflow for troubleshooting solubility issues.

Guide 1: Preparation of an Aqueous Working Solution Using a Co-Solvent

This is the most common and straightforward method for preparing aqueous solutions of poorly soluble compounds for in vitro assays.

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of Pentaethylene glycol di(p-toluenesulfonate) in a suitable vial.

    • Add a minimal amount of anhydrous DMSO to dissolve the compound completely. A stock concentration of 10-50 mM is a good starting point. Ensure the solution is clear.

  • Prepare the Aqueous Buffer:

    • Have your final aqueous buffer (e.g., PBS, HEPES) ready in a separate tube. It is recommended to use buffers that do not contain primary amines, such as Tris, as these can react with the tosyl groups.[11]

  • Create the Working Solution:

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

    • This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Co-solvent Concentration:

    • Aim to keep the final concentration of DMSO in your working solution as low as possible, typically below 1% (v/v), to avoid affecting your biological system.[5] If solubility issues persist, you may need to test the tolerance of your system to slightly higher co-solvent concentrations.

Guide 2: Surfactant-Assisted Solubilization

For applications requiring higher concentrations or when co-solvents are not desirable, surfactants can be used to form micelles that encapsulate the hydrophobic tosyl groups.

cluster_micelle Micellar Solubilization compound Pentaethylene glycol di(p-toluenesulfonate) micelle Micelle with encapsulated compound compound->micelle Encapsulated in hydrophobic core surfactant Surfactant (e.g., Tween-20) surfactant->micelle Forms

Caption: Micellar solubilization of the compound.

Protocol:

  • Select a Surfactant:

    • Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used in biological assays. Anionic surfactants like sodium dodecyl sulfate (SDS) can also be effective but may be more disruptive to protein structures.

  • Prepare a Surfactant-Containing Buffer:

    • Add the chosen surfactant to your aqueous buffer. A typical starting concentration is 0.01-0.1% (w/v). Ensure the surfactant is fully dissolved.

  • Prepare the Compound Stock Solution:

    • As in Guide 1, prepare a concentrated stock solution of Pentaethylene glycol di(p-toluenesulfonate) in a minimal amount of DMSO.

  • Create the Working Solution:

    • While vortexing the surfactant-containing buffer, add the DMSO stock solution dropwise. The surfactant molecules will self-assemble into micelles, encapsulating the hydrophobic tosyl groups and rendering the compound soluble in the aqueous medium.

Guide 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]

Protocol:

  • Select a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare a Cyclodextrin Solution:

    • Dissolve HP-β-CD in your desired aqueous buffer. The concentration can be varied, but a starting point of 1-5% (w/v) is often effective.

  • Complexation:

    • Method A (from organic stock): Prepare a stock solution of the compound in a minimal amount of a volatile organic solvent like acetone or methanol. Add this solution to the cyclodextrin-containing buffer and stir. The organic solvent can then be removed by evaporation.

    • Method B (direct addition): Add the solid Pentaethylene glycol di(p-toluenesulfonate) directly to the cyclodextrin solution. This may require stirring for an extended period (several hours to overnight) to achieve maximum complexation and dissolution.

  • Filtration:

    • After the complexation step, filter the solution through a 0.22 µm filter to remove any undissolved material.

Quantitative Data Summary

PropertyValueSource(s)
Aqueous Solubility < 0.1 mg/mL (insoluble)[4]
Appearance Viscous liquid or solid-liquid mixture[1][4]
Solubility in Organic Solvents Soluble in DMSO, DMF, monoglyme, dioxane, chloroform, methanol, dichloromethane[6][7][8]
Density ~1.26 g/mL at 25 °C[1][2]

References

Optimization

Identifying side products in Pentaethylene glycol di(p-toluenesulfonate) reactions

Technical Support Center: Pentaethylene Glycol Di(p-toluenesulfonate) Synthesis Welcome to the technical support guide for the synthesis of pentaethylene glycol di(p-toluenesulfonate). This resource is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pentaethylene Glycol Di(p-toluenesulfonate) Synthesis

Welcome to the technical support guide for the synthesis of pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting pentaethylene glycol to its di(p-toluenesulfonate) derivative?

The primary motivation is to transform the terminal hydroxyl (-OH) groups of the pentaethylene glycol backbone into tosylate (-OTs) groups. Hydroxide is a poor leaving group, making direct nucleophilic substitution difficult.[1][2] The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), is an excellent leaving group. This conversion "activates" the termini of the PEG chain, making it highly susceptible to nucleophilic substitution reactions, which is crucial for applications like the synthesis of PROTAC linkers, crown ethers, and other functionalized polymers.[3][4]

Q2: Why is a base like pyridine or triethylamine essential for the tosylation reaction?

The reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting alcohol or any basic nucleophiles, rendering them unreactive. More critically, it can promote undesirable side reactions. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is added to neutralize the HCl as it forms, driving the reaction to completion.[5][6] Pyridine often serves as both the base and the solvent.[6]

Q3: What are the most common side products I should be aware of?

The most frequently encountered side products include:

  • Mono-tosylated Pentaethylene Glycol: The result of an incomplete reaction where only one of the two hydroxyl groups is tosylated.[7]

  • Chlorinated Byproduct: The in-situ generated chloride ion can displace a newly formed tosylate group.[8][9]

  • Cyclic Ether (Crown Ether): Intramolecular cyclization can occur, particularly under high dilution.[3][10][11]

  • Elimination Products: Although less common with primary alcohols, elimination to form an alkene can be promoted by heat or the use of sterically hindered bases.[12][13]

  • Higher Molecular Weight Oligomers: Intermolecular condensation between a mono-tosylated molecule and a starting diol molecule can lead to chain extension.[10]

Q4: How can I minimize the formation of the mono-tosylated side product?

To favor the formation of the di-substituted product, ensure that at least two equivalents of p-toluenesulfonyl chloride and the base are used relative to the pentaethylene glycol. Using a slight excess (e.g., 2.2 to 2.5 equivalents) of TsCl can help drive the reaction to completion.[14] Conversely, if the mono-functionalized product is desired, a large excess of the diol should be used.[15] Thorough monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of full conversion.

Troubleshooting Guide: From Unexpected Results to Confirmed Structures

This section addresses common experimental issues and provides a logical workflow for identifying the root cause, which is often an unintended side product.

Problem 1: My reaction is incomplete, and I see starting material in the final product.
  • Causality: An incomplete reaction is often due to suboptimal stoichiometry, degraded reagents, or insufficient reaction time. p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, reducing its effective concentration.[16][17]

  • Identification:

    • 1H NMR: The most definitive method. In a solvent like DMSO-d6, the hydroxyl protons of the starting pentaethylene glycol appear as a distinct triplet around 4.56 ppm.[18] The presence of this peak confirms unreacted starting material.

  • Corrective Actions:

    • Verify Reagent Quality: Use freshly opened or properly stored TsCl. Consider recrystallizing old TsCl if its quality is suspect.

    • Adjust Stoichiometry: Ensure at least 2.2 equivalents of TsCl and base are used.

    • Increase Reaction Time: Allow the reaction to stir overnight at room temperature to ensure it proceeds to completion.[17] Monitor via TLC until the starting material spot disappears.

Problem 2: My NMR shows the correct signals, but the integration is wrong, suggesting a mixture.
  • Causality: This is the classic signature of contamination with the mono-tosylated side product . The reaction proceeds stepwise, and stopping it prematurely or using insufficient TsCl will naturally result in a mixture of di-tosylated, mono-tosylated, and unreacted starting material.

  • Identification:

    • 1H NMR: Compare the integration of the aromatic protons of the tosyl group (doublets around 7.5-7.8 ppm) to the protons of the PEG backbone (a complex multiplet around 3.5 ppm).[19] For the pure di-tosylated product, the ratio of aromatic protons (8H) to the terminal methylene protons adjacent to the tosylate group (-CH2-OTs, 4H) should be 2:1. A deviation from this ratio indicates the presence of mono-tosylated or unreacted diol.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF will show multiple species. You will observe peaks corresponding to the molecular weights of the di-tosylated product, the mono-tosylated product, and the starting diol, each adducted with an ion (e.g., Na+ or K+).[20][21]

  • Corrective Actions:

    • Re-run the Reaction: If feasible, re-subject the mixture to the reaction conditions with additional TsCl and base.

    • Purification: The most practical solution is purification by column chromatography on silica gel.[14] The polarity difference between the di-tosylated, mono-tosylated, and diol products is usually sufficient for separation.

Problem 3: Mass spectrometry reveals a product with an unexpected molecular weight, often lower than the starting material.
  • Causality: This strongly suggests the formation of a cyclic ether . The flexible PEG chain can facilitate an intramolecular SN2 reaction, where one hydroxyl group attacks the other end of the molecule after it has been tosylated, displacing the tosylate group and forming a cyclic structure. This is a known pathway in PEG chemistry.[3][10][11]

  • Identification:

    • Mass Spectrometry: The mass of the cyclic product will correspond to the pentaethylene glycol backbone minus a molecule of water (C10H20O5).

    • 1H NMR: The spectrum will lack the characteristic aromatic signals of the tosyl groups and the hydroxyl end-group signals. The PEG backbone signals may also show a subtle shift in their pattern due to the cyclic conformation.

  • Corrective Actions:

    • Concentration: Intramolecular reactions are favored at high dilution. Running the reaction at a higher concentration will favor the desired intermolecular tosylation.

    • Controlled Addition: Slowly adding the TsCl to the solution of pentaethylene glycol can help maintain a low concentration of the mono-tosylated intermediate, reducing the chance for cyclization.

Problem 4: My mass spectrum shows peaks corresponding to a mass difference of ~18.5 Da from my target product.
  • Causality: This is indicative of a chlorinated side product . The tosylate is an excellent leaving group, and the chloride ion (Cl-) generated from TsCl can act as a nucleophile, displacing the tosylate group to form an alkyl chloride.[9] This is more common when using certain catalysts like DMAP or with substrates that can form stable carbocation intermediates, but it can occur with primary alcohols.[8][9]

  • Identification:

    • Mass Spectrometry: The key is the isotopic pattern. Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. The mass spectrum will show two peaks for the chlorinated species: one for the M+ ion and another for the M+2 ion, with a relative intensity of about 3:1.

    • 1H NMR: The methylene protons adjacent to the chlorine (-CH2-Cl) will appear at a different chemical shift (typically around 3.6-3.7 ppm) compared to those next to a tosylate (-CH2-OTs, ~4.1-4.2 ppm).

  • Corrective Actions:

    • Temperature Control: Avoid heating the reaction, as higher temperatures can promote this substitution.

    • Base Selection: Using pyridine, which forms a pyridinium hydrochloride salt, may sequester the chloride ion more effectively than other bases.

    • Purification: Column chromatography is typically effective for separating the chlorinated byproduct from the desired tosylate.

Diagrams: Reaction Pathways and Troubleshooting Workflow

Synthesis_Pathway PEG Pentaethylene Glycol HO-(CH2CH2O)5-H Product Pentaethylene Glycol Di(p-toluenesulfonate) TsO-(CH2CH2O)5-Ts PEG->Product Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) (2.2 eq) TsCl->Product Base Pyridine or TEA (>2.2 eq) Salt 2 [Base-H]+Cl- Base->Salt Solvent Anhydrous Solvent (e.g., Pyridine, DCM) Byproduct 2 HCl Byproduct->Salt

Side_Products MonoTos Mono-tosylated Intermediate HO-(PEG)-OTs Incomplete Incomplete MonoTos->Incomplete Cyclization Cyclization MonoTos->Cyclization [High Dilution] Substitution Substitution MonoTos->Substitution + Cl- Condensation Condensation MonoTos->Condensation + HO-(PEG)-OH Start Pentaethylene Glycol + TsCl Start->MonoTos Step 1

Troubleshooting_Workflow start Crude Reaction Mixture tlc TLC Analysis (Monitor spot disappearance) start->tlc nmr 1H NMR Analysis (DMSO-d6)| Check for -OH peak (~4.56 ppm)| Check Ar-H vs PEG-H integration| Look for unexpected signals (alkene, -CH2Cl) tlc->nmr ms MS Analysis (ESI or MALDI)| Identify MW of all species| Check for Cl isotope pattern (M, M+2)| Look for cyclic product MW nmr->ms purify Purification (Column Chromatography) ms->purify

Analytical Protocols for Product and Side Product Identification

Protocol 1: 1H NMR Spectroscopy for Quantitative Analysis

1H NMR is the most powerful tool for assessing the outcome of the reaction. Using a deuterated solvent that allows for the visualization of hydroxyl protons is critical.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10-15 mg of the dried, crude reaction product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[19]

    • DMSO-d6 is recommended because it prevents the rapid exchange of hydroxyl protons, allowing them to be observed as a clean, well-resolved peak.[18]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum on a 300 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.[19]

  • Data Analysis & Interpretation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the characteristic peaks summarized in the table below.

    • Calculate the degree of tosylation by comparing the integral of the aromatic protons to the integral of the terminal methylene protons of the PEG chain.

Table 1: Key 1H NMR Signals in DMSO-d6

ProtonsFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityExpected Integration (Pure Di-tosylate)
Ar-H Tosyl Group7.75 - 7.80Doublet4H
Ar-H Tosyl Group7.45 - 7.50Doublet4H
-CH2-H Methylene adjacent to -OTs4.10 - 4.15Triplet4H
-CH2-H PEG Backbone3.40 - 3.60Multiplet16H
-CH3Tosyl Group2.40 - 2.45Singlet6H
Side Products to Watch For:
-OH Unreacted Hydroxyl Group~4.56Triplet0H
-CH2-H Methylene adjacent to -OH~3.65Multiplet0H
-CH2-H Methylene adjacent to -Cl~3.70Triplet0H
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

MS is invaluable for confirming the molecular weight of the main product and identifying the mass of any side products present in the mixture.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the crude product in a suitable solvent like methanol or acetonitrile.

    • For MALDI-TOF, co-crystallize a small amount of the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[21]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. PEG derivatives readily form adducts with sodium ([M+Na]+) or potassium ([M+K]+) ions, which are often more intense than the protonated molecule ([M+H]+).[20][22]

  • Data Analysis & Interpretation:

    • Calculate the expected masses for the desired product and potential side products (including Na+ and K+ adducts).

    • Compare the theoretical masses with the observed peaks in the spectrum.

    • Specifically look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) if a chlorinated byproduct is suspected.

References

  • Elimination of Tosyl
  • Quantitative Analysis of m-PEG10-Tos Conjugation by NMR: A Compar
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Anomalous behavior of tosylates in elimination reactions. (1980). Journal of Organic Chemistry.
  • Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. (n.d.). OrgoSolver.
  • Pentaethylene glycol di(p-toluenesulfon
  • Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. (n.d.).
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • Technical Support Center: Optimizing Pentaethylene Glycol Functionaliz
  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). (2017, September 18). Beilstein Journals.
  • Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). (2017, May 19).
  • Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. (n.d.).
  • Pentaethylene glycol di(p-toluenesulfon
  • Ether. (n.d.). Wikipedia.
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
  • PENTA(ETHYLENE GLYCOL)
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). NIH.
  • Cas 41024-91-3,PENTA(ETHYLENE GLYCOL)
  • Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate. (2016, September 6). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Tosylation of poly(ethylene glycol). (2014, March 20). Reddit.
  • Ch8 : Tosyl
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). MDPI.
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl.
  • Pentaethylene glycol di(p-toluenesulfon
  • The mass spectra of poly(ethylene glycols) (PEGs) highlighting the... (n.d.).
  • Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. (2022, December 7). TUE Research portal - Eindhoven University of Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Tosylation of Pentaethylene Glycol

Welcome to the technical support guide for the tosylation of pentaethylene glycol (PEG5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the tosylation of pentaethylene glycol (PEG5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the tosylation of alcohols, with a specific focus on a diol like pentaethylene glycol.

Q1: What is the fundamental purpose of tosylating an alcohol like pentaethylene glycol?

The primary goal of tosylation is to convert the hydroxyl (-OH) groups of the alcohol into p-toluenesulfonate esters (-OTs). The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making hydroxide a relatively strong base. By converting it to a tosylate, we create an excellent leaving group, as the p-toluenesulfonate anion is the conjugate base of a very strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is highly resonance-stabilized. This "activates" the carbon atom for subsequent nucleophilic substitution (SN2) reactions.[1][2]

Q2: What is the reaction mechanism, and what is the critical role of the base?

The reaction proceeds via a two-step mechanism. First, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride (TsCl) and displacing the chloride ion.[1] This step retains the stereochemistry at the carbon center.[2][3]

A base, typically pyridine or triethylamine (TEA), is essential for two reasons:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting alcohol or causing unwanted side reactions.

  • Nucleophilic Catalyst (in the case of pyridine): Pyridine is more nucleophilic than the alcohol and can rapidly attack TsCl to form a highly reactive N-tosylpyridinium chloride intermediate.[4][5] This intermediate is a more potent tosylating agent, which is then attacked by the alcohol to form the desired tosylate product.[6][7]

Tosylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack on TsCl cluster_step2 Step 2: Deprotonation by Base PEG_OH R-OH (Pentaethylene Glycol) TsCl Ts-Cl (Tosyl Chloride) PEG_OH->TsCl Attacks S Intermediate1 R-O(H+)-Ts Chloride Cl- TsCl->Chloride Cl leaves Intermediate1_2 R-O(H+)-Ts Intermediate1->Intermediate1_2 Intermediate Base Base (e.g., Pyridine) Base_H Base-H+ Base->Intermediate1_2 Deprotonates O Product R-OTs (Tosylate Product) Intermediate1_2->Product

Caption: General mechanism for the tosylation of an alcohol.
Q3: How can I control the reaction to favor mono-tosylation over di-tosylation of pentaethylene glycol?

Achieving regioselectivity with a symmetric diol like PEG5 requires careful control of stoichiometry and reaction conditions.

  • For Di-tosylation: Use a molar excess of tosyl chloride (e.g., 2.2 to 2.5 equivalents) and the base to ensure both hydroxyl groups react completely.

  • For Mono-tosylation: The key is to use the diol as the limiting reagent. Employ a large excess of pentaethylene glycol relative to tosyl chloride (1 equivalent).[8] Additionally, the slow, dropwise addition of the TsCl solution to the cooled diol solution helps maintain a low concentration of the tosylating agent, statistically favoring the reaction at only one end of the glycol chain.[8]

Q4: How does temperature influence the reaction's outcome?

Temperature is a critical parameter for success.

  • Low Temperature (0 °C to -10 °C): Initiating and often maintaining the reaction at low temperatures is standard practice.[9] This controls the initial exothermic reaction between TsCl and the base, enhances selectivity, and crucially, minimizes the formation of side products and the decomposition of the desired tosylate.[9]

  • Elevated Temperature (Room Temperature or higher): While sometimes necessary for sterically hindered or less reactive alcohols, increasing the temperature significantly raises the risk of side reactions.[9] The most common side reaction is the formation of an alkyl chloride, where the chloride ion attacks the newly formed tosylate.[9][10]

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.

Troubleshooting_Flow cluster_LowYield Causes & Solutions for Low Yield cluster_Chlorination Causes & Solutions for Chlorination cluster_Incomplete Causes & Solutions for Incomplete Reaction cluster_Decomposition Causes & Solutions for Decomposition Start Problem Encountered LowYield Low or No Yield Start->LowYield Chlorination Chlorinated Byproduct Formed (Confirmed by MS/NMR) Start->Chlorination Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete Decomposition Reaction Mixture Darkens/ Decomposition Start->Decomposition LY_Cause1 Moisture Contamination? (TsCl Hydrolysis) LowYield->LY_Cause1 LY_Cause2 Base Ineffective? LowYield->LY_Cause2 Cl_Cause1 High Temperature? Chlorination->Cl_Cause1 Cl_Cause2 Solvent Choice? (e.g., DMF, DMSO) Chlorination->Cl_Cause2 Inc_Cause1 Insufficient Reagents? Incomplete->Inc_Cause1 Inc_Cause2 Low Reactivity? Incomplete->Inc_Cause2 Dec_Cause1 Temperature Too High? Decomposition->Dec_Cause1 LY_Sol1 Solution: Use anhydrous solvents/reagents & inert atm. LY_Cause1->LY_Sol1 LY_Sol2 Solution: Use fresh, dry base. Consider DMAP as catalyst. LY_Cause2->LY_Sol2 Cl_Sol1 Solution: Maintain reaction at 0°C or lower. Cl_Cause1->Cl_Sol1 Cl_Sol2 Solution: Switch to inert solvent like DCM or Chloroform. Cl_Cause2->Cl_Sol2 Inc_Sol1 Solution: Check molar ratios. Use slight excess of TsCl. Inc_Cause1->Inc_Sol1 Inc_Sol2 Solution: Allow to warm to RT slowly. Increase reaction time. Inc_Cause2->Inc_Sol2 Dec_Sol1 Solution: Ensure efficient cooling during reagent addition and reaction. Dec_Cause1->Dec_Sol1

Caption: Troubleshooting logic for PEG5 tosylation.
Q5: My yield is very low, and TLC/LCMS shows mostly baseline material or starting alcohol. What went wrong?

Low yields can often be traced back to reagent deactivation or suboptimal conditions.

Potential Cause Explanation Recommended Solution
Moisture Contamination Tosyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive p-toluenesulfonic acid.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Ineffective Base The base may be old, hydrated, or not strong enough to effectively catalyze the reaction and neutralize HCl.Use a fresh bottle of pyridine or triethylamine. Consider adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP), a highly effective acylation catalyst.[11][12]
Insufficient Reagents Incorrect stoichiometry can lead to incomplete conversion.Carefully verify the molar equivalents of all reagents. For di-tosylation, ensure at least 2.2 equivalents of TsCl are used.
Q6: My mass spec shows a peak corresponding to a chlorinated product instead of the tosylate. Why did this happen?

This is a classic side reaction where the tosylate, once formed, is displaced by a chloride ion in an SN2 reaction.[13]

Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures provide the activation energy needed for the chloride ion (a relatively weak nucleophile) to displace the excellent tosylate leaving group.[9]Maintain the reaction temperature at 0 °C or below for the entire duration. Add reagents slowly to control any exotherms.
Choice of Solvent Polar aprotic solvents like DMF and DMSO are known to promote this side reaction.[10] They solvate the cation of the pyridinium hydrochloride salt, leaving a "naked" and more nucleophilic chloride anion that can readily attack the tosylated intermediate.[10]Switch to a less polar, inert solvent such as dichloromethane (DCM), chloroform, or toluene.[10]
Q7: I am having difficulty purifying the final product. It's a sticky oil, and column chromatography is difficult.

Pentaethylene glycol ditosylate can be a viscous liquid or a low-melting solid, making purification challenging.[14]

  • Thorough Workup is Key: Before any chromatography, ensure the crude product is thoroughly washed. A typical aqueous workup involves washing the organic layer sequentially with cold 1M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.[9]

  • Precipitation/Recrystallization: Instead of chromatography, try precipitating the product. After concentrating the washed organic layer, dissolve the crude oil in a minimal amount of a good solvent (like DCM) and add it dropwise to a large volume of a cold anti-solvent (like diethyl ether or a hexane/ether mixture).[8] The desired tosylate should precipitate out and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of Pentaethylene Glycol Di(p-toluenesulfonate)

This protocol is optimized for the di-tosylation of pentaethylene glycol.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition cluster_workup 3. Workup & Isolation Setup Combine PEG5 and Pyridine in anhydrous DCM under N2. Cool Cool reaction vessel to 0 °C in an ice bath. Setup->Cool Prep_TsCl Dissolve TsCl in anhydrous DCM. Add_TsCl Add TsCl solution dropwise to the cooled PEG5 mixture over 30-60 minutes. Prep_TsCl->Add_TsCl Stir Stir at 0 °C for 2h, then allow to warm to RT and stir overnight. Add_TsCl->Stir Quench Pour mixture into ice-cold water. Stir->Quench Monitor by TLC Extract Separate layers. Extract aqueous layer with DCM (2x). Quench->Extract Wash Combine organic layers. Wash with: 1. Cold 1M HCl (2x) 2. Sat. NaHCO3 3. Brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate in vacuo. Wash->Dry Purify Purify crude product by precipitation or chromatography. Dry->Purify

Caption: Experimental workflow for PEG5 di-tosylation.

Materials:

  • Pentaethylene glycol (PEG5, 1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 2.5 eq)

  • Anhydrous Pyridine (5.0 eq) or Anhydrous Triethylamine (5.0 eq) with DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

Procedure:

  • Under an inert atmosphere (N₂), dissolve pentaethylene glycol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (5.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (2.5 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the stirring PEG5 solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to slowly warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold water.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine all organic layers and wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material as described in the troubleshooting section (Q7).

References

Optimization

Technical Support Center: Preventing Degradation of Tosyl Groups During Reaction Workup

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile p-toluenesulfony...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile p-toluenesulfonyl (tosyl) group in their synthetic workflows. While invaluable as both a protecting group for amines and an activating group for alcohols, the tosyl group can be unexpectedly labile under certain workup conditions.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, helping you preserve the integrity of your tosylated compounds and maximize your yields.

Frequently Asked Questions & Troubleshooting
Q1: What are the primary causes of tosyl group degradation during a typical reaction workup?

The degradation of a tosyl group, particularly when it's part of a tosylate ester (R-OTs), is most often a result of nucleophilic attack or hydrolysis.[4] The sulfur atom in the tosyl group is highly electrophilic, making it susceptible to reaction with nucleophiles present during the workup.

Key factors include:

  • pH: Both strongly acidic and strongly basic conditions can promote the cleavage of tosylates.[4] Strong acids can catalyze hydrolysis, while strong bases can act as nucleophiles or promote elimination side reactions.[2][4] N-tosyl groups (sulfonamides) are generally more robust but can be cleaved under strongly acidic or reductive conditions.[1][5]

  • Nucleophiles: Water is the most common nucleophile encountered during an aqueous workup, leading to hydrolysis back to the parent alcohol. Other nucleophiles, such as residual amines from the reaction or certain buffer components, can also displace the tosylate group.

  • Temperature: Elevated temperatures during a workup, such as concentrating a solution in the presence of residual acidic or basic impurities, can significantly accelerate the rate of degradation.[4] Benzyl tosylates are particularly known for their thermal instability.[4][6]

  • Solvent: Protic solvents like water or methanol can participate in solvolysis reactions, cleaving the tosylate.[4]

Q2: After my aqueous workup, TLC analysis shows a new, more polar spot that wasn't in the initial reaction mixture. What is this and why did it form?

This new, more polar spot is almost certainly the parent alcohol from which the tosylate was formed. Its appearance indicates that the tosyl group has been hydrolyzed. This occurs when water, acting as a nucleophile, attacks the electrophilic sulfur atom of the tosylate, leading to the displacement of the tosyl group and regeneration of the alcohol's hydroxyl functionality.

The mechanism for this common degradation pathway is illustrated below.

Caption: Hydrolysis of a tosylate ester during aqueous workup.

Q3: How can I perform an aqueous workup while minimizing the risk of tosylate hydrolysis?

When an aqueous workup is necessary, speed, temperature control, and pH neutrality are critical. A "gentle" aqueous workup can significantly reduce degradation.

  • Cooling: Before adding any aqueous solution, cool the reaction mixture in an ice bath (0 °C). This slows the rate of potential hydrolysis.

  • Quenching (if applicable): If the reaction contains unreacted reagents (e.g., tosyl chloride), quench them appropriately before adding water. For excess TsCl, a small amount of a hindered amine or even filtration through a pad of cellulose can be effective.[7]

  • Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutral Washes: Instead of washing with acidic or basic solutions, perform washes with neutral, high ionic strength solutions.

    • Wash 1: Saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any acid (like HCl or TsOH byproducts) without creating a strongly basic environment.[8]

    • Wash 2: Deionized Water.

    • Wash 3: Saturated aqueous sodium chloride (Brine). This wash helps to remove residual water from the organic layer and breaks up emulsions.[9]

  • Minimize Contact Time: Perform each wash quickly and efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Drying and Concentration: Promptly dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at low temperature (e.g., < 40 °C).

Q4: My tosylate is extremely sensitive to water. What are some effective non-aqueous workup strategies?

For highly labile tosylates, avoiding water altogether is the best strategy. The choice of method depends on the physical properties of your product and the impurities present.

This is an excellent method for removing polar, solid byproducts (like triethylammonium hydrochloride) from a soluble product.

Silica Plug Workflow cluster_0 Filtration Step start Crude Reaction Mixture (in organic solvent) prep_plug Prepare Silica Plug (Sintered funnel with a 2-3 inch pad of silica gel) elute Elute Mixture Through Plug (using reaction solvent or a slightly more polar eluent) start->elute collect Collect Filtrate (contains purified tosylate) elute->collect concentrate Concentrate Filtrate (under reduced pressure) collect->concentrate product Isolated Tosylate Product concentrate->product

Caption: Workflow for a non-aqueous silica plug filtration.

  • Prepare the Plug: Place a sintered glass funnel on a collection flask. Add a 2-3 inch layer of silica gel to the funnel. Gently tap the side to pack the silica.

  • Pre-wet the Plug: Pass a small amount of the reaction solvent (e.g., dichloromethane) through the plug to wet it.

  • Load and Elute: Directly apply the crude reaction mixture to the top of the silica plug. Rinse the reaction flask with a small amount of solvent and add it to the plug.

  • Elution: Elute the product from the plug using the reaction solvent or a slightly more polar solvent system. The polar impurities will remain adsorbed on the silica.

  • Collection and Concentration: Collect the filtrate containing the purified tosylate and concentrate it under reduced pressure.

If your tosylated product is a solid, you can often induce its precipitation by adding a non-polar solvent (e.g., hexanes, pentane) to the crude reaction mixture (dissolved in a solvent like dichloromethane). The non-polar "anti-solvent" will decrease the solubility of your polar product, causing it to crystallize or precipitate out, leaving many impurities behind in the solution. The solid can then be collected by filtration and further purified by recrystallization if necessary.

Q5: How does the stability of a tosyl-protected amine (N-Ts) compare to a tosylated alcohol (O-Ts) during workup?

This is a critical distinction. The sulfonamide bond in a tosyl-protected amine is significantly more stable than the sulfonate ester bond in a tosylated alcohol.[1][2] This robustness is a key reason for its use as a protecting group.

ConditionO-Tosyl Group (Tosylate) StabilityN-Tosyl Group (Sulfonamide) StabilityRationale
Mild Aqueous Base (e.g., NaHCO₃ wash)Generally stable, but risk of hydrolysis increases with time/heat.Very Stable The sulfonamide is less electrophilic and the N-S bond is stronger than the O-S bond.
Strong Aqueous Base (e.g., NaOH, KOH)Unstable. Prone to hydrolysis and/or elimination (E2) reactions.[4]Very Stable Resists hydrolysis under all but the most forcing conditions.
Mild Aqueous Acid (e.g., dilute HCl wash)Generally stable, but risk of hydrolysis exists.Very Stable The sulfonamide is resistant to mild acidic conditions.
Strong Aqueous Acid (e.g., conc. HBr, H₂SO₄)Unstable. Prone to hydrolysis (SN1 or SN2).[4]Labile. Can be cleaved under harsh acidic conditions (e.g., HBr/AcOH).[1][10]Strong acids can protonate the sulfonamide, facilitating cleavage.
Reductive Conditions (e.g., Na/NH₃, SmI₂)Not a standard cleavage method.Labile. Can be cleaved by specific reducing agents.[1][11]This is a standard deprotection method for N-tosyl groups.

Key Takeaway: For routine workups involving mild acid or base washes, N-tosyl groups are exceptionally stable. The primary concern for degradation during workup almost always applies to O-tosyl groups (tosylates).

References
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Tetrahedron. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]

  • RSC Publishing. (n.d.). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Retrieved from [Link]

  • RSC Publishing. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Semantic Scholar. (n.d.). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Reddit. (2024). Can somebody link a procedure for making alkyl tosylates with TsCl? : r/chemhelp. Retrieved from [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions - Alcohols - MCAT Content. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Efficiency in PROTAC Linker Conjugation

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. As pioneers in targeted protein degradation, we understand that the synthesis of a potent Proteolysis Targeting Chimera...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. As pioneers in targeted protein degradation, we understand that the synthesis of a potent Proteolysis Targeting Chimera (PROTAC) is a nuanced process. The chemical linker, which connects the warhead and the E3 ligase ligand, is far more than an inert spacer; its synthesis is a critical step where efficiency can make or break a project timeline.[1] A failed or low-yielding conjugation reaction not only consumes valuable materials but also casts doubt on the subsequent biological data.

This guide is structured to provide direct, actionable solutions to the common challenges researchers face during PROTAC linker conjugation. We will delve into the causality behind these issues and provide field-proven protocols to help you navigate the complexities of synthesizing these heterobifunctional molecules.

Troubleshooting Guide: Overcoming Common Conjugation Hurdles

This section addresses specific, practical issues encountered during the synthesis of PROTACs. Each question is followed by a detailed explanation of potential causes and a series of recommended solutions.

Question 1: My amide coupling reaction for linker conjugation has a very low yield or is failing completely. What are the primary causes and how can I fix it?

This is the most frequent challenge in PROTAC synthesis. Amide bond formation, while a cornerstone of medicinal chemistry, becomes complicated due to the often large and sterically hindered nature of the warhead and E3 ligase ligand fragments.[2]

Potential Causes & Solutions:

  • Steric Hindrance: The bulky nature of your ligands can physically block the reactive centers (the carboxylic acid and the amine) from approaching each other.[2]

    • Causality: Standard coupling reagents may not be potent enough to overcome the high activation energy required for sterically demanding couplings.

    • Solution: Switch to a more powerful coupling reagent system. Urnonium/aminium-based reagents are highly effective in these scenarios.

Reagent SystemBaseSolventRationale & Key Considerations
HATU / HBTU DIPEA or 2,4,6-CollidineDMF, NMPIndustry Standard for Difficult Couplings. Forms a highly reactive O-acylisourea intermediate. Use collidine if your amine is a hydrochloride salt to avoid side reactions.[3]
COMU DIPEADMF, NMPHigh Potency & Reduced Epimerization. Generally considered more powerful than HATU/HBTU and can be advantageous for chiral starting materials.
EDC / HOBt DIPEADCM, DMFClassic Carbodiimide Method. While common, it can be less effective for severely hindered couplings compared to HATU or COMU.
  • Poor Solubility of Reactants: PROTAC fragments are often large, lipophilic molecules with poor solubility, even in organic solvents like DMF.[4] If a reactant is not fully dissolved, the reaction cannot proceed efficiently.

    • Causality: The reaction is occurring in a heterogeneous mixture, limiting the effective concentration of the reactants.

    • Solution:

      • Change Solvent: If solubility in DMF is poor, switch to a stronger, more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[3]

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly improve solubility and reaction rate. Monitor for potential degradation of sensitive functional groups.

      • Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution.

  • Integrity of Starting Materials: The purity and stability of your ligands and linker are paramount.

    • Causality: Degradation products or residual impurities (like TFA from a previous purification step) can interfere with the reaction.[3]

    • Solution:

      • Verify Purity: Before starting, confirm the identity and purity of all starting materials via LC-MS and ¹H NMR.[3]

      • Neutralize TFA Salts: If your amine-containing fragment is a TFA salt, the acidic counterion will neutralize the base (like DIPEA), stalling the reaction. Add an extra equivalent of base to compensate or perform a pre-reaction neutralization.[3]

Question 2: My "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) reaction is inefficient. What should I troubleshoot?

Click chemistry is a powerful, high-yielding reaction ideal for modular PROTAC synthesis.[5] However, its efficiency depends heavily on the quality of the catalyst and reactants.

Potential Causes & Solutions:

  • Catalyst Oxidation/Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.

    • Causality: Insufficient reducing agent or exposure to air prevents the catalytic cycle from proceeding.

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.

      • Degas Solvents: Degas your reaction solvent (e.g., by bubbling nitrogen or argon through it for 15-20 minutes) before adding the catalyst and reactants to remove dissolved oxygen.

      • Use a Cu(I) Ligand: Ligands like TBTA or BTTAA not only stabilize the Cu(I) catalyst against oxidation but also accelerate the reaction.

  • Impurity in Reactants: Trace impurities in the azide or alkyne starting materials can poison the copper catalyst.

    • Causality: Coordinating impurities (e.g., thiols, phosphines) can bind tightly to the copper catalyst, rendering it inactive.

    • Solution: Ensure high purity of your starting materials. If necessary, re-purify the azide or alkyne fragment before the click reaction.

Question 3: My reaction appears complete by LC-MS, but my isolated yield after purification is very low. What's happening?

This issue often points to challenges during workup and purification, a common problem when working with flexible, polar linkers like polyethylene glycol (PEG).

Potential Causes & Solutions:

  • Product Loss During Aqueous Workup: PROTACs containing hydrophilic PEG linkers can have partial water solubility, leading to product loss in the aqueous phase during extraction.[3]

    • Causality: The amphipathic nature of the PROTAC allows it to partition into both the organic and aqueous layers.

    • Solution:

      • Salt Out the Product: Use a saturated brine (NaCl) solution instead of pure water for the aqueous wash. This increases the polarity of the aqueous phase, forcing the PROTAC into the organic layer.

      • Back-Extract: After the initial separation, extract the aqueous layer again with fresh organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.

  • Difficulties with Silica Gel Chromatography: The polar PEG chain can cause the PROTAC to streak or irreversibly bind to silica gel.[3]

    • Causality: The ether oxygens in the PEG linker interact strongly with the acidic silanol groups on the silica surface.

    • Solution:

      • Switch to Reverse-Phase Chromatography: Reverse-phase (C18) HPLC is the preferred method for purifying PROTACs, especially those with PEG linkers.

      • Modify Normal-Phase Conditions: If you must use normal-phase silica, consider adding a small amount of a polar modifier like methanol or a base like triethylamine to the mobile phase to reduce streaking.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical reactions used for PROTAC linker conjugation?

The two most prevalent strategies are amide bond formation and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[5][6]

  • Amide Coupling: Robust and well-understood, but can be challenging with sterically hindered fragments.

  • Click Chemistry: Highly efficient and bio-orthogonal, offering a modular approach where the two halves of the PROTAC can be synthesized separately and then joined at the end.[5] This is particularly valuable for creating libraries of PROTACs with varying linker lengths.[6]

Q2: How does the choice of linker (e.g., PEG vs. alkyl chain) affect the conjugation reaction itself?

The linker's composition primarily affects the physicochemical properties of the final PROTAC and the starting materials, which in turn impacts the reaction conditions.[1][7]

  • PEG Linkers: Increase the polarity and often the solubility of the linker-fragment in common organic solvents. However, they make purification by normal-phase chromatography more difficult.[3][8]

  • Alkyl Linkers: Are more hydrophobic, which can decrease solubility in polar solvents like DMF but may simplify purification by standard silica gel chromatography. Hydrophobic linkers generally improve cell permeability.[9]

Q3: When should I consider changing the linker attachment point on my warhead or E3 ligand?

The linker attachment point, or "exit vector," is a critical parameter for successful ternary complex formation and subsequent degradation.[6][9] You should consider changing it if:

  • Conjugation Fails Repeatedly: If you have exhausted options for optimizing the chemical reaction, the attachment point may be so sterically hindered that conjugation is impossible.

  • The Final PROTAC is Inactive: Even if synthesis is successful, an incorrect attachment point can orient the warhead and E3 ligase in a way that prevents the formation of a productive ternary complex, leading to no protein degradation.[5] Analysis of the ligand's binding pose in its protein pocket can reveal alternative solvent-exposed positions suitable for linker attachment.[5]

Q4: Can poor solubility of my warhead or E3-ligand-linker fragment cause low conjugation efficiency? How can I address this?

Absolutely. Poor solubility is a major cause of low reaction efficiency.[4] If one of the reactants is not fully dissolved, the reaction kinetics will be extremely slow.

  • Diagnosis: Visually inspect the reaction mixture. If it is cloudy or contains suspended solids, you have a solubility problem.

  • Solutions:

    • Use a Stronger Solvent: Switch from DCM or DMF to NMP or DMSO.[3]

    • Add a Co-solvent: Sometimes adding a small percentage of a solubilizing co-solvent can help.

    • Increase Temperature: As mentioned previously, warming the reaction can dramatically improve solubility.

    • Synthesize in a Different Order: Sometimes, conjugating the linker to the less soluble fragment first can create an intermediate with better solubility properties for the final coupling step.

Visualizations & Diagrams

G cluster_start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_end start Low Conjugation Yield Observed check_lcms Analyze Crude Reaction by LC-MS start->check_lcms incomplete Incomplete Reaction: Starting Material Remains check_lcms->incomplete No complex_mix Complex Mixture: Side Products Formed check_lcms->complex_mix Maybe complete Clean Conversion: Product Formed, Low Isolated Yield check_lcms->complete Yes solubility Improve Solubility (NMP, Temp ↑) incomplete->solubility protect Use Protecting Groups complex_mix->protect workup Optimize Workup (Brine Wash) complete->workup reagents Change Coupling Reagents (e.g., HATU, COMU) solubility->reagents purity Verify Starting Material Purity reagents->purity success Successful Conjugation purity->success conditions Lower Temperature protect->conditions conditions->success purify Change Purification (Reverse Phase HPLC) workup->purify purify->success

Caption: Troubleshooting workflow for low PROTAC conjugation yield.

G cluster_reactants cluster_intermediates cluster_products RCOOH Carboxylic Acid (Ligand 1 + Linker) ActiveEster Activated O-Acylisourea Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide PROTAC (Amide Bond Formed) ActiveEster->Amide + Amine (Nucleophilic Attack) Amine Amine (Ligand 2) Urea Urea Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

G cluster_good Productive Complex cluster_bad Non-Productive States POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase E3->PROTAC OptimalLinker Optimal Linker (Correct Length & Rigidity) PROTAC->OptimalLinker ShortLinker Linker Too Short or Too Rigid PROTAC->ShortLinker LongLinker Linker Too Long or Too Flexible PROTAC->LongLinker GoodComplex Stable Ternary Complex (Efficient Degradation) OptimalLinker->GoodComplex BadComplex1 Steric Clash (No Ternary Complex) BadComplex2 Unstable Complex (No Degradation) ShortLinker->BadComplex1 LongLinker->BadComplex2

Caption: Impact of linker properties on ternary complex formation.

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a carboxylic acid-functionalized component to an amine-functionalized component, a common and often challenging step in PROTAC synthesis.

Materials:

  • Carboxylic acid-containing fragment (1.0 eq)

  • Amine-containing fragment (1.1 - 1.2 eq)

  • HATU (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid-containing fragment in anhydrous DMF (or NMP).

  • Pre-activation: Add HATU to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step generates the highly reactive acylisourea ester.

  • Amine Addition: Add a solution of the amine-containing fragment in a minimal amount of anhydrous DMF to the reaction flask.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours using LC-MS (see Protocol 2). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (as determined by LC-MS), dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, typically reverse-phase HPLC for polar PROTACs.

Protocol 2: Monitoring Reaction Progress and Confirming Product Identity using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring reaction progress and confirming the mass of the desired product.

Methodology:

  • Sampling: At each time point, withdraw a small aliquot (a few microliters) from the reaction mixture.

  • Quenching & Dilution: Quench the aliquot in a vial containing a larger volume of a solvent like acetonitrile or methanol. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Injection: Inject the diluted sample onto the LC-MS system.

  • Analysis:

    • Chromatogram (LC): Observe the peaks in the chromatogram. As the reaction progresses, the peaks corresponding to your starting materials should decrease in area, while a new peak corresponding to your product should appear and grow.

    • Mass Spectrum (MS): Examine the mass spectrum associated with the new product peak. Look for the molecular ion ([M+H]⁺ or [M+Na]⁺) that corresponds to the calculated exact mass of your target PROTAC.

  • Confirmation of Completion: The reaction is considered complete when the peak for the limiting starting material is no longer visible or its area remains constant over two consecutive time points.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

  • Shcheglovitova, O. N., & Shcheglovitov, D. V. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceutical Chemistry Journal, 54, 881–893. [Link]

  • Maple, H., et al. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies, 46, 100349. [Link]

  • Troup, R. I., et al. (2020). Figure: Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-345. [Link]

  • University of Dundee. (2021). Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Website. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 63(1), 152-177. [Link]

  • Monti, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6485–6502. [Link]

Sources

Optimization

How to handle hygroscopic Pentaethylene glycol di(p-toluenesulfonate) in experiments

Technical Support Center: Pentaethylene Glycol di(p-toluenesulfonate) Welcome to the technical support guide for Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pentaethylene Glycol di(p-toluenesulfonate)

Welcome to the technical support guide for Pentaethylene glycol di(p-toluenesulfonate). This resource is designed for researchers, chemists, and drug development professionals to address the unique handling challenges posed by the hygroscopic nature of this versatile reagent. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common questions and issues encountered when working with Pentaethylene glycol di(p-toluenesulfonate).

Q1: I've seen "hygroscopic" on the data sheet. What does this practically mean for my experiments?

A: "Hygroscopic" means that Pentaethylene glycol di(p-toluenesulfonate) readily absorbs and retains moisture directly from the atmosphere.[1][2][3][4] For a high-purity reagent like this, moisture exposure is not a trivial issue. It can lead to several critical problems that compromise your experimental outcome:

  • Chemical Degradation: The primary issue is the hydrolysis of the tosylate (a sulfonate ester) functional groups.[5] Water acts as a nucleophile, attacking the sulfur atom and cleaving the ester bond. This converts the tosylate back into its parent pentaethylene glycol and p-toluenesulfonic acid. Since the tosylate group is the intended leaving group in nucleophilic substitution reactions, its cleavage renders the reagent inactive for its primary purpose.[6][7]

  • Inaccurate Stoichiometry: When you weigh the reagent, you may inadvertently be weighing a significant amount of absorbed water. This leads to a lower-than-calculated molar quantity of the active reagent being added to your reaction, causing inaccurate stoichiometry, reduced yields, and potentially incomplete reactions.[8]

  • Physical State Alteration: The compound is typically a viscous liquid or a solid-liquid mixture.[3] Upon absorbing moisture, it can become stickier, more fluid, or clump together, making it difficult to handle and dispense accurately.[4]

Q2: What is the definitive protocol for storing this reagent to maintain its integrity?

A: Proper storage is the first line of defense against degradation. Simply placing it on a shelf is insufficient.

  • Primary Containment: Always keep the reagent in its original, tightly sealed container.[1][2] After each use, ensure the cap is securely fastened immediately.

  • Secondary Containment (Mandatory): Store the sealed container inside a desiccator containing an active desiccant like silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. This creates a dry micro-environment. Alternatively, storage within a controlled-atmosphere glove box is an excellent practice.[4][8]

  • Temperature Control: For long-term storage, refrigeration at 2-8°C is recommended to slow down any potential degradation pathways.[3] Some sources also suggest -20°C for maximum preservation.[9] Crucially, always allow the container to warm to ambient room temperature before opening. This prevents atmospheric moisture from condensing on the cold reagent.

ParameterRecommended ConditionRationale
Atmosphere Dry / InertPrevents hygroscopic moisture absorption and subsequent hydrolysis.
Temperature 2-8°C (or -20°C long-term)Reduces kinetic rate of potential degradation.[3][9]
Container Tightly sealed, original vialMinimizes exposure to ambient air.[1]
Location Desiccator or Glove BoxProvides a secondary barrier against humidity.[4][8]
Q3: My reaction yield is low and inconsistent. Could improper handling during weighing be the cause?

A: Absolutely. This is a classic symptom of moisture contamination. The tosylate groups are excellent leaving groups, making the compound highly reactive and susceptible to hydrolysis.[5][10] To ensure accuracy and reactivity, a stringent handling protocol is necessary.

  • Equilibration: Remove the reagent container from cold storage and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents condensation upon opening.

  • Prepare Your Workspace: All tools (spatulas, syringes, weigh boats) and glassware must be scrupulously dried. Oven-drying glassware at >120°C for several hours and allowing it to cool in a desiccator is standard practice.

  • Inert Atmosphere is Ideal: The best practice is to handle and weigh the reagent inside a glove box or glove bag under an inert atmosphere (e.g., Argon or Nitrogen).[11]

  • "Work Fast" Technique (If no glove box is available):

    • Have your pre-dried, tared reaction vessel ready on the balance.

    • Briefly open the reagent container, quickly remove the approximate amount needed, and close the container immediately.

    • Add the reagent to your vessel, record the weight, and seal the vessel. Minimize the time the stock bottle is open to the air to less than 30 seconds.

  • Seal and Store: Immediately purge the headspace of the stock bottle with an inert gas (like Argon) before tightly resealing. Place it back into the desiccator for storage.

The following workflow diagram illustrates the critical decision points and actions for proper handling.

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction Setup Storage Store Tightly Sealed in Desiccator at 2-8°C Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate Start of Experiment GloveBox Glove Box Available? Equilibrate->GloveBox Prep_Tools Prepare Oven-Dried Glassware & Tools Prep_Tools->GloveBox Weigh_Inert Weigh Reagent Under Inert Gas GloveBox->Weigh_Inert Yes Weigh_Fast Weigh Quickly (<30s exposure) GloveBox->Weigh_Fast No Add_Solvent Add Anhydrous Solvent Under Inert Gas Weigh_Inert->Add_Solvent Weigh_Fast->Add_Solvent Reseal Purge Headspace, Reseal & Store Bottle Add_Solvent->Reseal

Caption: Ideal experimental workflow for handling hygroscopic reagents.

Q4: How can I troubleshoot a failed reaction involving Pentaethylene glycol di(p-toluenesulfonate)?

A: If a reaction fails or provides a poor yield, systematically review your procedure. The tosylate group is an excellent leaving group, so failure often points to reagent integrity or reaction conditions rather than inherent lack of reactivity.[10][12]

Observed Problem Probable Cause Recommended Solution & Validation Step
No reaction / Starting material recovered Reagent Hydrolysis: The tosylate groups have been cleaved by moisture, rendering the reagent inert.1. Solution: Discard the suspect reagent and use a fresh, unopened bottle. Implement the stringent handling protocol described in Q3. 2. Validation: Before the next attempt, run a small analytical sample (e.g., by ¹H NMR) of the new reagent to confirm the presence of tosylate peaks and absence of large alcohol (pentaethylene glycol) signals.
Low Yield Incorrect Stoichiometry: Weighing was inaccurate due to absorbed water, leading to a substoichiometric amount of the reagent.1. Solution: Re-calculate reactant amounts and re-weigh the reagent using the inert atmosphere or "work fast" technique. 2. Validation: Ensure all other reagents, especially nucleophiles and bases, are pure and accurately weighed. Ensure solvents are rigorously anhydrous.
Formation of unexpected byproducts Competing Reactions: Water or other protic impurities are acting as competing nucleophiles.[5] Or, incompatible reagents (strong acids/bases) are causing degradation.[13][14]1. Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are free from water. 2. Validation: Review the full reaction scheme for incompatibilities. The tosylate is sensitive to both strong acids and bases which can catalyze degradation.[5]
Reaction works but is not reproducible Progressive Degradation: The main stock bottle is being compromised by repeated openings and exposure to ambient air.1. Solution: Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving a new bottle. 2. Validation: Use a fresh aliquot for each reaction to guarantee consistent reagent quality.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Pentaethylene Glycol Di(p-toluenesulfonate)

Welcome to the technical support center for the synthesis and scale-up of Pentaethylene glycol di(p-toluenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Pentaethylene glycol di(p-toluenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

Pentaethylene glycol di(p-toluenesulfonate) is a versatile bifunctional linker molecule widely used in various fields, including the synthesis of PROTACs, crown ethers, and calixarenes.[1][2] The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions.[3][4] While the synthesis is straightforward in principle, challenges can arise, particularly during scale-up. This guide provides practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of Pentaethylene glycol di(p-toluenesulfonate)?

The synthesis involves the tosylation of pentaethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA).[5] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. This displaces the chloride ion and forms a protonated tosylate. The base then deprotonates this intermediate to yield the final product and a salt byproduct.[3][5] A key advantage of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained.[4][6]

Q2: What are the critical safety precautions when handling p-toluenesulfonyl chloride (TsCl)?

TsCl is a corrosive and moisture-sensitive solid. It can cause severe skin irritation and eye damage.[7] Always handle TsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. TsCl reacts with water to release hydrochloric acid, so it should be stored in a dry, inert atmosphere.[10][9]

Q3: How can I monitor the progress of the tosylation reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5][11] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (pentaethylene glycol), the product (pentaethylene glycol di(p-toluenesulfonate)), and any potential mono-tosylated intermediate. The consumption of the starting alcohol and the formation of the product spot can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Q4: What are the most common impurities, and how can they be removed?

Common impurities include unreacted p-toluenesulfonyl chloride (TsCl), the mono-tosylated intermediate, and pyridinium or triethylammonium salts.[12]

  • Excess TsCl: Can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.

  • Mono-tosylated intermediate: Separation from the desired ditosylate can be challenging and often requires column chromatography on silica gel.[5] Optimizing the reaction conditions to favor complete disubstitution is the best approach.

  • Ammonium salts: These are typically water-soluble and can be removed by washing the organic layer with water or dilute acid (e.g., 0.5 M HCl to remove pyridine).[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Pentaethylene glycol di(p-toluenesulfonate).

Problem 1: Low Yield of the Ditosylated Product

Possible Causes & Solutions:

Cause Explanation & Solution
Incomplete Reaction The reaction may not have gone to completion. Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[5] For less reactive systems, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.[13]
Insufficient Reagents An inadequate amount of TsCl or base will result in incomplete conversion. Solution: Use a slight excess of TsCl (typically 1.2-1.5 equivalents per hydroxyl group) and base (1.5-2.0 equivalents per hydroxyl group) to drive the reaction to completion.[5][14]
Moisture Contamination TsCl is highly sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, rendering it unreactive.[9] Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for larger-scale reactions.[5]
Steric Hindrance While less of an issue with the primary hydroxyls of pentaethylene glycol, significant steric hindrance in other substrates can slow the reaction rate.[13] Solution: Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for less reactive alcohols.[5][15]
Problem 2: Formation of Significant Amounts of Mono-tosylated Intermediate

Possible Causes & Solutions:

Cause Explanation & Solution
Stoichiometry Using an insufficient amount of TsCl will lead to the formation of the mono-tosylated product. Solution: Ensure at least 2.4-3.0 equivalents of TsCl are used for each equivalent of pentaethylene glycol.
Slow Addition of TsCl Adding TsCl too slowly can favor mono-tosylation, especially at the beginning of the reaction. Solution: While portion-wise addition is recommended to control the exotherm, ensure the additions are not overly prolonged.[16]
Low Reaction Temperature Very low temperatures can slow the second tosylation step more than the first. Solution: While the reaction is typically started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[14]
Problem 3: Product Degradation or Side Reactions

Possible Causes & Solutions:

Cause Explanation & Solution
Formation of Alkyl Chlorides In some cases, the tosylate can be displaced by the chloride ion generated during the reaction, especially in polar aprotic solvents like DMF.[15][17] Solution: Use non-polar solvents like dichloromethane (DCM) or chloroform.[17] If a polar solvent is necessary, consider using a non-chloride source of base or a tosylating agent that does not generate chloride, though this complicates the standard procedure.
Hydrolysis of the Tosyl Group The tosyl group can hydrolyze back to a hydroxyl group in the presence of water, especially under non-neutral pH conditions.[13] Solution: Ensure all workup steps are performed promptly and that the final product is stored in a dry environment.
Problem 4: Difficulties with Product Purification and Isolation

Possible Causes & Solutions:

Cause Explanation & Solution
Product is an Oil or Viscous Liquid Pentaethylene glycol di(p-toluenesulfonate) can be a viscous liquid or a low-melting solid, making crystallization difficult.[18] Solution: Purification by column chromatography on silica gel is the most reliable method.[5] If the product is an oil, ensure it is thoroughly dried under high vacuum to remove residual solvents.
Emulsion Formation During Workup The presence of salts and the PEG backbone can sometimes lead to emulsions during aqueous washes. Solution: Add brine to the aqueous layer to break up emulsions. Allow the layers to separate for a longer period.
Inconsistent TLC Results The presence of pyridine can cause streaking on TLC plates, obscuring the results.[12] Solution: Before running a TLC, take a small aliquot of the reaction mixture, dilute it with DCM, and wash it with a small amount of dilute HCl to remove the pyridine. Alternatively, after spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the pyridine.[12]

Experimental Protocols

General Protocol for the Synthesis of Pentaethylene glycol di(p-toluenesulfonate)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Pentaethylene glycol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (2.5 - 3.0 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (3.0 - 4.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • 0.5 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1.0 eq.) in anhydrous DCM (10 volumes).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or TEA, 3.0-4.0 eq.).[14]

  • Add p-toluenesulfonyl chloride (2.5-3.0 eq.) portion-wise, ensuring the internal temperature remains below 5-10 °C.[16]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[5][14] Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 0.5 M HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution (to remove excess TsCl), and brine.[5][12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Characterization

The purified pentaethylene glycol di(p-toluenesulfonate) can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the tosylate ester.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

Visualizations

Reaction Mechanism```dot

// Reactants PEG [label="Pentaethylene Glycol\n(R-OH)"]; TsCl [label="p-Toluenesulfonyl Chloride\n(TsCl)"]; Base [label="Base\n(e.g., Pyridine)"];

// Intermediates and Products Oxonium [label="Oxonium Ion\n[R-O(H+)-Ts]"]; Product [label="Pentaethylene Glycol Ditosylate\n(R-OTs)"]; Salt [label="Base-H+ Cl-"]; Chloride [label="Cl-", shape=plaintext];

// Reaction Flow PEG -> Oxonium [label="Nucleophilic Attack"]; TsCl -> Oxonium; Oxonium -> Product [label="Deprotonation"]; Base -> Product; TsCl -> Chloride [style=invis]; Product -> Salt [style=invis];

// Invisible nodes for layout {rank=same; PEG; TsCl; Base} {rank=same; Oxonium} {rank=same; Product; Salt} }

Caption: Experimental workflow for the synthesis of Pentaethylene glycol di(p-toluenesulfonate).

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Incomplete Reaction? check_reagents Check Reagent Stoichiometry (TsCl & Base) start->check_reagents Yes side_products Significant Side Products? start->side_products No check_moisture Ensure Anhydrous Conditions (Dry Glassware/Solvents) check_reagents->check_moisture check_time_temp Increase Reaction Time/ Allow to Warm to RT check_moisture->check_time_temp mono_tosyl Mono-tosylated Product? side_products->mono_tosyl Yes purification_issue Purification Issues? side_products->purification_issue No chloride_product Chlorinated Product? mono_tosyl->chloride_product No increase_tscl Increase TsCl Equivalents mono_tosyl->increase_tscl Yes change_solvent Change Solvent to DCM/ Avoid DMF chloride_product->change_solvent Yes use_chromatography Use Column Chromatography purification_issue->use_chromatography Oily Product workup_emulsion Break Emulsion with Brine purification_issue->workup_emulsion Emulsion

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • Loba Chemie. 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. (2019-02-22). [Link]

  • Khan, A. et al. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • Hegedűs, C. et al. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. (2020-10-28). [Link]

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

  • ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]

  • Hoogenboom, R. et al. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. NIH. [Link]

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. [Link]

  • ResearchGate. The effect of the reaction conditions on the tosylation of PIBall-OH at.... [Link]

  • Morressier. TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • ACS Publications. The tosylation of alcohols | The Journal of Organic Chemistry. [Link]

  • Reddit. Tosylation of poly(ethylene glycol) : r/chemistry. (2014-03-20). [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024-09-22). [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022-10-04). [Link]

  • ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

  • ADDI. Controlling tosylation versus chlorination during end group modification of PCL. (2022-09-20). [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Beilstein Journal of Organic Chemistry. Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). (2017-09-18). [Link]

  • SLS. Pentaethylene glycol di(p-tolu | 309583-25G | SIGMA-ALDRICH. [Link]

  • ResearchGate. LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. (2007-01-03). [Link]

  • NIH. Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]

  • ChemBK. PENTAETHYLENE GLYCOL DITOSYLATE. (2024-04-10). [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ACS Publications. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol | Organic Process Research & Development. [Link]

  • RSC Publishing. Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate - Organic Chemistry Frontiers. [Link]

  • ResearchGate. Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). [Link]

  • ResearchGate. Multigram chromatography-free synthesis of octa(ethylene glycol): P-toluenesulfonate. [Link]

  • ResearchGate. How can I purify and isolate Ethylene Glycol from my solution?. (2020-02-18). [Link]

  • NIH. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-UV Methods for the Quantitation of p-Toluenesulfonates

For researchers, scientists, and drug development professionals, the accurate quantitation of p-toluenesulfonates (tosylates) is a critical aspect of quality control and safety assessment. p-Toluenesulfonic acid is a com...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantitation of p-toluenesulfonates (tosylates) is a critical aspect of quality control and safety assessment. p-Toluenesulfonic acid is a common reagent and counterion in pharmaceutical manufacturing.[1] Its esters, such as methyl, ethyl, isopropyl, and propyl p-toluenesulfonate, are potential genotoxic impurities (GTIs) that can form from the reaction of the acid with residual alcohols.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for such impurities, often at a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term drug treatments.[1] This necessitates highly sensitive and reliable analytical methods for their detection and quantitation.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is a widely adopted and preferred method for the quantitation of these impurities in drug substances.[1] This guide provides an in-depth comparison of various HPLC-UV methodologies, supported by experimental data, to aid in the selection and development of a suitable analytical strategy. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview of the available options.

The Analytical Challenge: Properties of p-Toluenesulfonates

The primary analytes of concern include p-toluenesulfonic acid (p-TSA) and its alkyl esters. While the esters are relatively non-polar, p-TSA is a strong organic acid and highly polar, making its retention on traditional reversed-phase columns challenging without proper method optimization. A successful HPLC method must be able to resolve these compounds from the active pharmaceutical ingredient (API) and other potential impurities, while providing the sensitivity required to meet regulatory limits.

Comparative Analysis of HPLC-UV Methodologies

The selection of the stationary phase, mobile phase, and detection wavelength are critical parameters that dictate the performance of an HPLC-UV method for p-toluenesulfonate analysis. This section compares the most common approaches.

Stationary Phase Selection: Reversed-Phase vs. Mixed-Mode Chromatography

Reversed-Phase (RP) Chromatography:

The majority of HPLC methods for p-toluenesulfonate esters utilize reversed-phase columns, such as C18 and C8.[2] These columns offer excellent reproducibility and are suitable for a wide range of applications.[3] For the analysis of the more non-polar tosylate esters, standard C18 columns provide adequate retention and resolution.

However, the highly polar nature of p-toluenesulfonic acid can lead to poor retention on traditional RP columns. To overcome this, ion-pairing reagents can be added to the mobile phase, though this can lead to complex method development and issues with mass spectrometry (MS) compatibility.

Mixed-Mode Chromatography (MMC):

Mixed-mode chromatography presents a robust alternative for the simultaneous analysis of both polar and non-polar compounds. These columns possess both reversed-phase and ion-exchange functionalities, enabling the retention of a wider range of analytes. For p-toluenesulfonic acid, the anion-exchange mechanism significantly improves retention, while the reversed-phase characteristics retain the less polar tosylate esters. This approach often simplifies the mobile phase, avoiding the need for ion-pairing reagents.[4]

Mobile Phase Composition and Elution Mode

The choice of mobile phase is intrinsically linked to the stationary phase. For reversed-phase methods, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed. The pH of the aqueous phase can be adjusted to control the ionization state of p-toluenesulfonic acid and improve its retention.

Gradient elution is often preferred for the simultaneous analysis of p-TSA and its esters, as it allows for the effective elution of both the early-eluting polar compounds and the later-eluting non-polar compounds within a reasonable timeframe.

UV Detection Wavelength

The selection of an appropriate UV detection wavelength is crucial for achieving optimal sensitivity. p-Toluenesulfonates exhibit strong UV absorbance at lower wavelengths. A wavelength of 225 nm is commonly used and provides a good balance of sensitivity and selectivity for both p-toluenesulfonic acid and its esters.[2] Other reported wavelengths include 210 nm and 220 nm.[5][6] It is important to consider the UV absorbance of the API and other impurities to avoid potential interferences.

Performance Comparison of HPLC-UV Methods

The following table summarizes the performance characteristics of different HPLC-UV methods reported in the literature for the quantitation of p-toluenesulfonates.

Analyte(s)ColumnMobile PhaseDetection WavelengthLODLOQLinearity RangeReference
Methyl, Ethyl, Isopropyl, Propyl p-toluenesulfonateAcclaim™ Polar Advantage II (Mixed-Mode)Gradient: 15 mM ammonium acetate and methanol225 nm< 5 ng/mL< 13.5 ng/mL0.01 - 2.5 µg/mL[1]
Methyl, Ethyl p-toluenesulfonateInertsil ODS-3V (C18)Isocratic: 0.1% phosphoric acid in water and Acetonitrile (1:1 v/v)225 nm0.15 ppm (0.009 µg/mL)0.5 ppm (0.03 µg/mL)LOQ - 6 µg/mL[2]
p-Toluenesulfonic acid and Ethyl p-toluenesulfonateInertsil ODS-3V (C18)Gradient: 0.2% Orthophosphoric acid and AcetonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
p-Toluenesulfonic Acid MonohydrateCogent Phenyl Hydride™Isocratic: DI Water / Acetonitrile (85:15) with 0.1% Formic Acid210 nmNot SpecifiedNot SpecifiedNot Specified[6]

Alternative Analytical Techniques

While HPLC-UV is a robust and widely used technique, other analytical methods can also be employed for the quantitation of p-toluenesulfonates, particularly when higher sensitivity or confirmatory analysis is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For p-toluenesulfonate esters, GC-MS offers high sensitivity and selectivity. However, p-toluenesulfonic acid is non-volatile and requires derivatization prior to analysis, which can add complexity to the sample preparation process.[8] GC-MS/MS can provide even greater selectivity and lower detection limits, making it suitable for trace-level analysis in complex matrices.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of p-toluenesulfonates in complex matrices where co-eluting peaks may interfere with UV detection.[9] LC-MS/MS, with its ability to perform multiple reaction monitoring (MRM), offers exceptional sensitivity and specificity, often allowing for quantitation at levels lower than HPLC-UV.[10][11]

Ion Chromatography (IC)

For the specific determination of p-toluenesulfonic acid, ion chromatography can be a valuable tool. IC is well-suited for the analysis of ionic species and can provide excellent separation and quantitation of p-TSA, even in the presence of other ionic compounds.[12][13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for two representative HPLC-UV methods.

Protocol 1: Reversed-Phase HPLC-UV for Methyl and Ethyl p-Toluenesulfonate[2]
  • Instrumentation: HPLC system with UV detector

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% phosphoric acid in water and Acetonitrile (1:1, v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 27°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare a stock solution of methyl and ethyl p-toluenesulfonate in methanol. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

  • Sample Preparation: Dissolve the drug substance in methanol to the desired concentration.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14][15][16][17]

HPLC_Workflow_RP cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards in Methanol Column Inertsil ODS-3V (C18) Column Standard->Column Sample Dissolve API in Methanol Sample->Column Detector UV Detector (225 nm) Column->Detector MobilePhase Isocratic Mobile Phase: 0.1% H3PO4 in H2O:ACN (1:1) MobilePhase->Column Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Quantitation of Analytes Integration->Quantitation Calibration->Quantitation

Caption: Reversed-Phase HPLC-UV Workflow.

Protocol 2: Mixed-Mode HPLC-UV for Multiple p-Toluenesulfonate Esters[1]
  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD)

  • Column: Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm

  • Mobile Phase A: 15 mM ammonium acetate

  • Mobile Phase B: Methanol

  • Gradient Program: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare individual stock solutions of methyl, ethyl, isopropyl, and propyl p-toluenesulfonate in acetonitrile. Prepare a mixed working standard by diluting the stock solutions in water/acetonitrile (50/50, v/v).

  • Sample Preparation: Dissolve the API in water/acetonitrile (50/50, v/v).

  • Validation: Validate the method as per ICH Q2(R2) guidelines.[14][15][16][17]

HPLC_Workflow_MM cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards in Acetonitrile & Water Column Acclaim™ Polar Advantage II (Mixed-Mode) Column Standard->Column Sample Dissolve API in Acetonitrile & Water Sample->Column Detector DAD Detector (225 nm) Column->Detector MobilePhase Gradient Mobile Phase: Ammonium Acetate & Methanol MobilePhase->Column Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Quantitation of Analytes Integration->Quantitation Calibration->Quantitation

Sources

Comparative

Pentaethylene Glycol Di(p-toluenesulfonate) vs. Shorter PEG Linkers: A Comparative Guide for Bioconjugation

In the intricate landscape of therapeutic bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of success.[] It...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of therapeutic bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of success.[] Its chemical nature, length, and flexibility profoundly influence the solubility, stability, pharmacokinetics, and ultimate efficacy of the entire molecule.[2] Among the most prevalent linker scaffolds are polyethylene glycol (PEG) chains, prized for their hydrophilicity, biocompatibility, and tunable lengths.[3][4]

This guide provides an in-depth comparison of pentaethylene glycol di(p-toluenesulfonate), a mid-length PEG linker, against its shorter-chain counterparts. We will dissect their physicochemical properties, reactivity, and impact on conjugate performance, supported by experimental frameworks, to empower researchers in making informed decisions for rational drug design.

The Central Role of the Linker in Complex Bioconjugates

The linker in a heterobifunctional molecule, like a PROTAC, serves as the dynamic backbone connecting a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase.[] The linker's characteristics dictate the spatial arrangement and interaction between these two proteins, which is paramount for the formation of a productive ternary complex leading to ubiquitination and degradation of the target.[][6] Similarly, in ADCs, the linker connects the antibody to a cytotoxic payload, and its properties affect stability in circulation, payload release at the target site, and overall solubility.[][8]

The choice of linker length is a delicate balancing act. An excessively short linker may introduce steric hindrance, preventing the formation of the necessary protein-protein interactions.[8] Conversely, an overly long and flexible linker might lead to unproductive binding conformations or undesirable pharmacokinetic properties.[][9]

Head-to-Head Comparison: Pentaethylene Glycol vs. Short-Chain PEG Linkers

Pentaethylene glycol di(p-toluenesulfonate) contains five ethylene glycol units, placing it in the mid-length category of commonly used PEG linkers. Its defining features are the terminal p-toluenesulfonate (tosylate) groups, which are excellent leaving groups for nucleophilic substitution reactions.[10][11]

G cluster_0 Pentaethylene glycol di(p-toluenesulfonate) (PEG5) cluster_1 Triethylene glycol di(p-toluenesulfonate) (PEG3) penta TsO-(CH₂CH₂O)₅-Ts tri TsO-(CH₂CH₂O)₃-Ts

Table 1: Comparative Physicochemical Properties

PropertyPentaethylene glycol di(p-toluenesulfonate)Shorter PEG Ditosylates (e.g., Triethylene glycol)Rationale & Implications
Formula C₂₄H₃₄O₁₀S₂C₂₀H₂₆O₈S₂ (for PEG3)The additional (CH₂CH₂O)₂ units significantly increase the linker's length and molecular weight.
Molecular Weight 546.65 g/mol 458.53 g/mol (for PEG3)Higher MW impacts diffusion rates and the overall size of the final conjugate.
Aqueous Solubility Poor; not miscible or difficult to mix in water.[10][12]Also poor, but may be slightly higher than the PEG5 analogue.The hydrophobic tosyl groups dominate, negating the hydrophilicity of the short PEG chain. This is a critical consideration for bioconjugation, which often requires aqueous buffers.[12][13]
Organic Solubility Excellent in DMF, DMSO, chloroform, and methylene chloride.[12]Good to excellent in similar polar aprotic and chlorinated solvents.Both linker types are well-suited for organic synthesis phases.
Reactivity High; tosylate is an excellent leaving group for Sₙ2 reactions.[10][12]High; reactivity of the tosylate group is comparable.Both are effective alkylating agents for nucleophiles like amines, thiols, or carboxylates.
Flexibility Higher, due to more rotatable C-O bonds.[14]Lower, offering more conformational rigidity.Increased flexibility can be advantageous for spanning larger distances but may also lead to a higher entropic penalty upon binding.[]
Impact on Bioconjugate Performance

The seemingly subtle difference in the number of ethylene glycol units can have a cascading effect on the final conjugate's behavior.

Solubility and Aggregation: While the tosylated linkers themselves are poorly water-soluble, once conjugated, the PEG backbone imparts hydrophilicity to the final molecule.[4] A longer PEG chain, like that in the pentaethylene glycol linker, provides a more substantial hydrophilic shield.[15] This is particularly crucial for bioconjugates involving hydrophobic payloads, as it can mitigate aggregation, improve formulation stability, and enable higher drug-to-antibody ratios (DARs) in ADCs.[][16]

Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the circulation half-life of therapeutics.[17] The PEG chain creates a hydration shell that increases the molecule's hydrodynamic radius, thereby reducing renal clearance.[13][14] It also shields the conjugate from proteolytic degradation and recognition by the immune system.[18] Longer PEG chains generally lead to a more pronounced increase in half-life.[8][19] Therefore, a conjugate with a PEG5 linker is expected to have a longer half-life than one with a PEG2 or PEG3 linker, assuming all other factors are equal.

Efficacy and Potency: The impact on efficacy is highly context-dependent and represents a critical optimization challenge.[2][20]

  • In PROTACs: The linker must position the target protein and the E3 ligase in a precise orientation for efficient ubiquitin transfer.[6] A PEG5 linker might be necessary to bridge two distal binding sites, whereas a shorter linker could be optimal for proteins that require a more compact assembly. The empirical nature of this optimization often requires synthesizing a library of PROTACs with varying linker lengths.[20]

  • In ADCs: While a longer PEG linker can improve PK, it may sometimes reduce in vitro potency.[8] This could be due to steric hindrance affecting the payload's interaction with its intracellular target after release. The optimal length is a trade-off between stability/PK and payload release/efficiency.[8]

G

Experimental Protocols for Comparative Analysis

To objectively compare pentaethylene glycol di(p-toluenesulfonate) with shorter analogues, a series of standardized experiments are required.

Objective: To compare the reaction kinetics and yield of a model bioconjugation reaction.

Rationale: This protocol uses a simple primary amine (benzylamine) as a model nucleophile to assess the reactivity of the tosylate leaving groups. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to quantify the rate of product formation. Dimethylformamide (DMF) is chosen as the solvent due to its ability to dissolve the poorly water-soluble linkers and its aprotic nature, which favors the Sₙ2 mechanism.[12]

Materials:

  • Pentaethylene glycol di(p-toluenesulfonate)

  • Triethylene glycol di(p-toluenesulfonate) (as a shorter comparator)

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Analytical HPLC system with a C18 column

  • LC-MS system for product confirmation

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each PEG ditosylate linker and benzylamine in anhydrous DMF.

  • Reaction Setup: In separate vials, add 1.0 mL of the PEG5 ditosylate stock solution and 1.0 mL of the PEG3 ditosylate stock solution.

  • Initiation: To each vial, add 1.1 equivalents of benzylamine (from its stock solution) and 2.0 equivalents of DIPEA. DIPEA acts as a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.

  • Time-Course Analysis: Immediately after adding the amine, vortex the vials and start a timer. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction.

  • Quenching: Quench each aliquot by diluting it 1:100 in a 50:50 acetonitrile/water mixture.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the starting material and the appearance of the mono-substituted product peak.

  • Data Analysis: Plot the percentage of product formed versus time for each linker to compare reaction rates. Confirm the mass of the final product using LC-MS.

Objective: To assess the impact of linker length on the hydrophilicity of the resulting conjugate.

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. Molecules that are more hydrophilic will have a shorter retention time on a hydrophobic (C18) column. By comparing the retention times of conjugates made with different linker lengths, we can directly infer their relative hydrophilicity.

Materials:

  • Purified mono-benzylamine conjugates of PEG5 and PEG3 linkers (from Protocol 1)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve equal concentrations (e.g., 1 mg/mL) of the PEG5-benzylamine and PEG3-benzylamine conjugates in 50:50 acetonitrile/water.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of each sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at 254 nm (for the benzyl group).

  • Data Analysis: Compare the retention times of the two conjugates. The conjugate with the shorter retention time is more hydrophilic. The expected result is that the PEG5-conjugate will elute earlier than the PEG3-conjugate, confirming its greater hydrophilicity.

G start Prepare Linker & Nucleophile (e.g., Amine-Protein) reaction Conjugation Reaction (e.g., Nucleophilic Substitution) start->reaction purify Purification of Conjugate (e.g., SEC or Dialysis) reaction->purify hplc hplc purify->hplc ms ms purify->ms stability stability hplc->stability ms->stability functional functional stability->functional

Conclusion and Recommendations

The choice between pentaethylene glycol di(p-toluenesulfonate) and shorter PEG linkers is not a matter of inherent superiority but of strategic alignment with the specific goals of the bioconjugate design.

  • Choose Pentaethylene Glycol Di(p-toluenesulfonate) (or other PEG5+ linkers) when:

    • The target application requires enhanced aqueous solubility and reduced aggregation, especially with highly hydrophobic payloads.[16][21]

    • A longer circulation half-life is a primary objective for improving the pharmacokinetic profile.[17][19]

    • Significant spatial separation is needed between the two conjugated moieties to overcome steric hindrance and facilitate complex formation.[18]

  • Choose Shorter PEG Linkers (e.g., PEG2-PEG4) when:

    • A more rigid and defined spatial orientation between the conjugated partners is desired.[6]

    • Maximizing in vitro potency is critical, and preliminary data suggests longer linkers may be detrimental.[8]

    • The bioconjugate already possesses adequate solubility and pharmacokinetic properties, and the primary goal is a stable, compact linkage.[8]

Ultimately, the optimal linker is almost always determined empirically.[20] A well-designed research program should involve the parallel synthesis and evaluation of conjugates with a small library of linkers of varying lengths. The protocols and principles outlined in this guide provide a robust framework for conducting such a comparative investigation, enabling the rational design of next-generation therapeutics.

References

Validation

A Comparative Guide to Alternatives for Pentaethylene Glycol Di(p-toluenesulfonate) in Macrocycle Synthesis

Introduction Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, are of immense interest to researchers in drug discovery and materials science. Their unique conformational properties make the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, are of immense interest to researchers in drug discovery and materials science. Their unique conformational properties make them valuable scaffolds for targeting challenging biological targets and for the construction of novel materials. A common and robust method for synthesizing macrocyclic ethers, such as crown ethers, is through an intramolecular Williamson ether synthesis. This reaction involves the formation of an ether bond between an alkoxide and an electrophilic carbon.

A key step in this process is the activation of a linear precursor, often a polyethylene glycol, to make it susceptible to nucleophilic attack. Pentaethylene glycol di(p-toluenesulfonate), often abbreviated as the ditosylate, has long been a workhorse reagent for this purpose.[1][2][3] The tosylate group is an excellent leaving group, facilitating the crucial ring-closing step.[4] However, it is not always the optimal choice. Factors such as reaction kinetics, substrate reactivity, and desired reaction conditions may necessitate the use of alternative activating groups. This guide provides a comprehensive comparison of viable alternatives to pentaethylene glycol di(p-toluenesulfonate), offering experimental insights to aid researchers in selecting the most appropriate methodology for their specific synthetic challenge.

Chapter 1: The Workhorse: Understanding Pentaethylene Glycol Di(p-toluenesulfonate)

The utility of tosylates in organic synthesis stems from their ability to transform a poorly leaving hydroxyl group into a sulfonate ester, which is an excellent leaving group.[5][6] This is due to the stability of the resulting tosylate anion, which is resonance-stabilized. In the context of macrocyclization, a diol, such as pentaethylene glycol, is reacted with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine, to form the ditosylate. This activated intermediate can then react with a dinucleophile, such as a catechol, under basic conditions to form the macrocyclic ether.[7][8]

Advantages:

  • Stability: Ditosylates are generally stable compounds that can be isolated and purified before the cyclization step.[9]

  • Commercial Availability: Both pentaethylene glycol and p-toluenesulfonyl chloride are readily available and relatively inexpensive.

  • Well-Established Procedures: A vast body of literature exists detailing the use of tosylates in macrocyclization, providing a solid foundation for experimental design.[10]

Disadvantages:

  • Reaction Conditions: Tosylation often requires elevated temperatures and long reaction times. The subsequent cyclization can also be slow.

  • Purification: The removal of byproducts, such as pyridinium salts, can sometimes be challenging.

  • Moderate Reactivity: While a good leaving group, tosylate is less reactive than other alternatives, which can be a limitation for sterically hindered or electronically deactivated substrates.[11]

Representative Experimental Protocol: Synthesis of a Ditosylate

A general procedure for the synthesis of a polyethylene glycol ditosylate involves dissolving the glycol in a suitable solvent, such as dichloromethane or pyridine, and cooling the solution in an ice bath.[12] p-Toluenesulfonyl chloride is then added portion-wise, and the reaction is allowed to proceed, often overnight. The workup typically involves washing with acid to remove the base, followed by extraction and purification by chromatography.

Chapter 2: The High-Reactivity Alternative: Dimesylates

A close relative of the tosylate is the methanesulfonate, or mesylate, group. Pentaethylene glycol dimesylate is prepared by reacting the diol with methanesulfonyl chloride (MsCl). Mesylates are also excellent leaving groups and offer a more reactive alternative to tosylates in many cases.[5][13]

Comparison of Reactivity: The increased reactivity of mesylates compared to tosylates can be attributed to the smaller size of the methyl group compared to the tolyl group, which can lead to faster reaction rates.[11] However, the electronic effects of the tolyl group in tosylates can also play a role in stabilizing the leaving group anion. The generally accepted order of leaving group ability is triflate > tosylate > mesylate.[14]

Impact on Reaction Kinetics: The higher reactivity of dimesylates can translate to faster macrocyclization reactions and the possibility of using milder reaction conditions (e.g., lower temperatures). This can be advantageous for sensitive substrates that might decompose under the harsher conditions sometimes required for ditosylates.

Experimental Protocol: Synthesis of Pentaethylene Glycol Dimesylate

The synthesis of pentaethylene glycol dimesylate follows a similar procedure to the ditosylate synthesis.[15] Pentaethylene glycol is dissolved in a solvent like dichloromethane, and triethylamine is added as a base. The solution is cooled, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred for several hours at room temperature. The workup involves washing with water and brine, followed by drying and removal of the solvent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for Dimesylate-Mediated Macrocyclization", fontname="Arial", fontsize=12]; }

Workflow for Dimesylate-Mediated Macrocyclization

Chapter 3: The Ultimate Leaving Group: Ditriflates

For particularly challenging macrocyclizations involving unreactive substrates or the need for very mild conditions, trifluoromethanesulfonates (triflates) are the leaving group of choice.[6] The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, making it one of the best-known leaving groups.[11][14]

One-Pot Procedures: A significant advantage of using triflates is the ability to perform the activation and cyclization in a single pot.[16][17] This is because triflates are often generated in situ and are highly reactive, immediately undergoing nucleophilic attack by the dinucleophile present in the reaction mixture. This avoids the need to isolate the often-unstable ditriflate intermediate.

Challenges: The high reactivity of triflating agents, such as triflic anhydride, requires careful handling under anhydrous conditions. They are also generally more expensive than tosylating or mesylating agents.

Experimental Protocol: One-Pot Macrocyclization via an In Situ Generated Ditriflate

In a typical one-pot procedure, the pentaethylene glycol and the dinucleophile are dissolved in an anhydrous solvent, such as dichloromethane, along with a non-nucleophilic base, like pyridine or 2,6-lutidine. The mixture is cooled to a low temperature (e.g., -78 °C), and triflic anhydride is added slowly. The reaction is then allowed to warm to room temperature and stir until completion. The workup involves quenching the reaction, followed by extraction and purification.

Chapter 4: Other Notable Alternatives

While tosylates, mesylates, and triflates are the most common choices, other sulfonate esters like nosylates and brosylates also function as excellent leaving groups and may offer advantages in specific situations.[18]

Mitsunobu Reaction: An entirely different approach to macrocyclic ether synthesis that avoids the pre-activation of the glycol is the Mitsunobu reaction.[19][20][21] This powerful reaction allows for the direct coupling of an alcohol with a pronucleophile, such as a phenol, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[22] The reaction proceeds with inversion of configuration at the alcohol carbon, which is a key feature for stereocontrolled syntheses.[23] For macrocyclization, a hydroxy-phenol precursor would be subjected to Mitsunobu conditions to effect the intramolecular ring closure.

Advantages of Mitsunobu:

  • Mild Conditions: The reaction is typically carried out at or below room temperature.

  • No Pre-activation: It avoids the separate step of converting the alcohol to a sulfonate ester.

  • Stereochemical Control: The predictable inversion of stereochemistry is a significant advantage.

Disadvantages of Mitsunobu:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be removed during purification.

  • Substrate Scope: The reaction is sensitive to steric hindrance around the alcohol.

Chapter 5: Head-to-Head Comparison and Selection Guide

The choice of activating group for macrocyclization depends on a careful consideration of several factors. The following table provides a comparative summary of the alternatives discussed.

FeatureDitosylateDimesylateDitriflate (in situ)Mitsunobu Reaction
Relative Reactivity ModerateHighVery HighN/A (Different Mechanism)
Reaction Conditions Often requires heatingMilder than tosylatesLow temperature to room temperatureRoom temperature or below
Procedure Two steps (activation, cyclization)Two steps (activation, cyclization)Often one-potOne step
Yields Moderate to goodGood to excellentGood to excellent, especially for difficult casesVariable, can be high
Cost LowLow to moderateHighModerate
Handling Stable, easy to handleStable, easy to handleReagents are moisture-sensitive and reactiveReagents can be hazardous (DEAD)
Key Advantage Well-established, cost-effectiveHigher reactivity than tosylatesHighest reactivity, one-pot procedureMild conditions, no pre-activation, stereocontrol
Decision-Making Guide

To assist in the selection process, the following flowchart provides a guide for choosing the most suitable method based on the specific requirements of the synthesis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Decision Flowchart for Selecting a Macrocyclization Strategy", fontname="Arial", fontsize=12]; }

Decision Flowchart for Selecting a Macrocyclization Strategy

Conclusion

While pentaethylene glycol di(p-toluenesulfonate) remains a valuable and widely used reagent for the synthesis of macrocyclic ethers, a range of powerful alternatives are available to the modern synthetic chemist. For increased reactivity, dimesylates offer a modest step up from tosylates. For the most challenging substrates, the exceptional leaving group ability of triflates, often employed in one-pot procedures, provides a robust solution. The Mitsunobu reaction offers an entirely different strategic approach, avoiding pre-activation of the glycol and providing excellent stereochemical control. By understanding the relative merits and practical considerations of each of these methods, researchers can make informed decisions to optimize their macrocyclization strategies, accelerating progress in the exciting fields of drug discovery and materials science.

References

Comparative

Introduction: The Role of Oligo(ethylene glycol) Ditosylates in Modern Synthesis

An In-Depth Comparative Guide to Di-, Tri-, and Pentaethylene Glycol Ditosylates for Researchers and Drug Development Professionals Oligo(ethylene glycol) ditosylates are a class of bifunctional organic compounds that se...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Di-, Tri-, and Pentaethylene Glycol Ditosylates for Researchers and Drug Development Professionals

Oligo(ethylene glycol) ditosylates are a class of bifunctional organic compounds that serve as critical building blocks across a spectrum of scientific disciplines. Characterized by a central hydrophilic ethylene glycol chain of varying length, flanked by two tosylate (p-toluenesulfonate) groups, these molecules are prized for their versatility. The tosylate moieties are excellent leaving groups, rendering the terminal carbons highly susceptible to nucleophilic substitution. This reactivity, combined with the tunable length and physicochemical properties of the glycol spacer, makes these compounds indispensable as linkers in drug delivery systems, building blocks for macrocycles like crown ethers, and monomers in polymer chemistry.[1][2][3]

This guide provides a comparative analysis of three key members of this family: diethylene glycol ditosylate, triethylene glycol ditosylate, and pentaethylene glycol ditosylate. By examining their synthesis, physicochemical properties, and reactivity, this document aims to equip researchers, particularly those in drug development and materials science, with the knowledge to select the optimal oligo(ethylene glycol) ditosylate for their specific synthetic challenges.

Molecular Structures and Synthetic Overview

The fundamental difference between these three molecules lies in the number of repeating ethylene oxide units, which directly influences their length, flexibility, and hydrophilicity.

Molecular_Structures cluster_di Diethylene Glycol Ditosylate cluster_tri Triethylene Glycol Ditosylate cluster_penta Pentaethylene Glycol Ditosylate d1 TsO- d2 CH₂ d1->d2 d3 CH₂ d2->d3 d4 O d3->d4 d5 CH₂ d4->d5 d6 CH₂ d5->d6 d7 -OTs d6->d7 t1 TsO- t2 CH₂CH₂O- t1->t2 t3 CH₂CH₂O- t2->t3 t4 CH₂CH₂ t3->t4 t5 -OTs t4->t5 p1 TsO- p2 (CH₂CH₂O)₄- p1->p2 p3 CH₂CH₂ p2->p3 p4 -OTs p3->p4

Caption: Molecular structures of the three ditosylates.

The synthesis of these compounds is a straightforward and well-established procedure involving the tosylation of the corresponding diol (di-, tri-, or pentaethylene glycol) with p-toluenesulfonyl chloride (TsCl).[4] The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[5][6] While pyridine can act as both a base and a solvent, modern procedures often favor a biphasic system with sodium hydroxide, which simplifies purification by avoiding the difficult removal of excess pyridine.[4][7]

Comparative Physicochemical Properties

The length of the oligo(ethylene glycol) chain imparts distinct physicochemical properties to each ditosylate derivative. These differences are critical in determining their suitability for various applications.

PropertyDiethylene Glycol DitosylateTriethylene Glycol DitosylatePentaethylene Glycol Ditosylate
Molecular Formula C₁₈H₂₂O₇S₂[8]C₂₀H₂₆O₈S₂[9]C₂₄H₃₄O₁₀S₂[10]
Molecular Weight 414.49 g/mol 458.55 g/mol 546.65 g/mol [11]
Appearance White solid[5]White to pale yellow solid/powder[9][12]White to off-white solid[10]
Melting Point 87-88 °C[5]78-82 °CNot consistently reported, solid at RT
Solubility Soluble in many organic solventsSoluble in organic solvents, ethanol[9][13]Soluble in polar organic solvents[10]
Chain Flexibility Relatively rigidModerately flexibleHighly flexible
Hydrophilicity ModerateGoodHigh

Analysis of Trends:

  • Solubility and Hydrophilicity: As the number of ethylene oxide units increases from two (di-) to five (penta-), the overall hydrophilicity of the molecule rises significantly. The ether oxygens can form hydrogen bonds with water and other protic solvents. This makes pentaethylene glycol ditosylate more soluble in aqueous media compared to its shorter counterparts, a crucial feature for biological applications.[10][11]

  • Flexibility: The longer polyether chain of pentaethylene glycol ditosylate affords much greater conformational flexibility. This is a key design element in applications like Proteolysis Targeting Chimeras (PROTACs), where the linker must orient two large protein domains for effective ubiquitination.[10][11] Diethylene glycol ditosylate, in contrast, provides a shorter, more rigid spacer.[5]

  • Physical State: All three compounds are solids at room temperature, which facilitates their handling, weighing, and storage compared to liquid reagents.

Reactivity and Application-Specific Performance

The core utility of all three compounds stems from the tosylate group, an excellent leaving group that readily participates in SN2 reactions. The choice between them is therefore dictated not by a difference in the reactive moiety itself, but by the properties conferred by the spacer chain.

  • Diethylene Glycol Ditosylate: Its short and relatively rigid nature makes it an ideal choice for the synthesis of small macrocycles where conformational restriction is desired. It is also used when a precise and short distance needs to be spanned between two molecular fragments.[5]

  • Triethylene Glycol Ditosylate: This derivative represents a versatile intermediate, offering a balance of moderate chain length and flexibility. It is widely employed in polymer chemistry as a coupling agent to link polymer chains or as a plasticizer to increase the flexibility of materials.[9][14] Its application extends to the synthesis of various host-guest systems and functionalized surfaces.

  • Pentaethylene Glycol Ditosylate: With its extended, flexible, and hydrophilic chain, this compound is exceptionally valuable in the realm of bioconjugation and drug delivery.[1] It is frequently used as a PEG-based linker in PROTACs, where the hydrophilic spacer can enhance the solubility and permeability of the final drug conjugate.[10][11] Its length is also beneficial for synthesizing larger crown ethers and other complex macrocyclic structures designed for specific ion chelation.[10][11]

Application_Workflow cluster_reactants Reactants cluster_reaction Synthetic Step cluster_product Product Nuc1 Nucleophile 1 (e.g., R₁-NH₂) Reaction Bifunctional Alkylation (SN2 Reaction) Nuc1->Reaction Ditosylate Oligo(EG) Ditosylate TsO-(CH₂CH₂O)n-Ts Ditosylate->Reaction Nuc2 Nucleophile 2 (e.g., R₂-NH₂) Nuc2->Reaction Product Linked Construct R₁-NH-(CH₂CH₂O)n-NH-R₂ Reaction->Product Forms two C-N bonds

Caption: Workflow for synthesis using a ditosylate linker.

Experimental Protocols

Protocol 1: General Synthesis of Oligoethylene Glycol Ditosylates

This protocol describes a robust and scalable method for the synthesis of diethylene glycol ditosylate, which can be adapted for tri- and pentaethylene glycol by adjusting molar equivalents.

Materials:

  • Diethylene glycol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.1 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylene glycol (1.0 eq) and p-toluenesulfonyl chloride (2.1 eq) in THF.

  • Base Addition: In a separate beaker, prepare a solution of NaOH (3.0 eq) in water. Cool the THF solution from Step 1 in an ice bath to 0-5 °C.

  • Reaction: Add the cold NaOH solution dropwise to the stirred THF solution over 30-60 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (1:1). The disappearance of the diethylene glycol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add DCM and water, then shake to partition the layers. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and finally with brine. This removes unreacted NaOH and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or ethanol/water, to obtain the pure diethylene glycol ditosylate as a white crystalline solid.[5]

Trustworthiness: This protocol is self-validating. The success of the reaction is easily confirmed by TLC. The purification via recrystallization ensures a high-purity final product, which can be verified by melting point analysis and NMR spectroscopy.

Protocol 2: Characterization by ¹H NMR Spectroscopy

¹H NMR is the primary technique for confirming the structure and purity of the synthesized ditosylates.[15]

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ):

  • Aromatic Protons: Two doublets will appear in the aromatic region, typically around 7.8 ppm and 7.4 ppm, corresponding to the protons on the tosyl group's benzene ring.[15][16]

  • Ethylene Glycol Protons: A series of multiplets will be observed in the range of 3.5-4.2 ppm. The protons adjacent to the tosylate group (-CH₂-OTs) are deshielded and appear further downfield (around 4.1-4.2 ppm) compared to the internal ethylene glycol protons (-O-CH₂-CH₂-O-).[16]

  • Methyl Protons: A sharp singlet will be present around 2.4 ppm, integrating to 6 protons, which corresponds to the two methyl groups on the tosyl moieties.[16]

  • Confirmation of Reaction: The most critical indicator of a successful reaction is the complete disappearance of the broad hydroxyl (-OH) proton signal from the starting diol. When using DMSO-d₆ as the solvent, this peak is typically a well-defined triplet around 4.6 ppm for the starting material and will be absent in the pure product spectrum.[15][17]

Expertise: The downfield shift of the methylene protons adjacent to the newly formed tosylate ester bond relative to the starting alcohol is a definitive electronic confirmation of successful tosylation. Comparing the integration of the aromatic protons to the ethylene glycol protons provides a quantitative measure of purity.

Conclusion: Selecting the Right Tool for the Job

Di-, tri-, and pentaethylene glycol ditosylates are powerful and versatile bifunctional reagents, but they are not interchangeable. The choice among them is a critical design decision that hinges on the desired properties of the final molecular construct.

  • Choose diethylene glycol ditosylate for applications requiring a short, rigid spacer.

  • Choose triethylene glycol ditosylate as a versatile, all-purpose linker offering a balance of properties suitable for a wide range of applications in polymer and synthetic chemistry.

  • Choose pentaethylene glycol ditosylate when hydrophilicity, flexibility, and extended reach are paramount, particularly in the design of complex biomolecules, PROTACs, and advanced drug delivery systems.

By understanding the distinct characteristics imparted by the length of the oligo(ethylene glycol) chain, researchers can strategically leverage these building blocks to achieve their synthetic goals with greater precision and efficacy.

References

  • Harris, J. M., & Dust, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2010). Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC - NIH. Retrieved from [Link]

  • Zalipsky, S., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Triethylene glycol di-p-tosylate. Retrieved from [Link]

  • Gajda, R. J., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/C6QO00398B. Retrieved from [Link]

  • Nahid, M., et al. (2016). Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Timmer, K., & Thewissen, D. H. M. W. (1985). Reaction of [Rh(COD)acac] with Polyether Bridged Diphosphines. DSpace. Retrieved from [Link]

  • Harris, J. M. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41024-91-3, PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. Retrieved from [Link]

  • Reddit. (2014). Tosylation of poly(ethylene glycol). Retrieved from [Link]

  • AxisPharm. (2023). Application of PEG Linker. Retrieved from [Link]

  • SINOPEG. (n.d.). Triethylene Glycol Ditosylate: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]

  • Chen, H., et al. (2019). Oligo(ethylene glycol) side chain effect on the physical properties and molecular arrangement of oligothiophene–isoindigo based conjugated polymers. Soft Matter (RSC Publishing). Retrieved from [Link]

  • Alafeef, M., et al. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical properties of ethylene glycol, diethylene glycol, and triethylene glycol in the aqueous biotin solutions at variation of temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PEG400-Ditosylate. Retrieved from [Link]

  • Bansal Trading Company. (2024). Unlocking the Diverse Applications of Triethylene Glycol. Retrieved from [Link]

  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

  • AmiPetro. (2024). Key Applications of Triethylene Glycol (TEG): A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and Tetraethylene Glycol at 293.15, 313.15, and 333.15 K. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • NIH. (n.d.). Fullerene derivatives with oligoethylene–glycol side chains: an investigation on the origin of their outstanding transport properties. Retrieved from [Link]

  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Retrieved from [Link]

  • ResearchGate. (2025). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

  • PubMed. (2017). A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of Synthesized Pentaethylene Glycol di(p-toluenesulfonate)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Validation Pentaethylene glycol di(p-toluenesulfonate), often abbreviated as PEG5-ditosylate, is a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Validation

Pentaethylene glycol di(p-toluenesulfonate), often abbreviated as PEG5-ditosylate, is a versatile bifunctional linker molecule. Its defined length, hydrophilicity, and the presence of two terminal tosylate groups make it an invaluable tool in various scientific domains.[1][2][3] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for applications ranging from the synthesis of crown ethers and calixarenes to its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6]

Given its role as a precise chemical tool, the absolute structural integrity of synthesized PEG5-ditosylate is paramount. Incomplete reactions can leave unreacted hydroxyl groups, while side reactions could lead to undesired byproducts. Such impurities can compromise the efficiency of subsequent reactions, leading to complex purification challenges and unreliable experimental outcomes. This guide provides a comprehensive framework for validating the structure of synthesized pentaethylene glycol di(p-toluenesulfonate), comparing the primary analytical techniques and presenting a self-validating workflow to ensure the highest degree of confidence in your material.

Synthesis Overview: Context for Potential Impurities

A common route to synthesize pentaethylene glycol di(p-toluenesulfonate) involves the reaction of pentaethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or sodium hydroxide, in a suitable solvent like dichloromethane or tetrahydrofuran.[4][5]

This context is crucial as it informs the potential impurities we aim to detect during validation:

  • Starting Materials: Unreacted pentaethylene glycol or residual p-toluenesulfonyl chloride.

  • Mono-tosylated Intermediate: Pentaethylene glycol mono(p-toluenesulfonate), resulting from an incomplete reaction.

  • Byproducts: Degradation products or compounds arising from side reactions.

A robust validation strategy must be able to distinguish the desired ditosylated product from these potential contaminants.

Primary Validation Techniques: A Multi-Faceted Approach

No single technique provides a complete picture. Instead, a combination of spectroscopic methods is employed to create a self-validating system. The most powerful and common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most informative technique for structural elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their connectivity, and their chemical environment. For PEG5-ditosylate, we expect to see:

    • Aromatic Protons: Two distinct doublets in the aromatic region (typically ~7.3-7.8 ppm) corresponding to the protons on the tosyl group's benzene ring. The integration of these peaks should correspond to 8 protons in total (4 per ring).

    • PEG Chain Protons: A series of multiplets in the region of ~3.5-4.2 ppm. The protons on the methylene groups adjacent to the electron-withdrawing tosylate groups will be shifted further downfield (closer to 4.2 ppm) compared to the internal ethylene glycol units.

    • Methyl Protons: A singlet around ~2.4 ppm corresponding to the methyl group on each of the two tosyl groups, integrating to 6 protons in total.

    • Absence of Signals: Crucially, the absence of a broad singlet corresponding to hydroxyl (-OH) protons confirms the complete reaction of the starting glycol.

  • ¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. Key expected signals include those for the aromatic carbons, the carbons of the PEG backbone, and the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups.

  • Key Diagnostic Peaks for Tosylates:

    • S=O Stretching: Strong, characteristic absorbance bands around 1360 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch) are definitive indicators of the sulfonate ester group.[8]

    • S-O-C Stretching: Bands in the 1000-800 cm⁻¹ region can also be attributed to the S-O-C linkage.[8]

    • Aromatic C=C: Peaks around 1600 cm⁻¹ indicate the presence of the aromatic rings.[8]

  • Validation Check: A critical checkpoint is the disappearance of the broad O-H stretching band from the starting pentaethylene glycol, which typically appears between 3200-3600 cm⁻¹. Its absence is strong evidence of a complete reaction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity.[7]

  • Expected Molecular Ion: Pentaethylene glycol di(p-toluenesulfonate) has a molecular weight of 546.65 g/mol .[1][2] Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 547.66 or adducts with sodium [M+Na]⁺ at m/z 569.64 or potassium [M+K]⁺ at m/z 585.62.

  • Fragmentation Analysis: While detailed fragmentation can be complex, observing fragments corresponding to the loss of a tosyl group or cleavages along the PEG chain can provide additional structural confirmation.[9][10][11]

Comparative Analysis of Validation Methods

While NMR, IR, and MS are the primary tools, other techniques offer complementary or alternative insights, especially concerning purity.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed atomic connectivity, structural confirmation, quantitative purity assessment.[7]Provides unambiguous structural information; non-destructive.Lower sensitivity compared to MS; can be complex to interpret for mixtures.[7]
Infrared (IR) Presence/absence of key functional groups (e.g., -OH, S=O).Fast, simple, excellent for confirming reaction completion (disappearance of -OH).Provides limited structural detail; not quantitative.
Mass Spec (MS) Molecular weight confirmation, identification of impurities by mass.[7]Extremely high sensitivity and specificity for mass determination.[12]Provides little information on connectivity; isomers are indistinguishable.
HPLC Quantitative purity, presence of polar/non-polar impurities.[7][12]High resolution and sensitivity for separating mixtures.[12]Requires a suitable chromophore or specialized detector (e.g., ELSD, CAD).[7][13]
Elemental Analysis Determination of the mass fractions of C, H, and S.[14]Provides fundamental confirmation of the empirical formula.Does not provide structural information; requires high purity.

Orthogonal & Complementary Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing purity.[12] A reversed-phase HPLC method can effectively separate the non-polar ditosylated product from the more polar mono-tosylated intermediate and the highly polar starting glycol. A single, sharp peak provides strong evidence of high purity.

  • Elemental Analysis (CHNS): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[15][16] The experimentally determined percentages should match the calculated values for the molecular formula C₂₄H₃₄O₁₀S₂ within an accepted deviation of ±0.4%.[17] This provides fundamental proof of the compound's elemental composition and purity.

A Self-Validating Workflow for Structural Confirmation

The true power of these techniques is realized when they are used in a logical, self-validating sequence. The results from each step should corroborate the findings of the previous ones.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Orthogonal Purity & Identity Confirmation Synth Synthesize PEG5-ditosylate Purify Column Chromatography / Recrystallization Synth->Purify IR IR Spectroscopy Purify->IR Check for -OH absence NMR 1H & 13C NMR IR->NMR Confirm functional groups are present MS Mass Spectrometry NMR->MS Confirm detailed structure HPLC HPLC Purity Check MS->HPLC Confirm MW of major peak EA Elemental Analysis HPLC->EA Confirm >95% purity Final Structurally Validated Product EA->Final Confirm elemental composition

Caption: A logical workflow for the comprehensive validation of synthesized Pentaethylene glycol di(p-toluenesulfonate).

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is representative and may require optimization for your specific system.

  • Instrumentation: HPLC system with a UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm or 254 nm.[13]

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[12][13]

Protocol 2: Data Interpretation Logic

The validation process relies on the convergence of evidence from multiple techniques.

G center_node Hypothesis: Correct Structure of PEG5-ditosylate NMR_data NMR Data: - Correct proton integrations - Aromatic & PEG signals present - No -OH proton signal center_node->NMR_data predicts IR_data IR Data: - Strong S=O stretches (~1360, 1175 cm-1) - Absence of broad O-H stretch center_node->IR_data predicts MS_data MS Data: - Correct [M+H]+ or [M+Na]+ ion observed (m/z ~547 or ~569) center_node->MS_data predicts HPLC_data HPLC Data: - Single major peak (>95% area) center_node->HPLC_data predicts EA_data Elemental Analysis Data: - Found %C, %H, %S match calculated values (±0.4%) center_node->EA_data predicts NMR_data->center_node confirms connectivity IR_data->center_node confirms functional groups MS_data->center_node confirms molecular weight HPLC_data->center_node confirms purity EA_data->center_node confirms composition

Caption: Interlinking logic of how data from different analytical techniques converge to validate the target structure.

Conclusion

Validating the structure of synthesized Pentaethylene glycol di(p-toluenesulfonate) is not a single-step process but a systematic investigation. By combining the detailed structural insights from NMR, the functional group confirmation from IR, the molecular weight determination from MS, and the purity assessment from HPLC and Elemental Analysis, researchers can build an unassailable case for the identity and quality of their material. This rigorous, multi-faceted approach ensures the reliability and reproducibility of subsequent experiments, which is the cornerstone of sound scientific and drug development research.

References

  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates. Benchchem.
  • Element analysis.
  • A Researcher's Guide to Assessing the Purity of Tos-PEG7-OH Conjugates. Benchchem.
  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Infrared spectrum of cellulose and cellulose tosylate. ResearchGate. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • A Comparative Guide to the HPLC Validation of "Tos-aminoxy-Boc-PEG4-Tos" Conjugate Purity. Benchchem.
  • FT-IR spectrum of tosyl cellulose acetate. ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectra of compound 2a.
  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. Available at: [Link]

  • Cas 41024-91-3,PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. lookchem. Available at: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]

  • PENTA(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE One. Chongqing Chemdad Co. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Mass Spectrometry of Glycans. PubMed Central (PMC), NIH. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Article. Semantic Scholar. Available at: [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. NIH. Available at: [Link]

  • Mass Spectrometry Fragmentation of Pentaethylene Glycol: A Technical Guide. Benchchem.

Sources

Comparative

A Researcher's Guide to Sulfonate Leaving Groups: A Comparative Analysis of Tosylate and Mesylate Reactivity

In the landscape of synthetic organic chemistry, the transformation of a poor leaving group, such as a hydroxyl group, into one amenable to nucleophilic substitution or elimination is a cornerstone of molecular construct...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the transformation of a poor leaving group, such as a hydroxyl group, into one amenable to nucleophilic substitution or elimination is a cornerstone of molecular construction. Among the arsenal of activating agents, sulfonyl chlorides—specifically p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl)—are preeminent. They convert alcohols into tosylates (OTs) and mesylates (OMs), respectively, two of the most reliable and widely used leaving groups.

While often treated as interchangeable, a nuanced understanding of the subtle yet significant differences in their reactivity, steric profiles, and practical handling can be the key to optimizing a synthetic route. This guide provides an in-depth comparison of tosylate and mesylate leaving groups, supported by experimental data and practical insights to inform your experimental design.

The Foundation of Reactivity: Structural and Electronic Properties

Both tosylate and mesylate are excellent leaving groups because they are the conjugate bases of strong acids, p-toluenesulfonic acid (pKa ≈ -2.8) and methanesulfonic acid (pKa ≈ -1.9).[1][2] The exceptional stability of the resulting sulfonate anions is the primary driver of their effectiveness. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonyl core through resonance.[1][2][3][4][5]

Caption: Comparative structures of an alkyl tosylate and an alkyl mesylate.

The key structural difference lies in the group attached to the sulfonyl sulfur: a p-tolyl group for the tosylate and a methyl group for the mesylate. This distinction gives rise to differences in their electronic and steric properties.

A Head-to-Head Comparison of Reactivity

A common misconception is that a significant intrinsic reactivity difference exists between the two. However, kinetic data suggests they are remarkably similar. The choice between them is therefore often governed by secondary factors related to the substrate and desired experimental outcomes.

Electronic Effects: A Subtle Distinction

The methyl group on the tosylate's aromatic ring is weakly electron-donating via hyperconjugation. This makes the sulfur atom in a tosylate slightly less electrophilic than in a mesylate. Conversely, the aromatic ring itself is electron-withdrawing. In practice, these opposing electronic effects largely cancel each other out, resulting in minimal difference in the leaving group's ability to depart.

Steric Hindrance: A Decisive Factor

The most significant practical difference is steric bulk. The p-tolyl group of a tosylate is considerably larger than the methyl group of a mesylate.[6][7] This has two major implications:

  • Formation: For sterically hindered alcohols (secondary or tertiary), the smaller methanesulfonyl chloride (MsCl) often reacts more readily and provides higher yields of the sulfonate ester compared to the bulkier p-toluenesulfonyl chloride (TsCl).[6]

  • Displacement: In a subsequent Sₙ2 reaction, the bulky tosyl group can slightly impede the approach of a nucleophile compared to the more compact mesyl group, potentially leading to slower reaction rates.[6][7]

Experimental Data: Solvolysis Rates

Kinetic studies provide the most objective measure of leaving group ability. A seminal study by Noyce and Virgilio on the solvolysis of 1-phenylethyl esters provides compelling evidence of the similarity in reactivity.

Leaving GroupAbbreviationRelative Rate of Solvolysis (s⁻¹)
MethanesulfonateOMs3.0 x 10⁴
p-ToluenesulfonateOTs3.7 x 10⁴
p-NitrobenzoateOPNB5.5 x 10⁻⁶
AcetateOAc1.4 x 10⁻⁶
Data from the solvolysis of 1-phenylethyl esters at 76°C in 80% ethanol/water.[8]

As the data clearly indicates, the rates of solvolysis for mesylate and tosylate are nearly identical and are many orders of magnitude greater than those for carboxylate esters, underscoring their status as "super" leaving groups.[8]

Practical Considerations for the Synthetic Chemist

Given their similar reactivity, the choice between TsCl and MsCl is often based on practical considerations related to the synthesis, purification, and analysis of the sulfonate ester intermediate.

FeatureTosylate (OTs)Mesylate (OMs)Rationale & Expert Insight
Reagent Size BulkierMore compactMsCl is often preferred for sterically hindered alcohols where TsCl may react sluggishly.[6]
Physical Form Often crystalline solidsOften oils or low-melting solidsTosylates are generally easier to purify via recrystallization, ensuring high purity for the next step.[6]
Reaction Monitoring UV-activeNot UV-activeThe aromatic ring makes tosylates easily visible on a TLC plate under UV light, simplifying reaction monitoring.[6]
Formation Mechanism Nucleophilic attackCan form sulfene intermediateWith hindered bases (e.g., triethylamine), MsCl can form a highly reactive sulfene, which can be advantageous for activating hindered alcohols.[6][9]

Validated Experimental Protocols

The following protocols provide standardized procedures for the preparation of a tosylate and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This procedure describes the conversion of a primary alcohol to its corresponding tosylate, a critical first step in activating the hydroxyl group.

Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M HCl solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.[10]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[10][11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[1][10]

Protocol 2: Sₙ2 Displacement of a Tosylate with Azide

This protocol details the efficient displacement of the tosylate group with an azide nucleophile, a versatile precursor for amines or "click chemistry."

Materials:

  • Alkyl Tosylate (from Protocol 1) (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC until the starting tosylate is consumed.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).[1]

  • Combine the organic extracts and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting alkyl azide can be purified by column chromatography if necessary.

experimental_workflow start Primary Alcohol (R-OH) step1 Tosylation (TsCl, Pyridine, DCM, 0°C to RT) start->step1 workup1 Aqueous Workup & Purification step1->workup1 intermediate Purified Alkyl Tosylate (R-OTs) step2 Nucleophilic Substitution (NaN₃, DMF, 60-80°C) intermediate->step2 workup2 Aqueous Workup & Purification step2->workup2 product Final Product (R-N₃) workup1->intermediate workup2->product

Caption: A generalized experimental workflow for alcohol activation and substitution.

Conclusion: Making an Informed Decision

Both tosylate and mesylate are elite leaving groups, and for many standard transformations, they can be used interchangeably with excellent results. Kinetic data confirms their intrinsic reactivities are nearly identical. The decision to employ one over the other should be a deliberate choice based on a rational analysis of the specific chemical context.

  • Choose Mesylate (OMs) when dealing with sterically hindered substrates or when a crystalline intermediate is not necessary or desired.

  • Choose Tosylate (OTs) when ease of purification by recrystallization is a priority and when the convenience of UV visualization for TLC monitoring can streamline the workflow.

By understanding these nuances, researchers can move beyond rote selection and strategically leverage the subtle differences between these powerful synthetic tools to enhance the efficiency and success of their chemical syntheses.

References

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Ma, S., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(1), 1433-1442. Retrieved from [Link]

  • Brainly. (2023). Is tosylate a good leaving group while mesylate is not? (True/False). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Hunt, I. (n.d.). Chapter 8: Tosylates. University of Calgary. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Chem Help ASAP. (2019). Formation of Tosylates & Mesylates. YouTube. Retrieved from [Link]

  • Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • NTU & IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

  • Oregon State University. (n.d.). Leaving Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • Reddit. (2015). Alcohol reactions make no sense to me. r/Mcat. Retrieved from [Link]

Sources

Validation

Stability Showdown: A Comparative Guide to PEG-thiol vs. PEG-silane Surface Passivation

In the realms of biomedical research and drug development, the ability to control surface chemistry is paramount. Unwanted protein adsorption and cellular adhesion can compromise the performance of biosensors, medical im...

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of biomedical research and drug development, the ability to control surface chemistry is paramount. Unwanted protein adsorption and cellular adhesion can compromise the performance of biosensors, medical implants, and drug delivery systems. Poly(ethylene glycol) (PEG) has emerged as the gold standard for creating biocompatible and bio-inert surfaces. The method of tethering these PEG chains to a substrate, however, is a critical determinant of the long-term stability and performance of the functionalized surface. This guide provides an in-depth comparison of two of the most prevalent PEGylation strategies: the use of PEG-thiols on noble metal surfaces and PEG-silanes on hydroxylated surfaces like glass and silicon oxides.

The Fundamental Chemistry: A Tale of Two Bonds

The stability of any surface modification is fundamentally dictated by the strength and nature of the bond between the surface and the modifying molecule. Herein lies the core difference between PEG-thiol and PEG-silane chemistries.

PEG-Thiols on Gold: The functionalization of gold surfaces with PEG-thiols relies on the strong, specific affinity between sulfur and gold. This process involves the chemisorption of the thiol group (-SH) onto the gold surface, leading to the formation of a gold-thiolate (Au-S) bond.[1] This is a semi-covalent bond with a significant bond energy of approximately 44 kcal/mol.[1] The self-assembly process is spontaneous and typically results in a highly ordered, crystalline-like monolayer, driven by both the Au-S interaction and van der Waals forces between the PEG chains.[1][2]

PEG-Silanes on Hydroxylated Surfaces: In contrast, PEG-silanes are employed for surfaces rich in hydroxyl (-OH) groups, such as glass (SiO₂), silicon wafers, and other metal oxides. The anchoring mechanism is a multi-step process. First, the alkoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate to form stable, covalent siloxane (Si-O-Si) bonds. Adjacent silane molecules can also cross-link with each other, forming a robust, networked polymer layer on the surface.

Below is a diagram illustrating the distinct binding mechanisms of PEG-thiols and PEG-silanes.

cluster_thiol PEG-Thiol on Gold Surface cluster_silane PEG-Silane on Hydroxylated Surface PEG_Thiol PEG-SH Thiolate_Bond Gold-Thiolate Bond (Au-S) PEG_Thiol->Thiolate_Bond Chemisorption Gold_Surface Gold (Au) Surface Thiolate_Bond->Gold_Surface PEG_Silane PEG-Si(OR)₃ Hydrolysis Hydrolysis (+H₂O) PEG_Silane->Hydrolysis Hydroxylated_Surface Hydroxylated Surface (e.g., Glass) Siloxane_Bond Siloxane Bond (Si-O-Si) Siloxane_Bond->Hydroxylated_Surface Condensation Condensation (-H₂O) Hydrolysis->Condensation Condensation->Siloxane_Bond start Start clean 1. Substrate Cleaning (Piranha or UV/Ozone) start->clean rinse_dry1 2. Rinse & Dry (DI Water, Ethanol, N₂ Stream) clean->rinse_dry1 prepare_sol 3. Prepare PEG-Thiol Solution (1-10 mM in Anhydrous Ethanol) rinse_dry1->prepare_sol sonicate 4. Sonicate Solution (5-10 min for dissolution) prepare_sol->sonicate immerse 5. Immerse Substrate (24-48 hours in a sealed container) sonicate->immerse rinse_dry2 6. Post-Assembly Rinse & Dry (Ethanol, N₂ Stream) immerse->rinse_dry2 characterize 7. Characterization (Contact Angle, XPS, AFM) rinse_dry2->characterize end End characterize->end

Caption: Workflow for PEG-thiol SAM formation.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • mPEG-Thiol

  • Anhydrous Ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or a UV/Ozone cleaner

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen gas

  • Clean glassware and tweezers

Procedure:

  • Substrate Cleaning: A pristine gold surface is critical.

    • Piranha Etch (Caution: Extremely corrosive, handle with extreme care in a fume hood): Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • UV/Ozone Cleaning (Safer Alternative): Place the substrate in a UV/Ozone cleaner for 15-20 minutes.

  • Rinse and Dry: Thoroughly rinse the cleaned substrate with copious amounts of DI water, followed by anhydrous ethanol. Dry the substrate under a gentle stream of high-purity nitrogen.

  • Prepare PEG-Thiol Solution: In a clean glass vial, prepare a 1-10 mM solution of mPEG-Thiol in anhydrous ethanol.

  • Sonicate Solution: Briefly sonicate the solution for 5-10 minutes to ensure complete dissolution of the PEG-thiol. [2]5. Immersion and Self-Assembly: Immediately immerse the cleaned and dried gold substrate into the PEG-thiol solution. To minimize oxidation, it is advisable to perform this in a nitrogen-filled glovebox or to backfill the container with nitrogen before sealing. Allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer. 6. Post-Assembly Rinse and Dry: Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules. Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: The quality of the SAM should be verified using appropriate surface analysis techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol 2: Formation of a PEG-Silane Monolayer on a Glass Substrate

The formation of a stable PEG-silane layer requires careful control of water content during the initial stages of the reaction to promote efficient hydrolysis and subsequent condensation.

start Start clean 1. Substrate Cleaning (Detergent, NaOH) start->clean rinse_dry1 2. Rinse & Dry (DI Water, Acetone, N₂ Stream) clean->rinse_dry1 bake 3. Bake Substrate (90°C for 10 min with desiccant) rinse_dry1->bake prepare_sol 4. Prepare PEG-Silane Solution (5% w/w in Anhydrous DMSO) bake->prepare_sol deposit 5. Deposit Solution & Sandwich (15 µL between slide and coverslip) prepare_sol->deposit heat 6. Heat Cure (90°C for 20 minutes) deposit->heat separate_rinse 7. Separate & Rinse (DI Water) heat->separate_rinse dry 8. Dry (N₂ Stream) separate_rinse->dry characterize 9. Characterization (Contact Angle, XPS, AFM) dry->characterize end End characterize->end

Caption: Workflow for PEG-silane monolayer formation.

Materials:

  • Glass microscope slides or coverslips

  • mPEG-Silane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hellmanex™ or similar laboratory detergent

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Desiccant (e.g., Drierite™)

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the glass slides in a ~1% Hellmanex™ solution, heat in a microwave, and sonicate for 10 minutes.

    • Rinse thoroughly with DI water (3-5 times).

    • Immerse the slides in 0.1 M NaOH for 10 minutes to ensure a fully hydroxylated surface. [3] * Rinse again with DI water and store in DI water until ready for use.

  • Rinse and Dry: Remove the slides from the water, rinse with acetone, and dry thoroughly with a stream of nitrogen. [3]3. Bake Substrate: Place the cleaned and dried slides in a glass petri dish with a desiccant and bake in an oven at 90°C for 10 minutes to remove any residual water. [3]4. Prepare PEG-Silane Solution: Dissolve the PEG-silane at 5% by weight in anhydrous DMSO. Brief sonication can aid in dissolution. [3]5. Deposit Solution and Sandwich: Place a 15 µL drop of the PEG-silane solution onto a glass slide and carefully place a coverslip on top to create a "sandwich." [3]6. Heat Cure: Place the "sandwich" in a 90°C oven for 20 minutes to facilitate the silanization reaction. [3]7. Separate and Rinse: Carefully separate the slide and coverslip and rinse both thoroughly with DI water to remove any unreacted silane.

  • Dry: Dry the PEG-silane coated surfaces with a stream of nitrogen.

  • Characterization: Verify the quality and uniformity of the PEG-silane layer using techniques such as contact angle goniometry, XPS, and AFM.

Conclusion: Selecting the Right Tool for the Job

The choice between PEG-thiol and PEG-silane for surface modification is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

PEG-thiols on gold are an excellent choice for applications requiring highly ordered, well-defined monolayers on conductive surfaces, such as in electrochemical biosensors and fundamental studies of cell-surface interactions. The ease of preparation is a significant advantage, but the limited long-term stability, particularly in oxidizing environments, must be a key consideration.

PEG-silanes on hydroxylated surfaces offer a more robust and stable alternative for long-term applications, especially in biological environments. The formation of a durable, cross-linked network makes them well-suited for medical implants, drug delivery vehicles, and microfluidic devices where stability over extended periods is critical. However, the more complex, multi-step deposition process requires careful control to achieve a uniform and defect-free coating.

Ultimately, a thorough understanding of the underlying chemistry and the stability limitations of each system is essential for researchers and drug development professionals to make informed decisions and design surfaces that meet the demanding requirements of their specific applications.

References

  • PEG coating procedure - Dogic Lab, Brandeis University. (URL: [Link])

  • Lithographic techniques and surface chemistries for the fabrication of PEG-passivated protein microarrays - PMC - NIH. (URL: [Link])

  • PEG Coated Slides - Stephen DeCamp, Brandeis University. (URL: [Link])

  • Improved Glass Surface Passivation for Single-Molecule Nanoarrays - PMC - NIH. (URL: [Link])

  • Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies | Request PDF - ResearchGate. (URL: [Link])

Sources

Comparative

A Tale of Two Tethers: Ethylene Glycol Ditosylate vs. Pentaethylene Glycol Di(p-toluenesulfonate) in Synthesis

A Senior Application Scientist's Guide to Selecting the Optimal Linker In the intricate world of chemical synthesis, the choice of a bifunctional electrophile can be a critical determinant of reaction efficiency, product...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Linker

In the intricate world of chemical synthesis, the choice of a bifunctional electrophile can be a critical determinant of reaction efficiency, product yield, and purification ease. Among the myriad of options, tosylated ethylene glycols are workhorses, particularly in reactions like the Williamson ether synthesis for the construction of macrocycles, linkers, and other complex architectures. This guide provides an in-depth comparison of two prominent members of this family: Ethylene Glycol Ditosylate and Pentaethylene Glycol Di(p-toluenesulfonate). Our analysis, grounded in established chemical principles and supported by experimental evidence, aims to equip researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their specific synthetic challenges.

At a Glance: The Contenders

Ethylene glycol ditosylate and pentaethylene glycol di(p-toluenesulfonate) share a common reactive motif: two primary carbons each activated by a p-toluenesulfonate (tosylate) leaving group. The fundamental distinction lies in the length of the ethylene glycol chain separating these reactive centers. This seemingly simple difference has profound implications for their physical properties and, consequently, their behavior in a reaction environment.

PropertyEthylene Glycol DitosylatePentaethylene Glycol Di(p-toluenesulfonate)
Chemical Structure TsO-(CH₂)₂-OTsTsO-(CH₂CH₂O)₅-Ts
Molecular Formula C₁₆H₁₈O₆S₂[1][2]C₂₄H₃₄O₁₀S₂[3][4]
Molecular Weight 370.44 g/mol [1][5][6]546.65 g/mol [3][4]
Appearance White to off-white solid[1][6]Viscous liquid or off-white to light brown solid[3][7]
Melting Point 124-129 °C[1]Not well-defined, often a viscous liquid at room temperature[3]

The Underlying Chemistry: The Williamson Ether Synthesis

Both reagents are primarily employed as electrophiles in Sₙ2 reactions, most notably the Williamson ether synthesis.[8][9][10] In this reaction, an alkoxide nucleophile attacks the electrophilic carbon, displacing the tosylate group, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance.[10][11][12]

The general mechanism can be visualized as follows:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product R-O- R-O⁻ (Alkoxide) TsO-Linker-OTs TsO-Linker-OTs R-O-->TsO-Linker-OTs Sₙ2 attack R-O-Linker-O-R R-O-Linker-O-R (Ether) TsO-Linker-OTs->R-O-Linker-O-R Forms 2TsO- 2 TsO⁻ (Tosylate leaving group) TsO-Linker-OTs->2TsO- Displaces

Figure 1: Generalized Williamson Ether Synthesis.

The choice between ethylene glycol ditosylate and pentaethylene glycol di(p-toluenesulfonate) will influence the "Linker" portion of the final product, introducing either a short, rigid diether unit or a longer, more flexible pentaethylene glycol chain.

Head-to-Head Comparison: Performance in Synthesis

Reactivity and Steric Hindrance

Both molecules possess primary tosylates, which are highly reactive towards Sₙ2 displacement.[8][10] Steric hindrance around the electrophilic carbon is minimal in both cases. Therefore, from a purely electronic and steric standpoint at the reaction center, their intrinsic reactivity is expected to be very similar.

Solubility: A Key Differentiator

The most significant practical difference between the two reagents is their solubility.

  • Ethylene Glycol Ditosylate: As a solid with a relatively high melting point, it exhibits limited solubility in many common organic solvents at room temperature, though its solubility increases with heating in solvents like chloroform and methanol.[1]

  • Pentaethylene Glycol Di(p-toluenesulfonate): The longer, flexible polyethylene glycol (PEG) chain imparts a more "solvent-like" character to the molecule. It is often a viscous liquid and demonstrates greater solubility in a wider range of organic solvents, including polar aprotic solvents like THF, DMF, and DMSO.[3][7][13] However, it is not miscible or has difficulty mixing with water.[4][12][13]

This difference in solubility has direct consequences for reaction setup and conditions. The use of ethylene glycol ditosylate may necessitate higher reaction temperatures or the use of more polar, and potentially higher-boiling, solvents to ensure complete dissolution and facilitate the reaction. In contrast, pentaethylene glycol di(p-toluenesulfonate) often allows for milder reaction conditions due to its better solubility.

Impact on Product Structure and Properties

The choice of ditosylate directly dictates the properties of the resulting product.

  • Ethylene Glycol Ditosylate will introduce a short, relatively rigid diether linkage. This can be advantageous when a specific, constrained conformation is desired.

  • Pentaethylene Glycol Di(p-toluenesulfonate) will incorporate a longer, flexible, and more hydrophilic pentaethylene glycol chain. This is often desirable in applications such as:

    • PROTACs and Drug Conjugates: The PEG linker can improve the solubility and pharmacokinetic properties of the molecule.[14]

    • Phase-Transfer Catalysis: The PEG chain can aid in the transport of reactants between different phases.[7]

    • Crown Ether Synthesis: The longer chain is a key building block for larger macrocycles.[3]

The length of the PEG chain is known to influence the physical properties of the resulting polymers or conjugates, with longer chains generally leading to increased flexibility and hydrophilicity.[7]

Product_Properties cluster_EGD Ethylene Glycol Ditosylate cluster_PEGD Pentaethylene Glycol Di(p-toluenesulfonate) EGD Ethylene Glycol Ditosylate EGD_Product Product with Short, Rigid Linker EGD->EGD_Product Leads to PEGD Pentaethylene Glycol Di(p-toluenesulfonate) PEGD_Product Product with Long, Flexible, Hydrophilic Linker PEGD->PEGD_Product Leads to

References

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Pentaethylene glycol di(p-toluenesulfonate)

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel molecules are endeavors marked by precision and foresight. This same meticulous approach must extend to the...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel molecules are endeavors marked by precision and foresight. This same meticulous approach must extend to the entire lifecycle of a chemical, including its final, safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of Pentaethylene glycol di(p-toluenesulfonate) (CAS No: 41024-91-3), grounding every recommendation in the principles of chemical safety, regulatory compliance, and scientific integrity. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.

The Core Principle: Why Specialized Disposal is Non-Negotiable

Pentaethylene glycol di(p-toluenesulfonate) is more than just a laboratory reagent; it belongs to the class of sulfonate esters. The p-toluenesulfonate ("tosylate") groups are excellent leaving groups in nucleophilic substitution reactions, a property that makes this compound a versatile tool in organic synthesis.[1] However, this same chemical reactivity is the primary reason for stringent disposal protocols.

Sulfonate esters are recognized as potential alkylating agents.[2] This means they have the ability to transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA. This interaction can lead to genetic mutations, classifying such compounds as potential genotoxic impurities (PGIs).[3][4][5] While the Safety Data Sheet (SDS) for this specific compound primarily lists immediate hazards like skin, eye, and respiratory irritation, the underlying genotoxic potential of the chemical class necessitates that it be treated as hazardous waste to prevent environmental release and long-term health risks.[5][6] Therefore, the guiding principle for its disposal is irreversible, secure thermal destruction via a licensed hazardous waste facility.

Under no circumstances should Pentaethylene glycol di(p-toluenesulfonate) or its residues be disposed of down the sanitary sewer or in regular trash. [6] In-lab chemical neutralization is not recommended due to the compound's stability and the potential for incomplete or hazardous reactions. The most authoritative and safest path is professional disposal.[7]

Summary of Key Chemical and Safety Data

The following table summarizes essential quantitative data for Pentaethylene glycol di(p-toluenesulfonate), informing the handling and disposal procedures outlined below.

PropertyValue / InformationSource(s)
CAS Number 41024-91-3[3]
Molecular Formula C₂₄H₃₄O₁₀S₂[8]
Molecular Weight 546.65 g/mol [3][8]
Appearance Viscous liquid or solid-liquid mixture[3][6]
Solubility Poorly miscible in water; Soluble in various organic solvents (e.g., DMF, DMSO, Chloroform)[1][9]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][6]
GHS Precautionary P280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water...P501: Dispose of contents/container to an approved waste disposal plant[5][6]
Storage Class Code 10: Combustible liquids[3]

Experimental Protocol: Step-by-Step Waste Accumulation and Disposal

This protocol details the compliant collection of Pentaethylene glycol di(p-toluenesulfonate) waste in a laboratory setting, adhering to the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste generators. The framework described here is based on the management of a Satellite Accumulation Area (SAA), as defined in 40 CFR 262.15.[6][10]

Phase 1: Preparation and Container Selection
  • Identify a Satellite Accumulation Area (SAA): Designate a specific location in the lab "at or near the point of generation" where the waste will be collected.[8][11] This area must be under the control of the laboratory personnel generating the waste. Post a sign clearly identifying the location as a "Hazardous Waste Satellite Accumulation Area."[6][11]

  • Select a Compatible Waste Container:

    • Material: Choose a container made of a chemically resistant material. High-Density Polyethylene (HDPE) is an excellent and widely used choice, as it is resistant to a broad range of chemicals, including those structurally related to this compound.[12][13][14][15] Glass containers are also acceptable, particularly for liquid waste streams containing solvents that may affect plastics.

    • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-top cap.[6][11]

    • Size: The container size should be appropriate for the expected volume of waste to minimize the duration of accumulation. Note that an SAA is limited to accumulating a maximum of 55 gallons of non-acute hazardous waste.[6][8][9]

Phase 2: Waste Collection and Labeling
  • Initial Labeling: Before adding any waste, the container must be properly labeled. The label must include:

    • The words "Hazardous Waste" .[8][16][17]

    • The full, unabbreviated name(s) of the chemical constituents. In this case, write "Pentaethylene glycol di(p-toluenesulfonate)" . If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").[6][16]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[8]

  • Adding Waste:

    • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles, when handling the waste.[3]

    • Keep the waste container closed at all times except when actively adding waste.[6][8][11] Leaving a funnel in an open container is a common but clear violation of this rule.

    • Do not mix incompatible waste streams. This waste should be collected in a dedicated container or with other compatible organic wastes.

  • Managing Full Containers:

    • Once a waste container is full, or the 55-gallon SAA limit is reached, it must be dated.[16]

    • The full, dated container must be moved from the SAA to the institution's central accumulation area within three consecutive days .[1][6] From there, it will be managed by the institution's Environmental Health and Safety (EHS) department for final shipment and disposal.

Phase 3: Spill and Decontamination Procedures
  • Spill Response:

    • Ensure the area is well-ventilated.[6]

    • Wearing full PPE, absorb the spill using an inert, liquid-binding material such as vermiculite, sand, or a commercial chemical absorbent.[6]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol (e.g., ethanol or isopropanol), followed by soap and water.[6]

    • Collect all contaminated materials (e.g., paper towels, disposable gloves) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of Pentaethylene glycol di(p-toluenesulfonate) waste in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2: Accumulation cluster_dispose Phase 3: Disposal start Waste Generated (Pure compound, solution, or contaminated materials) saa Designate Satellite Accumulation Area (SAA) (40 CFR 262.15) start->saa spill Spill Occurs start->spill container Select Compatible Container (e.g., HDPE) in Good Condition saa->container label_node Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information container->label_node add_waste Add Waste to Container (Keep closed when not in use) label_node->add_waste container_full Is Container Full or SAA >55 gal limit reached? add_waste->container_full container_full->add_waste No date_container Date the Container container_full->date_container Yes move_container Move to Central Accumulation Area within 3 Days date_container->move_container ehs Arrange Pickup by Institutional EHS / Licensed Contractor move_container->ehs final_disposal Final Disposal at Approved Waste Treatment Facility (Thermal Destruction) ehs->final_disposal spill_response Absorb with Inert Material & Collect as Hazardous Waste spill->spill_response Yes decon Decontaminate Surfaces with Alcohol spill_response->decon decon->add_waste

Caption: Disposal workflow for Pentaethylene glycol di(p-toluenesulfonate).

Regulatory Context: EPA Hazardous Waste Classification

Pentaethylene glycol di(p-toluenesulfonate) is not explicitly found on the EPA's lists of hazardous wastes (the F, K, P, and U lists).[18][19][20] Therefore, it is not a "listed" hazardous waste.

However, a chemical waste can still be classified as hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity (40 CFR Part 261).[21] Based on its SDS, this compound does not meet the criteria for ignitability, corrosivity, or reactivity.[3][6] The classification would fall under Toxicity . While it may not fail the specific Toxicity Characteristic Leaching Procedure (TCLP) for heavy metals or pesticides, its status as a potential genotoxic alkylating agent means it must be managed conservatively as a toxic chemical waste.[4][22] For laboratory purposes, any chemical with known or suspected significant toxicity that is not explicitly non-hazardous should be managed through the hazardous waste stream to ensure regulatory compliance and safety.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical research. For Pentaethylene glycol di(p-toluenesulfonate), the potential for genotoxicity elevates its risk profile beyond immediate irritation hazards, mandating its disposal as regulated hazardous waste. By adhering to the procedural steps of proper waste accumulation in a designated Satellite Accumulation Area, utilizing compatible and correctly labeled containers, and coordinating with your institution's EHS department, you ensure that this valuable synthetic tool is retired from the laboratory with the same level of scientific rigor with which it was used. This structured approach not only guarantees compliance with federal regulations but also embodies the deep commitment to safety that defines a trustworthy and authoritative laboratory environment.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pentaethylene glycol di(p-toluenesulfonate)
Reactant of Route 2
Reactant of Route 2
Pentaethylene glycol di(p-toluenesulfonate)
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